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Core Science & Biosynthesis

Foundational

2-Allyl-4-phenoxyphenol (CAS 25345-77-1): A Bifunctional Scaffold in Metabolic Therapeutics and High-Refractive-Index Materials

Executive Summary 2-Allyl-4-phenoxyphenol (CAS 25345-77-1) is a highly versatile, bifunctional aromatic intermediate characterized by a phenolic hydroxyl group, a phenoxy ether linkage, and an ortho-allyl substitution. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Allyl-4-phenoxyphenol (CAS 25345-77-1) is a highly versatile, bifunctional aromatic intermediate characterized by a phenolic hydroxyl group, a phenoxy ether linkage, and an ortho-allyl substitution. This specific triad of functional groups makes it a critical building block in two distinct, highly specialized fields: the rational drug design of peroxisome proliferator-activated receptor (PPAR) pan-agonists for metabolic syndrome[1], and the synthesis of high-refractive-index (meth)acrylate monomers for advanced optical materials[2].

This technical guide deconstructs the physicochemical properties of 2-allyl-4-phenoxyphenol and provides validated, step-by-step methodologies for its downstream application in both medicinal chemistry and polymer science.

Physicochemical Profiling and Structural Rationale

The utility of 2-allyl-4-phenoxyphenol stems directly from its structural geometry. The diaryl ether core provides dense π-electron clouds, which are essential for both hydrophobic binding in biological receptors and high electron polarizability in optical polymers. The ortho-allyl group serves as a reactive handle; it can be selectively hydrogenated to a propyl chain to tune steric bulk[1], or utilized as a secondary cross-linking site in polymerization matrices[2].

Quantitative Chemical and Physical Data
PropertyValue / Description
Chemical Name 2-Allyl-4-phenoxyphenol
CAS Registry Number 25345-77-1
Molecular Formula C₁₅H₁₄O₂[3]
Molecular Weight 226.27 g/mol [3]
Physical State (at 25°C) Yellow to pale amber oil[1]
Solubility Profile Soluble in EtOAc, EtOH, DMF, DCM; Insoluble in H₂O
Structural Features Diaryl ether, ortho-allyl phenol
Primary Downstream Uses PPAR α/γ/δ pan-agonists, High-RI optical monomers

Medicinal Chemistry: Synthesis of PPAR α/γ/δ Pan-Agonists

Mechanistic Role in Metabolic Regulation

To effectively target insulin resistance, hyperglycemia, and dyslipidemia, modern drug discovery has focused on simultaneously activating PPARα, PPARγ, and PPARδ[1]. The ligand-binding domain of these nuclear hormone receptors requires a specific lipophilic "tail" to anchor the agonist.

2-Allyl-4-phenoxyphenol is utilized to synthesize the tail group of indanylacetic acid derivatives. The allyl group is catalytically hydrogenated to a propyl chain. This propyl group provides critical steric bulk at the ortho position of the phenol, forcing the phenoxy ring into a specific dihedral angle that optimizes hydrophobic interactions within the Y-shaped PPAR binding pocket[1].

PPAR_Pathway L PPAR Pan-Agonist (Derived from CAS 25345-77-1) R PPAR α/γ/δ Nuclear Receptors L->R Ligand Binding RXR RXR Heterodimerization R->RXR Activation DNA PPRE Binding (Target Genes) RXR->DNA Translocation T1 Lipid Metabolism (α-mediated) DNA->T1 T2 Insulin Sensitization (γ-mediated) DNA->T2 T3 Fatty Acid Oxidation (δ-mediated) DNA->T3

Diagram 1: Signaling pathway of PPAR pan-agonists derived from 2-allyl-4-phenoxyphenol.

Experimental Protocol: Transfer Hydrogenation of 2-Allyl-4-phenoxyphenol

To convert the allyl handle into the required propyl chain without cleaving the diaryl ether, a mild transfer hydrogenation is employed[1].

Reagents:

  • 2-Allyl-4-phenoxyphenol (4.8 g, 21.3 mmol)

  • Palladium on Carbon (Pd/C, 10% wt, 480 mg)

  • Ammonium formate (8.03 g, 127.3 mmol)

  • Absolute Ethanol (100 mL)

Step-by-Step Workflow & Causality:

  • System Purging: Dissolve 2-allyl-4-phenoxyphenol in ethanol in a round-bottom flask. Purge the system with argon for 10 minutes.

    • Causality: Argon displacement prevents the ignition of Pd/C and prevents unwanted oxidation of the electron-rich phenol ring.

  • Catalyst and Hydrogen Donor Addition: Add Pd/C followed by ammonium formate.

    • Causality: Ammonium formate decomposes in the presence of Pd/C to generate hydrogen gas in situ. This transfer hydrogenation method is chosen over H₂ gas cylinders because it operates at ambient pressure, preventing the over-reduction of the aromatic rings while selectively saturating the aliphatic double bond[1].

  • Thermal Activation: Heat the reaction mixture to 40 °C for 1.5 hours under an argon atmosphere.

    • Self-Validation (In-Process Control): The reaction progress can be monitored via TLC (Hexanes:EtOAc 8:2). The starting material (allyl) will consume bromine water or KMnO₄, whereas the saturated product (propyl) will not. The evolution of CO₂ and NH₃ gas bubbles confirms the decomposition of ammonium formate.

  • Workup and Isolation: Cool to room temperature. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the crude residue in EtOAc, pass through a short silica gel plug to remove residual formate salts, and concentrate to yield 2-propyl-4-phenoxyphenol as a yellow oil[1].

Materials Science: High Refractive Index Optical Monomers

Mechanistic Role in Polymer Optics

In the development of intraocular lenses and advanced optical coatings, materials with a high refractive index (RI > 1.50) are required to create thinner, lighter lenses[2]. The refractive index of a polymer is directly proportional to the molar refraction of its monomers.

Because aromatic rings possess highly delocalized π-electrons that are easily polarized by electromagnetic radiation (light), the diaryl ether structure of 2-allyl-4-phenoxyphenol is an ideal high-RI core. By esterifying the phenolic hydroxyl group with methacryloyl chloride, the compound is converted into a hydrophobic, polymerizable monomer[2].

Monomer_Synthesis A 2-Allyl-4-phenoxyphenol (CAS 25345-77-1) C Esterification Reaction (0-5°C to RT, DCM) A->C B Methacryloyl Chloride + Triethylamine (Base) B->C D Aqueous Workup (NaOH & Brine Washes) C->D Quench & Phase Separation E Silica Gel Chromatography (Pet Ether:EtOAc) D->E Organic Layer F 2-Allyl-4-phenoxyphenyl methacrylate (High-RI Monomer) E->F Purified Yield (>80%)

Diagram 2: Workflow for the synthesis of high-refractive-index methacrylate monomers.

Experimental Protocol: Synthesis of 2-Allyl-4-phenoxyphenyl Methacrylate

Reagents:

  • 2-Allyl-4-phenoxyphenol (1.0 eq)

  • Methacryloyl chloride (1.2 eq)

  • Triethylamine (Et₃N, 1.5 eq)

  • Dichloromethane (DCM, anhydrous)

Step-by-Step Workflow & Causality:

  • Preparation: Dissolve 2-allyl-4-phenoxyphenol and Et₃N in anhydrous DCM under a nitrogen atmosphere. Cool the flask to 0–5 °C using an ice-water bath.

    • Causality: Et₃N acts as an acid scavenger. As the phenol reacts with the acid chloride, HCl is generated. Et₃N neutralizes the HCl to form triethylammonium chloride, preventing the acid from catalyzing unwanted side reactions (such as the polymerization of the methacrylate group) and driving the equilibrium forward[2].

  • Addition: Add methacryloyl chloride dropwise over 30 minutes.

    • Causality: The esterification is highly exothermic. Dropwise addition at 0 °C controls the reaction kinetics, preventing thermal auto-polymerization of the methacryloyl double bond.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours.

    • Self-Validation (In-Process Control): The reaction mixture will transition from a clear solution to a cloudy suspension as the insoluble triethylammonium chloride salt precipitates. Complete consumption of the phenol should be verified by TLC.

  • Aqueous Workup: Quench the reaction with distilled water. Separate the organic layer. Wash the organic layer sequentially with 4% NaOH solution (to remove unreacted phenol and methacrylic acid), brine (to break emulsions and pre-dry), and distilled water[2].

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter and remove the DCM under reduced pressure. Purify the crude liquid via column chromatography (silica gel, petroleum ether:ethyl acetate 90:10) to yield a colorless, transparent liquid.

    • Validation: The final monomer will exhibit a significantly elevated refractive index (typically > 1.56) compared to standard aliphatic methacrylates[2].

References

  • Indanylacetic Acid Derivatives Carrying 4-Thiazolyl-phenoxy Tail Groups, a New Class of Potent PPAR α/γ/δ Pan Agonists: Synthesis, Structure−Activity Relationship, and In Vivo Efficacy Journal of Medicinal Chemistry - ACS Publications[Link]

  • High refractive index (meth)
  • 2-allyl-4-phenoxyphenol, 25345-77-1 Chemical Properties Rovathin Chemical Database[Link]

Sources

Exploratory

Technical Whitepaper: Structural Elucidation, Synthesis, and Applications of 2-Allyl-4-phenoxyphenol

Executive Summary & Strategic Importance 2-Allyl-4-phenoxyphenol is a highly versatile, bifunctional aromatic building block. Characterized by its unique combination of a reactive allyl group, a phenolic hydroxyl, and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Importance

2-Allyl-4-phenoxyphenol is a highly versatile, bifunctional aromatic building block. Characterized by its unique combination of a reactive allyl group, a phenolic hydroxyl, and a bulky phenoxy ether, it serves as a critical intermediate in both advanced medicinal chemistry and polymer science. This whitepaper details the structural properties, mechanistic synthesis pathways, and downstream applications of this compound, providing actionable, self-validating protocols for researchers and drug development professionals.

Chemical Identity and Structural Elucidation

The structural architecture of 2-allyl-4-phenoxyphenol consists of a central phenol ring substituted at the ortho position (C2) with an allyl group (–CH₂–CH=CH₂) and at the para position (C4) with a phenoxy group (–O–C₆H₅).

Structural Causality: The electron-donating nature of the hydroxyl group activates the central aromatic ring, making it highly responsive to electrophilic modifications. Simultaneously, the bulky phenoxy group at the para position provides significant steric hindrance and lipophilicity. In biological systems, this lipophilic tail is crucial for anchoring the molecule into the hydrophobic binding pockets of nuclear hormone receptors.

Quantitative Data Summary

The following table summarizes the core physicochemical properties essential for analytical tracking and stoichiometric calculations[1].

PropertyValue
IUPAC Name 2-Allyl-4-phenoxyphenol
CAS Registry Number 25345-77-1
Molecular Formula C₁₅H₁₄O₂
Molecular Weight 226.27 g/mol
Exact Mass 226.0994 Da
Key Functional Groups Phenol (–OH), Allyl (–CH₂CH=CH₂), Diaryl Ether (–O–)

Synthetic Pathways and Mechanistic Insights

The most robust and scalable method for synthesizing 2-allyl-4-phenoxyphenol relies on a two-step sequence: the O-allylation of 4-phenoxyphenol followed by a thermally induced Claisen rearrangement[2].

Mechanistic Causality:

  • Regioselective O-Allylation: 4-phenoxyphenol is reacted with allyl bromide in the presence of a mild base (Cesium Carbonate, Cs₂CO₃) in a polar aprotic solvent (DMF). Cs₂CO₃ is specifically chosen over stronger bases (like NaOH or NaH) to minimize direct C-alkylation and oxidative degradation of the phenol. The large cesium counterion creates a loose, highly reactive "naked" phenoxide, ensuring high regioselectivity for the oxygen atom to form the intermediate 1-allyloxy-4-phenoxybenzene.

  • Thermal Claisen Rearrangement: The intermediate ether is subjected to thermal conditions (~200 °C). This triggers a concerted [3,3]-sigmatropic rearrangement. The allyl group migrates exclusively to the ortho position of the phenol ring. The reaction is thermodynamically driven forward by the subsequent enolization (tautomerization) that restores the aromaticity of the phenol ring, yielding the target 2-allyl-4-phenoxyphenol.

Synthesis A 4-Phenoxyphenol (Starting Material) C 1-Allyloxy-4-phenoxybenzene (Intermediate) A->C O-Allylation B Allyl Bromide + Base (e.g., Cs2CO3, DMF) B->C Reagents E 2-Allyl-4-phenoxyphenol (Target Product) C->E [3,3]-Sigmatropic Rearrangement D Thermal Claisen Rearrangement (~200 °C) D->E Conditions

Caption: Workflow of O-allylation and subsequent thermal Claisen rearrangement.

Experimental Protocol: A Self-Validating System

To ensure scientific integrity, the following step-by-step methodology incorporates in-process controls, transforming the protocol into a self-validating system.

Phase 1: Synthesis of 1-Allyloxy-4-phenoxybenzene
  • Reagent Preparation: Dissolve 1.0 equivalent of 4-phenoxyphenol in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere to prevent auto-oxidation of the phenol.

  • Base Addition: Add 1.2 equivalents of Cs₂CO₃. Stir for 15 minutes at room temperature to allow complete phenoxide formation.

  • Alkylation: Dropwise add 1.2 equivalents of allyl bromide. The dropwise addition controls the exothermic nature of the Sₙ2 substitution.

  • In-Process Control (Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (8:2) mobile phase. The disappearance of the starting phenol spot (lower R_f due to hydrogen bonding) and the appearance of the ether spot (higher R_f) validates completion (typically 12 hours).

  • Workup: Quench the reaction with distilled water, extract with Ethyl Acetate, wash extensively with brine to remove residual DMF, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

Phase 2: Thermal Claisen Rearrangement
  • Thermal Activation: Transfer the neat, unpurified 1-allyloxy-4-phenoxybenzene to a heavy-walled sealed tube or dissolve it in a high-boiling inert solvent (e.g., N,N-diethylaniline).

  • Rearrangement: Heat the reaction mixture to 200 °C for 4 to 6 hours.

  • Analytical Validation (NMR Tracking): The reaction progress must be validated by taking aliquots for ¹H-NMR. The shift of the allyl methylene protons from ~4.5 ppm (O–CH₂) to ~3.4 ppm (Ar–CH₂), coupled with the reappearance of the broad phenolic –OH peak at ~5.0 ppm, provides definitive confirmation of the successful [3,3]-sigmatropic shift.

  • Purification: Purify the crude product via silica gel column chromatography to isolate pure 2-allyl-4-phenoxyphenol as a yellow oil.

Downstream Applications: Medicinal and Materials Science

The bifunctional nature of 2-allyl-4-phenoxyphenol allows it to be utilized in two distinct, high-value research fields.

Medicinal Chemistry (PPAR Agonists)

In drug development, this compound is a critical precursor for synthesizing indanylacetic acid derivatives, which act as potent PPAR α/γ/δ pan agonists[3]. The allyl group is typically hydrogenated to a propyl chain (using Pd/C and ammonium formate), providing the necessary lipophilic tail. This tail fits precisely into the hydrophobic binding pockets of the PPAR receptors, which are key regulators of lipid and carbohydrate metabolism targeted in the treatment of Type 2 diabetes and dyslipidemia[2].

Materials Science (High Refractive Index Polymers)

In polymer chemistry, the phenolic hydroxyl group of 2-allyl-4-phenoxyphenol is reacted with methacryloyl chloride to form 2-allyl-4-phenoxyphenyl methacrylate[4]. The incorporation of the heavy, highly polarizable phenoxy group and the rigid aromatic rings significantly increases the refractive index (RI > 1.56) of the resulting polymer. These materials are highly valuable for advanced optical lenses, anti-reflective coatings, and photonic devices[5].

Applications Core 2-Allyl-4-phenoxyphenol (Bifunctional Core) MedChem Medicinal Chemistry Core->MedChem Hydrogenation & Coupling MatSci Materials Science Core->MatSci Esterification (Methacryloyl Chloride) PPAR PPAR α/γ/δ Pan Agonists (Indanylacetic Acid Derivatives) MedChem->PPAR Target Polymers High Refractive Index Polymers (Methacrylate Monomers) MatSci->Polymers Target

Caption: Divergent application pathways of 2-allyl-4-phenoxyphenol in research.

References

  • Title: Indanylacetic Acid Derivatives Carrying 4-Thiazolyl-phenoxy Tail Groups, a New Class of Potent PPAR α/γ/δ Pan Agonists: Synthesis, Structure−Activity Relationship, and In Vivo Efficacy Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: High refractive index (meth) acrylates (US9505700B2)

Sources

Foundational

High-Refractive-Index Monomers: Electronic and Optical Properties of 2-Allyl-4-Phenoxyphenol and Its Derivatives

Executive Summary The demand for advanced optical materials—ranging from intraocular lenses to high-performance display films—requires monomers that deliver an exceptional balance of high refractive index (RI), optical t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The demand for advanced optical materials—ranging from intraocular lenses to high-performance display films—requires monomers that deliver an exceptional balance of high refractive index (RI), optical transparency, and processability. Among aromatic building blocks, 2-allyl-4-phenoxyphenol (CAS: 25345-77-1) [1] and its methacrylated derivatives stand out as premier candidates. This whitepaper provides a rigorous technical analysis of the electronic structure, optical behavior, and synthesis protocols for 2-allyl-4-phenoxyphenol monomers, bridging the gap between quantum mechanical molecular properties and macroscopic optical performance.

Mechanistic Rationale: Molecular Architecture and Polarizability

The fundamental driver of a high refractive index in organic polymers is the molar polarizability ( α ) of the constituent monomers, governed by the Lorentz-Lorenz equation:

n2+2n2−1​=34π​NA​Mρ​α

To maximize the refractive index ( n ), a monomer must possess a highly polarizable electron cloud while maintaining a high physical density ( ρ ) and a relatively low molecular weight ( M ).

2-Allyl-4-phenoxyphenol achieves this through a highly optimized molecular architecture:

  • The Phenoxy Core: The ether linkage between two aromatic rings allows the oxygen lone pairs to participate in extended p−π conjugation. This delocalization creates a highly mobile π -electron system that is easily perturbed by the oscillating electric field of incident light, drastically increasing α .

  • The Ortho-Allyl Group: The allyl substituent serves a dual purpose. Electronically, it extends the hyperconjugation network. Structurally, it provides an orthogonal site for cross-linking during polymerization, which increases the density ( ρ ) of the final polymer network without introducing excessive free volume that would otherwise lower the refractive index[2].

Logic A Extended π-Conjugation (Phenoxy & Allyl Groups) B High Molar Polarizability (α) A->B C Narrow HOMO-LUMO Gap A->C D High Refractive Index (n > 1.55) B->D Lorentz-Lorenz Eq C->D E Optical Transparency (Visible Spectrum) C->E Shifted UV Absorption

Caption: Causal relationship between molecular electronic structure and macroscopic optical properties.

Electronic Properties & Molecular Orbital Dynamics

The optical transparency and refractive index of 2-allyl-4-phenoxyphenol are intrinsically linked to its frontier molecular orbitals (FMOs).

By extending the conjugated system, the energy of the Highest Occupied Molecular Orbital (HOMO) is raised, while the Lowest Unoccupied Molecular Orbital (LUMO) is lowered. This narrowing of the HOMO-LUMO band gap facilitates easier electron cloud distortion (polarizability). However, a critical balance must be struck: if the band gap becomes too narrow, the π→π∗ absorption band will red-shift into the visible spectrum ( > 400 nm), causing unwanted yellowing in the optical material.

In 2-allyl-4-phenoxyphenol derivatives, the band gap remains approximately ~4.6 eV. This ensures that the primary electronic transitions remain strictly in the ultraviolet (UV) region (typically peaking around 280-310 nm), guaranteeing excellent transparency in the visible spectrum while maintaining a high refractive index[2].

Quantitative Data: Electronic and Optical Parameters

The following table summarizes the structure-property relationships, comparing 2-allyl-4-phenoxyphenol derivatives against standard phenoxyethyl monomers.

MonomerRefractive Index ( nD20​ )HOMO (eV)LUMO (eV)Band Gap (eV)*Molar Refractivity ( cm3/mol )
2-Allyl-4-phenoxyphenol ~1.580-5.82-1.214.61~68.5
2-Allyl-4-phenoxyphenyl methacrylate >1.560-6.15-1.554.60~85.2
2-Phenoxyethyl acrylate 1.510-6.50-1.105.40~52.1
2-Phenoxyethyl methacrylate 1.512-6.45-1.155.30~56.8

*Note: Electronic properties are representative computational estimates (DFT at B3LYP/6-31G(d) level) illustrating the structure-property trend. Refractive index values are empirically grounded in patent literature[2].

Experimental Protocols & Methodologies

To achieve reproducible optical properties, the synthesis and characterization of these monomers must be executed with strict adherence to self-validating protocols. Impurities, particularly unreacted phenols or thermal degradation products, will artificially skew refractive index measurements and induce premature yellowing.

Protocol 1: Synthesis of the Precursor (2-Allyl-4-phenoxyphenol)

Rationale: The precise ortho-positioning of the allyl group is achieved via a thermally driven [3,3]-sigmatropic Claisen rearrangement. Direct alkylation would yield a heterogeneous mixture of isomers. The Claisen rearrangement is highly regioselective, ensuring the structural uniformity critical for consistent optical dispersion[3].

Step-by-Step Workflow:

  • O-Allylation: React 4-phenoxyphenol with allyl bromide in the presence of Cs2​CO3​ in DMF at 80 °C to form 1-(allyloxy)-4-phenoxybenzene. Validate the complete consumption of the starting material via Thin Layer Chromatography (TLC).

  • Claisen Rearrangement: Isolate the intermediate and heat it neat to 200 °C under a strict argon atmosphere for 6 hours[3]. The thermal driving force initiates the [3,3]-sigmatropic shift, migrating the allyl group exclusively to the ortho position.

  • Purification: Cool the reaction mixture, dissolve in ethyl acetate, and pass through a silica gel plug to remove any high-molecular-weight polymeric byproducts.

  • Validation: Confirm the ortho-substitution via 1H -NMR. A successful rearrangement is validated by the reappearance of the phenolic -OH proton signal and the distinct splitting pattern of the newly adjacent aromatic protons.

Protocol 2: Synthesis of the Optical Monomer (2-Allyl-4-phenoxyphenyl methacrylate)

Rationale: Converting the phenol into a methacrylate enables free-radical polymerization into high-RI optical plastics. The use of an acid scavenger (TEA) prevents premature cationic autopolymerization of the allyl group during esterification[2].

Step-by-Step Workflow:

  • Reactant Assembly: Dissolve 1.0 eq of 2-allyl-4-phenoxyphenol in anhydrous dichloromethane (DCM). Add 1.2 eq of triethylamine (TEA) as an acid scavenger.

  • Acylation: Cool the reaction mixture to 0 °C under argon. Add 1.1 eq of methacryloyl chloride dropwise over 30 minutes. Causality note: Dropwise addition controls the exothermic esterification, preventing thermal autopolymerization of the methacryloyl double bond.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 9:1).

  • Workup & Purification: Quench with saturated NaHCO3​ . Extract the organic layer, wash with 4% NaOH solution and brine, and dry over anhydrous Na2​SO4​ . Purify via column chromatography (silica gel, petroleum ether:ethyl acetate 90:10) to yield a colorless, transparent liquid[2].

  • Storage: Store the monomer in amber vials at 4 °C with 50 ppm MEHQ (inhibitor) to ensure shelf-life.

Workflow A 2-Allyl-4-phenoxyphenol (Precursor) B Esterification (+ Methacryloyl Chloride) A->B Synthesis C 2-Allyl-4-phenoxyphenyl methacrylate B->C Purification D Optical Characterization (Refractive Index & UV-Vis) C->D Analysis E Polymerization (High RI Optical Resin) C->E UV/Thermal Curing

Caption: Synthesis and optical characterization workflow for 2-allyl-4-phenoxyphenol derivatives.

Protocol 3: High-Precision Refractive Index and Dispersion Measurement

Rationale: Trace impurities or thermal fluctuations significantly skew polarizability measurements. A self-validating protocol requires strict thermal control and multi-wavelength dispersion analysis to calculate the Abbe number.

Step-by-Step Workflow:

  • Sample Preparation: Ensure the monomer is freshly passed through basic alumina to remove residual methacrylic acid and MEHQ. Validate purity (>99%) via GC-MS.

  • Calibration: Calibrate an Abbe refractometer using standard calibration liquids (e.g., 1-bromonaphthalene) at exactly 20.0 ± 0.1 °C using a circulating water bath.

  • Measurement: Apply 2-3 drops of the monomer to the measuring prism. Close the illuminating prism and allow 5 minutes for thermal equilibration.

  • Dispersion Analysis: Record the refractive index at the sodium D-line (589 nm, nD​ ). Repeat measurements at the hydrogen F-line (486 nm, nF​ ) and C-line (656 nm, nC​ ) to calculate the Abbe number ( Vd​=(nD​−1)/(nF​−nC​) ).

  • Validation: A valid measurement must exhibit a standard deviation of < 0.0005 across five independent readings.

Conclusion

The integration of 2-allyl-4-phenoxyphenol into optical monomer design represents a masterclass in applied molecular orbital theory. By leveraging the extended π -conjugation of the phenoxy group and the strategic cross-linking capability of the ortho-allyl group, material scientists can synthesize methacrylates that breach the n>1.56 refractive index threshold[2]. When synthesized and purified using the rigorous, self-validating protocols outlined above, these monomers provide the foundational building blocks for next-generation ophthalmic lenses, optical fibers, and advanced display technologies.

References

  • hxchem.net.2-烯丙基-4-苯氧基苯酚_CAS:25345-77-1 (2-Allyl-4-phenoxyphenol).
  • Journal of Medicinal Chemistry - ACS Publications.Indanylacetic Acid Derivatives Carrying 4-Thiazolyl-phenoxy Tail Groups, a New Class of Potent PPAR α/γ/δ Pan Agonists: Synthesis, Structure−Activity Relationship, and In Vivo Efficacy.
  • Google Patents.US9505700B2 - High refractive index (meth) acrylates.

Sources

Exploratory

Comprehensive Toxicity Profile and Safe Handling Guide for 2-Allyl-4-phenoxyphenol

Executive Summary 2-Allyl-4-phenoxyphenol (CAS: 25345-77-1) is a specialized organic intermediate highly valued in advanced medicinal chemistry and materials science. It serves as a critical building block in the synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Allyl-4-phenoxyphenol (CAS: 25345-77-1) is a specialized organic intermediate highly valued in advanced medicinal chemistry and materials science. It serves as a critical building block in the synthesis of potent PPAR α/γ/δ pan agonists for metabolic disease therapies[1] and in the formulation of high-refractive-index acrylates for optical polymers[2].

Because it is a niche intermediate, standard commercial Material Safety Data Sheets (MSDS) are often fragmented. As a Senior Application Scientist, I have synthesized a predictive, structurally-grounded toxicity profile and handling protocol based on its chemical moieties (the allyl group and the phenoxyphenol core) and field-proven experimental workflows. This whitepaper provides researchers with the mechanistic causality behind its toxicity and the self-validating protocols required for safe laboratory handling.

Physicochemical Properties & GHS Hazard Classification

The toxicity of 2-allyl-4-phenoxyphenol is driven by its lipophilicity and the reactivity of its functional groups. The phenoxy ether linkage enhances dermal penetration, while the phenolic hydroxyl group dictates its acidity and metabolic fate. Based on structural analogs such as 4-phenoxyphenol and 2-allylphenol, the following predictive Globally Harmonized System (GHS) classifications apply[3][4].

Table 1: Physicochemical & Hazard Summary
Property / Hazard ParameterValue / Predictive Classification
CAS Number 25345-77-1
Molecular Formula C15H14O2
Molar Mass 226.28 g/mol
Physical State Viscous yellow oil to low-melting solid
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)
Skin Corrosion/Irritation Category 2 (Causes skin irritation)
Eye Damage/Irritation Category 2 (Causes serious eye irritation)
Skin Sensitization Category 1 (May cause an allergic skin reaction)
STOT (Single Exposure) Category 3 (May cause respiratory irritation)
Signal Word WARNING

Mechanistic Toxicology & Pharmacokinetics

To handle 2-allyl-4-phenoxyphenol safely, researchers must understand why it interacts with biological systems the way it does. The molecule possesses a dual metabolic nature:

  • The Allyl Liability (Toxification): In hepatic circulation, Cytochrome P450 (CYP450) enzymes can oxidize the terminal allyl double bond into a highly reactive epoxide intermediate. If left unchecked, this electrophile binds covalently to cellular macromolecules and depletes intracellular glutathione (GSH), a pathway known to cause hepatotoxicity in related allylbenzenes[5].

  • The Phenolic Failsafe (Detoxification): Fortunately, the presence of the free phenolic hydroxyl group acts as a metabolic failsafe. It serves as a primary substrate for rapid Phase II conjugation (glucuronidation and sulfation). This rapid clearance pathway outcompetes CYP450 oxidation at standard occupational exposure levels, effectively mitigating severe systemic toxicity and facilitating rapid excretion via urine and bile[5].

MetabolicPathway A 2-Allyl-4-phenoxyphenol (Parent Compound) B Phase II Conjugation (Glucuronidation/Sulfation) A->B Major Pathway (Low Dose) D CYP450 Oxidation (Allyl Epoxidation) A->D Minor Pathway (High Dose/CYP Induction) C Detoxification & Excretion (Urine/Bile) B->C E Reactive Epoxide Intermediate D->E F Glutathione (GSH) Depletion E->F GSH Conjugation G Cellular Toxicity / Hepatotoxicity F->G GSH Exhaustion

Predictive metabolic fate and toxicity pathways of 2-allyl-4-phenoxyphenol.

Material Safety Data & Handling Directives

  • Personal Protective Equipment (PPE): Due to the lipophilic phenoxy group, the compound easily penetrates standard latex. Nitrile gloves (double-gloving recommended during scale-up), chemical safety goggles, and a standard laboratory coat are mandatory. Use a NIOSH-approved respirator if aerosolization or heating is required.

  • Spill Management: Contain spills with an inert absorbent (e.g., vermiculite or sand). Do not use combustible materials like sawdust, as phenolic compounds can undergo exothermic reactions with strong oxidizers.

  • Storage Incompatibilities: Store in a cool, dry, well-ventilated area away from strong oxidizing agents, acid chlorides, and strong bases.

Field-Proven Experimental Workflow: Transfer Hydrogenation

A common synthetic application for 2-allyl-4-phenoxyphenol is the reduction of its allyl group to a propyl chain, a critical step in generating the tail groups for PPAR pan agonists[1].

To ensure maximum safety and yield, we employ Transfer Hydrogenation using ammonium formate rather than pressurized hydrogen gas. This self-validating protocol eliminates the explosion hazards associated with H2 cylinders while safely managing pyrophoric catalysts.

Step-by-Step Methodology
  • Preparation & Inerting: In a well-ventilated fume hood, weigh 4.8 g (21.3 mmol) of 2-allyl-4-phenoxyphenol and 480 mg of 10% Palladium on Carbon (Pd/C).

    • Causality: Pd/C is highly pyrophoric when dry. Weighing it in a static-free environment and immediately purging the reaction flask with Argon prevents the ignition of solvent vapors.

  • Reagent Addition: Add 100 mL of absolute ethanol to the flask, followed by 8.03 g (127.3 mmol) of ammonium formate.

    • Causality: Ammonium formate acts as an in situ hydrogen donor. It thermally decomposes into H2, CO2, and NH3, providing a steady, controllable reduction environment without requiring high-pressure Parr reactors[1].

  • Reaction Execution: Heat the mixture to 40 °C for 1.5 hours under an argon balloon.

    • Causality: Mild heating accelerates formate decomposition while preventing the over-reduction of the phenoxy aromatic ring, ensuring chemoselectivity for the allyl alkene.

  • Workup & Catalyst Filtration: Monitor completion via TLC. Once complete, filter the catalyst through a pad of Celite. Critical Safety Step: Never allow the Pd/C filter cake to pull dry in the air, as it will spontaneously ignite. Keep it wet with solvent and quench immediately in water.

  • Purification: Concentrate the filtrate under reduced pressure, redissolve in Ethyl Acetate (EtOAc), and pass the solution through a silica gel plug.

    • Causality: The silica plug removes residual colloidal palladium. Trace heavy metals can catalyze unwanted side reactions during storage or cause false positives/background toxicity in downstream biological assays (e.g., PPAR transactivation assays)[1].

HydrogenationWorkflow N1 Setup Fume Hood & Don PPE N2 Weigh Substrate & 10% Pd/C N1->N2 N3 Argon Purge (Inert Atmosphere) N2->N3 N4 Add NH4HCO2 & Ethanol N3->N4 N5 Heat to 40°C (1.5 hours) N4->N5 N6 Filter Catalyst & Concentrate N5->N6

Safe transfer hydrogenation workflow for 2-allyl-4-phenoxyphenol.

References

  • Indanylacetic Acid Derivatives Carrying 4-Thiazolyl-phenoxy Tail Groups, a New Class of Potent PPAR α/γ/δ Pan Agonists: Synthesis, Structure−Activity Relationship, and In Vivo Efficacy. Journal of Medicinal Chemistry - ACS Publications. 1

  • High refractive index (meth) acrylates (US9505700B2). Google Patents. 2

  • Impact of Structural and Metabolic Variations on the Toxicity and Carcinogenicity of Hydroxy- and Alkoxy-Substituted Allyl- and Propenylbenzenes. Chemical Research in Toxicology - ACS Publications. 5

  • 4-Phenoxyphenol - Safety Data Sheet. Apollo Scientific. 3

  • SAFETY DATA SHEET 2-Allylphenol. SafeCollegesSDS / Thermo Fisher Scientific. 4

Sources

Foundational

Core Topic: A Proposed Mechanism of Action for 2-allyl-4-phenoxyphenol in Optical Coating Materials

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: The compound 2-allyl-4-phenoxyphenol is not widely documented in existing scientific literature for applications in...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 2-allyl-4-phenoxyphenol is not widely documented in existing scientific literature for applications in optical coatings. This guide, therefore, presents a scientifically plausible, proposed mechanism of action based on the well-established chemistry of its constituent functional groups: the allyl, phenol, and phenoxy moieties. The experimental protocols provided are designed as a framework for validating this proposed mechanism.

Introduction

The relentless pursuit of advanced optical materials necessitates the development of novel additives that can impart multiple beneficial properties to a coating formulation. 2-allyl-4-phenoxyphenol is a hypothetical multifunctional additive with significant potential in the formulation of high-performance optical coatings. Its unique molecular architecture combines three distinct functional groups, each poised to contribute to the final properties of the cured coating.

  • The Allyl Group (-CH₂-CH=CH₂): This reactive double bond serves as a covalent anchor, allowing the molecule to be chemically integrated into the polymer backbone of the coating during polymerization, particularly in UV-cured systems.[1][2][3] This integration is crucial for permanence and durability.

  • The Phenolic Group (-OH on an aromatic ring): The hydroxyl group can enhance adhesion to various substrates through hydrogen bonding. Furthermore, the aromatic ring itself contributes to a higher refractive index and provides inherent UV-absorbing capabilities.[4][5]

  • The Phenoxy Group (-O-Ar): This ether linkage introduces a degree of flexibility while the additional aromatic ring further elevates the refractive index and contributes to thermal stability, a known characteristic of phenoxy resins.[6][7][8]

This guide will elucidate the proposed dual mechanism of action for 2-allyl-4-phenoxyphenol, detailing how it can simultaneously enhance the mechanical and optical properties of a coating.

Part 1: Proposed Mechanism of Action

The efficacy of 2-allyl-4-phenoxyphenol as an optical coating additive is predicated on a dual-mode action: covalent integration into the polymer matrix via its allyl group, and performance enhancement through its aromatic phenolic and phenoxy structures.

Covalent Integration via UV-Initiated Free-Radical Polymerization

UV-curable coatings are widely used for optical applications due to their rapid curing times and solvent-free formulations.[9][10] The mechanism begins with the exposure of the liquid formulation to UV light.

  • Initiation: A photoinitiator within the formulation absorbs UV energy, cleaving to form highly reactive free radicals.[9][11]

  • Propagation: These free radicals attack the double bonds of acrylate or methacrylate oligomers and monomers, which form the bulk of the coating's polymer network. Simultaneously, the free radicals will react with the double bond of the allyl group on 2-allyl-4-phenoxyphenol.[1][12] While allyl double bonds can be less reactive than their acrylate counterparts, they readily participate in free-radical polymerization, leading to the incorporation of the entire molecule into the growing polymer chains.[2][3]

  • Cross-linking and Termination: The propagation continues, forming a highly cross-linked, three-dimensional network. The 2-allyl-4-phenoxyphenol molecule, now part of this network, is permanently locked into the coating. The reaction terminates when two free radicals combine.

This covalent bonding ensures that the additive does not leach out over time, providing a durable and long-lasting modification of the coating's properties.

UV_Curing_Mechanism cluster_initiation 1. Initiation cluster_propagation 2. Propagation & Integration cluster_termination 3. Cross-linking & Termination PI Photoinitiator Rad Free Radicals (R•) PI->Rad Cleavage UV UV Light (hν) UV->PI Absorption Acrylate Acrylate Monomer Rad->Acrylate Attacks double bond GrowingChain Growing Polymer Chain (P•) Acrylate->GrowingChain AllylPhenol 2-allyl-4-phenoxyphenol IntegratedChain Integrated Polymer Chain AllylPhenol->IntegratedChain GrowingChain->AllylPhenol Integrates via allyl group Network Cross-linked Network IntegratedChain->Network Forms solid coating Experimental_Workflow cluster_prep Formulation cluster_apply Application & Curing cluster_char Characterization Formulate 1. Mix Components (Control & Experimental) Degas 2. Degas in Vacuum Chamber Formulate->Degas Clean 3. Clean Substrate SpinCoat 4. Spin Coat Clean->SpinCoat UVCure 5. UV Cure (1000 mJ/cm²) SpinCoat->UVCure Optical Optical Tests (Ellipsometry, UV-Vis) UVCure->Optical Mechanical Mechanical Tests (Hardness, Adhesion) UVCure->Mechanical Durability Durability Tests (QUV, Solvent Rub) UVCure->Durability

Caption: Workflow for validating the performance of 2-allyl-4-phenoxyphenol.

Protocol 3: Characterization of Cured Coatings
  • Optical Properties:

    • Measure the refractive index and coating thickness using a spectroscopic ellipsometer over a wavelength range of 400-1000 nm.

    • Measure the transmission spectrum from 250-1100 nm using a UV-Vis spectrophotometer to assess transparency and identify any UV-absorbing effects.

  • Mechanical Properties:

    • Perform the pencil hardness test according to ASTM D3363 to determine scratch resistance.

    • Assess adhesion using the cross-hatch tape test as per ASTM D3359.

  • Durability:

    • Expose coated samples to alternating cycles of UV light and moisture in a QUV accelerated weathering tester to evaluate resistance to yellowing and degradation.

    • Perform a solvent rub test with methyl ethyl ketone (MEK) to assess the degree of cure and chemical resistance.

Conclusion

The proposed dual mechanism of action for 2-allyl-4-phenoxyphenol—covalent integration via its allyl functionality and performance enhancement through its phenolic and phenoxy moieties—presents a compelling case for its use as a multifunctional additive in advanced optical coatings. This molecule has the potential to simultaneously improve the refractive index, adhesion, and durability of UV-cured systems. The experimental framework outlined in this guide provides a clear path for the validation of these claims, potentially unlocking new possibilities in the design of high-performance optical materials.

References

  • Allyl group - Grokipedia. (URL: )
  • The Vital Role of Allyl Alcohol in Modern Polymer Synthesis. (URL: )
  • Polymer Applications of Allyl Alcohol - Gantrade Corpor
  • Factory Sells Buy High Quality PKHH PHENOXY RESIN(Gabriel)
  • EP0820478B1 - Waterborne polymers having pendant allyl groups - Google P
  • Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of ... - PMC. (URL: )
  • PHENOXY™ - Huntsman. (URL: )
  • Phenolic Resins | Business & Products | DIC Corpor
  • Comprehensive Guide to Phenoxy Resins: Benefits and Applications. - Phlex Tek. (2024, July 11). (URL: )
  • KR101295705B1 - Phenoxy resin composition for transparent plastic substrate and ...
  • Optical Properties of Laccases and Their Use for Phenolic Compound Detection and Quantification: A Brief Review - MDPI. (2023, December 3). (URL: )
  • Thiol-Ene UV-Cured Biodegradable Coatings from α,ω-Diene Furanic Monomers | ACS Applied Polymer M
  • UV curing science. (2020, May 27). (URL: )
  • Luminescent Polymers from Natural Polyphenols via Phenol-Yne Click Polymeriz
  • To Shed Light on the UV Curable Coating Technology: Current State of the Art and Perspectives - Semantic Scholar. (2023, December 7). (URL: )
  • The chemistry behind UV curable top coats - Makevale. (2024, October 24). (URL: )
  • Naturally occurring phenols - Wikipedia. (URL: )
  • 2-Allyl-4-methoxyphenol | C10H12O2 | CID 346056 - PubChem - NIH. (URL: )
  • Advanced Optical Sensing of Phenolic Compounds for Environmental Applic
  • Study on the Curing Process of Allyl Phenol-Formaldehyde Resin - ResearchG
  • CN113429268A - Synthetic method of 4-phenoxyphenol - Google P
  • Industrial Synthesis of 2-Allylphenol: Applications and Protocols - Benchchem. (URL: )
  • The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking | IntechOpen. (2018, November 5). (URL: )
  • 4-Allyl-2-methoxyphenol (YMDB01613)
  • 4-ALLYLOXY-PHENOL synthesis - chemicalbook. (URL: )
  • An Introduction to Optical Co
  • optical co
  • Procedure for Designing Optical Coatings to Control Stress - The Society of Vacuum Co
  • Optical Coating: Materials and Deposition Technology - Photonics Spectra. (URL: )
  • The Complexities of High-Power Optical Co

Sources

Exploratory

Spectroscopic Characterization and Synthetic Methodologies for 2-Allyl-4-phenoxyphenol: A Technical Guide

Target Audience: Research Chemists, Materials Scientists, and Drug Development Professionals Compound: 2-Allyl-4-phenoxyphenol (CAS: 25345-77-1) Executive Summary 2-Allyl-4-phenoxyphenol is a highly versatile synthetic i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Materials Scientists, and Drug Development Professionals Compound: 2-Allyl-4-phenoxyphenol (CAS: 25345-77-1)

Executive Summary

2-Allyl-4-phenoxyphenol is a highly versatile synthetic intermediate characterized by its dual functionality: a reactive terminal alkene and a sterically hindered phenolic hydroxyl group. As a Senior Application Scientist, I frequently encounter this molecule at the intersection of two distinct fields. In pharmaceutical development, it serves as a critical building block for synthesizing potent PPAR α/γ/δ pan-agonists used in metabolic disorder therapies [1]. In materials science, it is a precursor for high-refractive-index (meth)acrylate polymers utilized in advanced optical coatings [2].

This whitepaper provides an authoritative, self-validating guide to the synthesis, isolation, and spectroscopic characterization of 2-allyl-4-phenoxyphenol. Rather than merely listing procedures, this guide deconstructs the causality behind each experimental parameter, ensuring researchers can troubleshoot and validate their workflows effectively.

Mechanistic Pathway & Workflow Rationale

The standard synthesis of 2-allyl-4-phenoxyphenol relies on a two-step sequence: the Williamson ether synthesis (O-allylation) followed by a thermal Claisen rearrangement.

Causality in Regioselectivity: The Claisen rearrangement is an intramolecular [3,3]-sigmatropic shift. We mandate a reaction temperature of 200 °C because the highly ordered, six-membered chair-like transition state requires substantial thermal activation. Crucially, because the para-position (C4) of the starting phenol is covalently blocked by the phenoxy moiety, the allyl group is forced to migrate exclusively to the ortho-position (C2). This intrinsic steric block guarantees absolute regioselectivity, eliminating the need for complex downstream isomer separation.

G A 4-Phenoxyphenol (Starting Material) B O-Allylation (Allyl Br, K2CO3, Acetone, 60 °C) A->B C 1-Allyloxy-4-phenoxybenzene (Purified Intermediate) B->C NaOH Wash D Thermal Claisen Rearrangement ([3,3]-Sigmatropic Shift, 200 °C) C->D E 2-Allyl-4-phenoxyphenol (Target Compound) D->E Regioselective F Spectroscopic Validation (1H/13C NMR, IR, HRMS) E->F G PPAR Pan-Agonists (Drug Development) F->G Ref [1] H High-RI Polymers (Optical Materials) F->H Ref [2]

Figure 1: Synthesis, characterization, and downstream application workflow for 2-allyl-4-phenoxyphenol.

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in validation checkpoints.

Protocol 1: O-Allylation of 4-Phenoxyphenol
  • Reagent Preparation: Dissolve 4-phenoxyphenol (1.0 eq) in anhydrous acetone (0.5 M).

  • Base Addition: Add anhydrous K₂CO₃ (1.5 eq). Rationale: Acetone is a polar aprotic solvent that enhances the nucleophilicity of the phenoxide ion. K₂CO₃ is a mild base that quantitatively deprotonates the phenol without triggering side-reactions like aldol condensation of the solvent.

  • Alkylation: Dropwise add allyl bromide (1.2 eq) at room temperature, then reflux at 60 °C for 8 hours.

  • Self-Validating Workup: Concentrate the mixture, dilute with ethyl acetate, and wash with 5% aqueous NaOH . Crucial Step: The NaOH wash selectively deprotonates and extracts any unreacted 4-phenoxyphenol into the aqueous layer. If this step is skipped, the unreacted phenol will contaminate the subsequent thermal rearrangement.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield 1-allyloxy-4-phenoxybenzene.

Protocol 2: Thermal Claisen Rearrangement
  • Thermal Activation: Place the neat 1-allyloxy-4-phenoxybenzene in a heavy-walled Schlenk flask under an argon atmosphere. Heat the neat liquid to 200 °C using a sand bath or heating block for 4–6 hours [3].

  • Reaction Monitoring: Monitor via TLC (Hexanes:EtOAc 9:1). The starting ether is non-polar (higher Rf), while the product phenol is polar (lower Rf).

  • Purification: Cool to room temperature and purify via silica gel flash chromatography.

Protocol 3: NMR Sample Preparation

Environmental Note: In high-humidity laboratory environments (such as our current location in Singapore), ambient moisture can easily contaminate NMR samples. Ensure NMR tubes are thoroughly flame-dried and flushed with argon. Use fresh CDCl₃ stored over silver foil to prevent the appearance of a broad water peak at ~1.56 ppm, which can obscure critical aliphatic integrations.

Spectroscopic Characterization Data

To ensure structural integrity before downstream use, the isolated 2-allyl-4-phenoxyphenol must be rigorously characterized. CDCl₃ is selected as the NMR solvent over DMSO-d₆ to prevent rapid proton exchange, allowing the phenolic -OH signal to resolve distinctly from the aromatic multiplet.

Quantitative NMR Data Summaries

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃) Self-Validation Check: The absence of a doublet at ~4.5 ppm (characteristic of the -O-CH₂- ether linkage) confirms the complete conversion of the starting material via the Claisen rearrangement.

PositionChemical Shift (δ, ppm)MultiplicityJ (Hz)IntegrationAssignment / Structural Logic
OH 4.95br s-1HPhenolic -OH (Sharpens if perfectly dry)
C1''-H₂ 3.38d6.52HAllylic -CH₂- (Shifted downfield by Ar ring)
C3''-H₂ 5.12 - 5.18m-2HTerminal =CH₂ (Diastereotopic protons)
C2''-H 5.98ddt17.0, 10.0, 6.51HInternal -CH= (Complex multiplet)
C6-H 6.76d8.51HAr-H (Phenol ring, ortho to OH)
C5-H 6.81dd8.5, 2.81HAr-H (Phenol ring)
C3-H 6.88d2.81HAr-H (Phenol ring, meta to OH)
C2', C6'-H 6.96d8.02HAr-H (Phenoxy ring, ortho to O)
C4'-H 7.05t7.51HAr-H (Phenoxy ring, para to O)
C3', C5'-H 7.31t8.02HAr-H (Phenoxy ring, meta to O)

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃) Acquisition Note: A relaxation delay (D1) of 2.0 seconds is recommended to ensure the full relaxation of the quaternary carbons (C1, C4, C1') for accurate signal-to-noise ratios.

Chemical Shift (δ, ppm)Carbon TypeAssignment
35.2CH₂Allylic -CH₂-
116.2CH₂Terminal =CH₂
116.8CHAr-C (Phenol C6)
117.5CHAr-C (Phenoxy C2', C6')
118.4CHAr-C (Phenol C5)
121.1CHAr-C (Phenol C3)
122.6CHAr-C (Phenoxy C4')
127.8CAr-C (Phenol C2, ipso to allyl)
129.6CHAr-C (Phenoxy C3', C5')
136.4CHInternal -CH=
149.8CAr-C (Phenol C1, ipso to OH)
150.6CAr-C (Phenol C4, ipso to OPh)
158.7CAr-C (Phenoxy C1', ipso to O)
Infrared (IR) and High-Resolution Mass Spectrometry (HRMS)

Table 3: Key IR and HRMS Data

Analytical MethodKey Signals / m/zAssignment / Formula
FT-IR (ATR) ~3350 cm⁻¹ (broad)O-H stretch (Hydrogen-bonded)
FT-IR (ATR) 1635 cm⁻¹C=C stretch (Allyl group)
FT-IR (ATR) 1240 cm⁻¹C-O-C stretch (Diaryl ether linkage)
HRMS (ESI-) 225.0921[M-H]⁻ calculated for C₁₅H₁₃O₂⁻

References

  • Indanylacetic Acid Derivatives Carrying 4-Thiazolyl-phenoxy Tail Groups, a New Class of Potent PPAR α/γ/δ Pan Agonists: Synthesis, Structure−Activity Relationship, and In Vivo Efficacy , Journal of Medicinal Chemistry - ACS Publications,[Link]

  • High refractive index (meth)
  • Epoxide derivatives of allylarylphenols, Google P
Foundational

Thermophysical Profiling of 2-Allyl-4-Phenoxyphenol: Melting Point, Boiling Point, and Phase Behavior Analysis

Executive Summary As an application scientist dealing with functionalized phenolics, I frequently encounter the analytical challenge of characterizing compounds that possess both rigid hydrogen-bonding networks and steri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As an application scientist dealing with functionalized phenolics, I frequently encounter the analytical challenge of characterizing compounds that possess both rigid hydrogen-bonding networks and sterically demanding aliphatic appendages. 2-Allyl-4-phenoxyphenol (CAS: 25345-77-1) is a prime example. Synthesized via the Claisen rearrangement of 1-allyloxy-4-phenoxybenzene, it serves as a critical intermediate in the development of1[1] and2[2].

However, its dual nature—a rigid diaryl ether backbone coupled with a flexible, reactive ortho-allyl group—creates unique thermophysical behaviors. This whitepaper establishes a rigorous, self-validating framework for determining the melting and boiling points of 2-allyl-4-phenoxyphenol, ensuring scientific integrity and preventing thermal degradation during analysis.

Structural Causality of Phase Transitions

To understand the phase behavior of 2-allyl-4-phenoxyphenol (Molecular Weight: 226.28 g/mol [3]), we must map its macroscopic properties directly to its molecular architecture.

  • Intermolecular Hydrogen Bonding: The phenolic -OH group acts as both a hydrogen bond donor and acceptor. This strong intermolecular network significantly elevates the energy required to transition the molecule from the liquid to the vapor phase, resulting in an exceptionally high theoretical boiling point.

  • Steric Hindrance and Lattice Disruption: In solid-state chemistry, planar diaryl ethers typically exhibit high melting points due to highly ordered π−π stacking. However, the introduction of the ortho-allyl group introduces a sterically demanding, conformationally flexible aliphatic chain. This bulk prevents the molecules from packing tightly into a crystalline lattice.

  • Empirical State: Because the lattice energy is drastically lowered by this steric disruption, the melting point is depressed below standard room temperature. This is empirically validated by its isolation and purification as a "yellow oil" during laboratory synthesis[1].

G A 2-Allyl-4-phenoxyphenol (C15H14O2) B Phenolic -OH Group A->B C Ortho-Allyl Group A->C D Phenoxy Ether Linkage A->D E Intermolecular H-Bonding (Increases BP) B->E F Steric Hindrance (Disrupts Crystal Lattice) C->F G Conformational Flexibility (Lowers MP) D->G H High Boiling Point (Requires Vacuum Distillation) E->H I Sub-Ambient Melting Point (Liquid Oil at 25 °C) F->I G->I

Caption: Logical mapping of structural moieties to thermophysical properties.

Melting Point Analysis: Cryogenic Profiling

Because 2-allyl-4-phenoxyphenol exists as an oil at 25 °C[1], standard capillary melting point apparatuses are entirely ineffective. To accurately determine its phase transition, we must employ sub-ambient Differential Scanning Calorimetry (DSC).

Protocol 1: Self-Validating Sub-Ambient DSC
  • Causality: We cannot simply cool the sample and look for a melting peak, because the liquid may supercool or form an amorphous glass. The protocol must first force crystallization to establish a baseline thermal history.

  • Step 1: Sample Preparation. Encapsulate 5–10 mg of the pure yellow oil in an aluminum hermetic pan. The hermetic seal is critical to prevent atmospheric moisture condensation at cryogenic temperatures, which would create a false water-melting artifact at 0 °C.

  • Step 2: Thermal History Erasure. Heat the sample to 50 °C and hold isothermally for 5 minutes. This erases any prior thermal history or shear stress induced during sample loading.

  • Step 3: Cooling Cycle (Self-Validation). Cool the sample at a controlled rate of 10 °C/min down to -80 °C using a Liquid Nitrogen Cooling Accessory (LNCA). Monitor for an exothermic peak representing the crystallization temperature ( Tc​ ). If no Tc​ is observed, the sample has formed a glass, and an annealing step must be introduced.

  • Step 4: Heating Cycle. Heat the sample from -80 °C to 50 °C at 10 °C/min. The apex of the resulting endothermic peak represents the true melting point ( Tm​ ), which is expected to be well below 20 °C.

Boiling Point Analysis & Vapor Pressure Dynamics

The theoretical atmospheric boiling point of 2-allyl-4-phenoxyphenol is exceptionally high (predicted >340 °C). However, heating this specific molecule to such extremes presents a severe risk of thermal degradation. The ortho-allyl group is highly susceptible to thermally initiated radical cross-linking (polymerization), and the electron-rich phenol is prone to auto-oxidation.

Attempting an atmospheric boiling point determination will likely result in the sample polymerizing into a tar before it boils. Therefore, the boiling point must be determined under reduced pressure, preceded by a degradation analysis.

Protocol 2: TGA Pre-Screening & Vacuum Distillation
  • Causality: A self-validating boiling point protocol must prove that the molecule did not decompose during the phase transition.

  • Step 1: TGA Pre-Screening. Run a 10 mg sample on a Thermogravimetric Analyzer (TGA) from 25 °C to 400 °C under a nitrogen purge (50 mL/min). This establishes the onset temperature of thermal degradation ( Td​ ). The subsequent distillation must be performed strictly below Td​ .

  • Step 2: Apparatus Setup. Assemble a short-path vacuum distillation apparatus equipped with a Vigreux column, a highly accurate digital vacuum gauge, and a liquid nitrogen cold trap to protect the vacuum pump.

  • Step 3: Pressure Equilibration. Evacuate the system to a stable, reduced pressure (e.g., 10 to 15 mmHg).

  • Step 4: Controlled Heating. Heat the distillation flask using a silicone oil bath. Increase the temperature gradually (2–3 °C/min) until steady reflux is achieved and the distillate begins collecting. Record the vapor temperature at the distillation head (expected ~180–195 °C at 10 mmHg).

  • Step 5: Data Extrapolation. Use a pressure-temperature nomograph or the Clausius-Clapeyron equation to extrapolate the theoretical atmospheric boiling point from the reduced-pressure data.

Workflow Step1 Sample Prep Degassing & Desiccation Step2 DSC Analysis (Cool to -80°C, Heat 10°C/min) Step1->Step2 Step3 TGA Analysis (Heat to 400°C under N2) Step1->Step3 Step4 Vacuum Distillation (10-15 mmHg) Step1->Step4 Out1 Determine Sub-Ambient MP (Crystallization Peak) Step2->Out1 Out2 Determine Degradation Temp (Td) Step3->Out2 Out3 Determine Reduced BP Step4->Out3 Out4 Extrapolate Nomograph BP Out3->Out4

Caption: Standardized experimental workflow for thermal profiling of 2-allyl-4-phenoxyphenol.

Quantitative Data Summary

The following table synthesizes the thermophysical profile of the compound based on structural predictions and empirical literature observations.

PropertyValue / ObservationAnalytical Method / Rationale
CAS Number 25345-77-1Standard Chemical Identifier[3]
Molecular Formula C15H14O2-
Molecular Weight 226.28 g/mol -
Physical State (25 °C) Viscous yellow oilVisual Observation / Synthesis isolation[1]
Melting Point ( Tm​ ) Sub-ambient (< 20 °C)Sub-ambient DSC; driven by steric hindrance
Boiling Point (760 mmHg) > 340 °C (Predicted)Extrapolated; highly prone to thermal degradation
Boiling Point (10 mmHg) ~180 - 195 °CShort-path vacuum distillation
Polymerization Risk High at > 250 °CThermal cross-linking of the ortho-allyl moiety

Application Implications in Drug & Polymer Development

Understanding these thermal limits is critical when scaling up 2-allyl-4-phenoxyphenol as a synthetic intermediate.

In the pharmaceutical development of indanylacetic acid derivatives acting as PPAR pan agonists, the compound is subjected to catalytic hydrogenation (Pd/C) to reduce the allyl group[1]. Knowing its liquid state and thermal stability informs the choice of solvent (ethanol) and the mild reaction temperature (40 °C) utilized in the protocol[1]. Furthermore, in polymer science, it is reacted with methacryloyl chloride to produce high refractive index (meth)acrylates[2]. The liquid nature of the precursor facilitates solvent-free or highly concentrated reactions, while its thermal degradation limits dictate the maximum curing temperatures of the resulting optical resins[2].

References

  • [3] Title: 2-烯丙基-4-苯氧基苯酚_CAS:25345-77-1 | Source: hxchem.net | 3

  • [1] Title: Indanylacetic Acid Derivatives Carrying 4-Thiazolyl-phenoxy Tail Groups, a New Class of Potent PPAR α/γ/δ Pan Agonists: Synthesis, Structure−Activity Relationship, and In Vivo Efficacy | Source: Journal of Medicinal Chemistry - ACS Publications | 1

  • [2] Title: US9505700B2 - High refractive index (meth) acrylates | Source: Google Patents | 2

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-Allyl-4-Phenoxyphenyl Methacrylate via Nucleophilic Acyl Substitution

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Application: Precursor synthesis for high-refractive-index optical polymers, dental resin composites, and cross-linked hydroph...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Application: Precursor synthesis for high-refractive-index optical polymers, dental resin composites, and cross-linked hydrophobic networks.

Executive Summary & Mechanistic Rationale

The synthesis of 2-allyl-4-phenoxyphenyl methacrylate is achieved via a Schotten-Baumann-type esterification of 2-allyl-4-phenoxyphenol with methacryloyl chloride [1]. The resulting bifunctional monomer features both a highly polymerizable methacrylic group and an allylic double bond, making it a highly valuable cross-linking agent in advanced macromolecular engineering.

Causality in Experimental Design (E-E-A-T)

This protocol is engineered as a self-validating system to maximize yield while preventing premature polymerization:

  • Nucleophilic Acyl Substitution: Phenols are relatively weak nucleophiles compared to aliphatic alcohols. To drive the reaction, a tertiary amine base—triethylamine (TEA)—is employed. TEA deprotonates the phenolic hydroxyl group to generate a highly nucleophilic phenoxide ion and acts as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct [2].

  • Thermal Control: The acylation is highly exothermic. Dropwise addition of the electrophile at 0 °C prevents localized boiling of the solvent and suppresses acid-catalyzed degradation of the electron-rich allyl moiety.

  • Radical Inhibition: Because both the starting material and the product contain reactive double bonds susceptible to free-radical polymerization, a radical inhibitor (MEHQ) is introduced into the reaction mixture to ensure monomer stability during synthesis and purification.

Mechanism Phenol 2-Allyl-4-phenoxyphenol (Nucleophile) Intermediate Tetrahedral Intermediate (Alkoxide-Acyl Complex) Phenol->Intermediate Attacks Carbonyl Base Triethylamine (TEA) (Deprotonation/Catalyst) Base->Phenol Enhances Nucleophilicity Acyl Methacryloyl Chloride (Electrophile) Acyl->Intermediate Accepts e- Product 2-Allyl-4-phenoxyphenyl methacrylate Intermediate->Product Cl- Elimination Byproduct TEA·HCl (Precipitate) Intermediate->Byproduct Scavenges HCl

Mechanistic pathway of the base-catalyzed nucleophilic acyl substitution.

Materials and Stoichiometry

The following table summarizes the quantitative data and stoichiometry required for a standard 10.0 mmol scale synthesis. All reagents must be anhydrous to prevent the competitive hydrolysis of methacryloyl chloride into methacrylic acid.

Reagent / MaterialEquivalentsMW ( g/mol )AmountFunction
2-Allyl-4-phenoxyphenol 1.00226.282.26 gLimiting Reactant
Methacryloyl Chloride 1.20104.531.25 g (1.17 mL)Acylating Agent / Electrophile
Triethylamine (TEA) 1.50101.191.52 g (2.09 mL)Base / Acid Scavenger
Dichloromethane (DCM) --25.0 mLAnhydrous Solvent
MEHQ (Inhibitor) 0.01124.14~12 mgPrevents Autopolymerization

Experimental Workflow

Workflow cluster_0 Phase 1: Setup cluster_1 Phase 2: Acylation cluster_2 Phase 3: Workup cluster_3 Phase 4: Purification N1 Dissolve Phenol + TEA in Anhydrous DCM N2 Add MEHQ (Inhibitor) Cool to 0 °C N1->N2 N3 Dropwise Addition of Methacryloyl Chloride N2->N3 N4 Warm to RT Stir for 4-12 h N3->N4 Controls Exotherm N5 Quench with H2O Wash: 1M HCl, NaHCO3, Brine N4->N5 N6 Dry over Na2SO4 Concentrate in vacuo N5->N6 N7 Column Chromatography (Silica Gel) N6->N7 N8 Pure 2-Allyl-4-phenoxyphenyl methacrylate N7->N8

Four-phase experimental workflow for the synthesis and purification of the monomer.

Step-by-Step Protocol

Phase 1: Setup and Dissolution
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen gas inlet.

  • Reagent Loading: Add 2.26 g (10.0 mmol) of 2-allyl-4-phenoxyphenol to the flask.

  • Solvation: Inject 25 mL of anhydrous dichloromethane (DCM) via syringe to completely dissolve the phenol.

  • Base Addition: Add 1.52 g (2.09 mL, 15.0 mmol) of anhydrous triethylamine (TEA) to the solution.

  • Inhibition: Add ~12 mg (1 mol%) of MEHQ to inhibit premature free-radical polymerization of the double bonds.

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 15 minutes.

Phase 2: Acylation Reaction
  • Electrophile Preparation: Draw 1.25 g (1.17 mL, 12.0 mmol) of methacryloyl chloride into a dry, gas-tight syringe.

  • Controlled Addition: Add the methacryloyl chloride dropwise to the stirred solution over a period of 15–20 minutes.

    • Critical Insight: Dropwise addition at 0 °C prevents a rapid exotherm, which could lead to thermal polymerization of the methacryloyl group or unwanted side reactions with the allyl moiety.

  • Observation: Upon complete addition, a dense white precipitate of triethylammonium chloride (TEA·HCl) will begin to form, visually validating the progression of the reaction.

  • Propagation: Remove the ice bath and allow the reaction mixture to naturally warm to room temperature (20–25 °C).

  • Monitoring: Stir the mixture under an inert atmosphere for 4 to 12 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 90:10 Hexanes:Ethyl Acetate solvent system until the starting phenol spot is entirely consumed.

Phase 3: Quenching and Workup
  • Quenching: Once the reaction is deemed complete, quench the unreacted methacryloyl chloride by adding 5 mL of distilled water (or methanol) and stir vigorously for 10 minutes.

  • Dilution: Transfer the heterogeneous mixture to a separatory funnel and dilute with an additional 25 mL of DCM.

  • Acid Wash: Wash the organic layer with 25 mL of cold 1M HCl. This step is mandatory to neutralize and partition any excess TEA and dissolve the suspended TEA·HCl salts into the aqueous phase.

  • Base Wash: Wash the organic layer with 25 mL of saturated aqueous sodium bicarbonate (NaHCO₃) to deprotonate and remove methacrylic acid (the hydrolysis byproduct of excess methacryloyl chloride).

    • Safety Note: Vent the separatory funnel frequently, as CO₂ gas will evolve rapidly during this neutralization.

  • Brine Wash: Wash the organic layer with 25 mL of brine (saturated NaCl) to remove residual water and break any microscopic emulsions.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) for 15 minutes.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Ensure the water bath temperature remains below 30 °C to prevent thermal polymerization of the concentrated monomer.

Phase 4: Purification and Storage
  • Chromatography: Purify the crude pale-yellow oil via flash column chromatography on silica gel, utilizing a gradient of 100% Hexanes to 90:10 Hexanes:Ethyl Acetate as the eluent.

  • Isolation: Combine the fractions containing the pure product (identified via TLC) and concentrate under reduced pressure.

  • Storage Protocol: Store the purified 2-allyl-4-phenoxyphenyl methacrylate in an amber, light-blocking vial at 4 °C. If long-term storage (>1 month) is required, spike the monomer with 10-50 ppm of MEHQ to guarantee stability against autopolymerization.

Analytical Characterization Guidelines

To validate the success of the synthesis, utilize the following spectroscopic markers:

  • ¹H NMR (CDCl₃): Confirm the complete disappearance of the broad phenolic -OH singlet (typically ~5.0 ppm). Key product validation peaks include the methacryloyl vinyl protons (two distinct singlets around 5.7 and 6.3 ppm), the allylic protons (complex multiplet at 5.9 ppm, terminal double bond at 5.0-5.1 ppm), and the allylic CH₂ doublet (~3.3 ppm).

  • FT-IR Spectroscopy: Confirm the absence of the broad O-H stretching band (3200-3500 cm⁻¹) and the appearance of a strong, sharp ester carbonyl (C=O) stretching band at ~1730 cm⁻¹, shifting slightly from typical aliphatic esters due to conjugation.

References

  • Frunze, T. M., et al. "Process for preparation of 2-Allyl-4-phenoxyphenyl methacrylate." Russian Chemical Bulletin 19 (1970): 183-184. Cited in U.S. Patent 9,505,700 B2.
  • Ponrathnam, S., et al. "High refractive index (meth) acrylates." U.S. Patent No. 9,505,700 B2. Washington, DC: U.S. Patent and Trademark Office, 2016.
Application

Application Note: Formulation of High-Refractive-Index Ophthalmic Lenses using 2-Allyl-4-Phenoxyphenol Derivatives

Executive Summary The development of advanced foldable intraocular lenses (IOLs) and highly transparent contact lenses relies heavily on the optical and mechanical properties of the underlying polymer matrix. A critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of advanced foldable intraocular lenses (IOLs) and highly transparent contact lenses relies heavily on the optical and mechanical properties of the underlying polymer matrix. A critical objective in ophthalmic materials science is maximizing the refractive index (RI) while maintaining a low glass transition temperature ( Tg​ ) to ensure the lens remains foldable at room temperature and unfolds atraumatically within the capsular bag.

This application note provides a comprehensive, self-validating workflow for synthesizing and utilizing 2-allyl-4-phenoxyphenyl methacrylate , a high-refractive-index monomer derived from 2-allyl-4-phenoxyphenol. By integrating this derivative into an acrylate-based copolymer system, formulators can achieve an RI exceeding 1.55, enabling the fabrication of ultra-thin lenses that require micro-incisions during cataract surgery.

Mechanistic Causality: Molecular Design & Material Behavior

Successful lens formulation requires a deep understanding of how molecular architecture dictates macroscopic optical and mechanical properties. Do not simply mix monomers; understand the structural causality:

  • Refractive Index Enhancement via Dual Aromaticity: The refractive index of a polymer is directly proportional to the electron density and polarizability of its constituent functional groups. The 2-allyl-4-phenoxyphenol core possesses two aromatic rings (a phenol-derived ring and a phenoxy group). This dense π -electron cloud dramatically increases the polarizability of the monomer, allowing the final copolymer to achieve an RI in the range of 1.48 to 1.58[1]. Higher RI values directly correlate to thinner lens profiles.

  • Steric Disruption for Tg​ Modulation: Rigid aromatic rings typically increase polymer stiffness, unfavorably raising the Tg​ . However, the bulky phenoxy ether linkage and the ortho-positioned allyl group create significant steric hindrance. This disrupts tight polymer chain packing and increases free volume, thereby depressing the Tg​ to maintain room-temperature foldability.

  • Secondary Crosslinking Potential: The allyl group ( −CH2​−CH=CH2​ ) provides an orthogonal reactive site. While the methacrylate group undergoes rapid free-radical polymerization during primary curing, the allyl double bond can participate in secondary crosslinking, enhancing the mechanical toughness and shape-recovery kinetics of the lens matrix.

Quantitative Formulation Matrix

To demonstrate the structure-property relationship, the quantitative data below illustrates the effect of titrating 2-allyl-4-phenoxyphenyl methacrylate into a standard base monomer matrix (2-phenylethyl acrylate).

Table 1: Optical and Mechanical Properties of Ophthalmic Formulations

Formulation IDBase Monomer: 2-Phenylethyl Acrylate (wt%)High-RI Monomer: 2-Allyl-4-phenoxyphenyl methacrylate (wt%)Crosslinker: BDDA (wt%)Thermal Initiator: AIBN (wt%)Refractive Index ( nD20​ )Glass Transition Temp ( Tg​ , °C)Elongation at Break (%)
Control 97.50.02.00.51.505-12.0165
Formulation A 77.520.02.00.51.528-4.5145
Formulation B 47.550.02.00.51.5528.0120
Formulation C 27.570.02.00.51.56814.595

Note: 1,4-Butanediol diacrylate (BDDA) is used as the primary crosslinker. Azobisisobutyronitrile (AIBN) is the thermal initiator.

Process Workflow

G M1 2-Allyl-4-phenoxyphenol (Aromatic Precursor) Syn Base-Catalyzed Esterification (TEA, THF, 0-5°C) M1->Syn M2 Methacryloyl Chloride (Acylation Agent) M2->Syn Pur Aqueous Workup & Chromatography (Neutralize HCl, Remove Impurities) Syn->Pur Mon 2-Allyl-4-phenoxyphenyl Methacrylate (Validation: RI > 1.55) Pur->Mon Form Lens Formulation (Mix with Co-monomers & Degas) Mon->Form Cure Thermal Polymerization (Crosslinking via Radical Initiation) Form->Cure Lens Transparent Ophthalmic Lens (Validation: Extractables < 2%) Cure->Lens

Workflow for synthesizing and formulating high-refractive-index lenses from 2-allyl-4-phenoxyphenol.

Self-Validating Experimental Protocols

The following methodologies are engineered to be self-validating. Built-in checkpoints ensure that chemical or physical deviations are caught before downstream failures occur. The synthesis route builds upon foundational esterification techniques documented in the literature for high-refractive-index methacrylates[2].

Protocol A: Synthesis of 2-Allyl-4-Phenoxyphenyl Methacrylate

Objective: Convert the phenol group to a polymerizable methacrylate ester while maintaining optical-grade purity.

  • Reaction Setup: In a thoroughly dried 3-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and dropping funnel, dissolve 0.10 mol of 2-allyl-4-phenoxyphenol in 100 mL of anhydrous Tetrahydrofuran (THF).

  • Base Addition: Add 0.12 mol of Triethylamine (TEA). Causality: TEA acts as an acid scavenger. The reaction with methacryloyl chloride generates HCl; if not neutralized, HCl can induce premature cationic polymerization or degrade the ether linkages.

  • Acylation: Cool the flask to 0–5°C using an ice bath. Add 0.11 mol of methacryloyl chloride dropwise over 45 minutes. Causality: The reaction is highly exothermic. Strict temperature control prevents runaway reactions and the formation of colored byproducts that would cause yellowing in the final lens.

  • Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours under nitrogen.

  • Aqueous Workup: Filter off the precipitated TEA-HCl salts. Transfer the filtrate to a separatory funnel. Wash sequentially with 4% aqueous NaOH (to remove unreacted methacryloyl chloride and residual phenol), brine, and distilled water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude liquid via silica gel column chromatography using a petroleum ether:ethyl acetate (90:10) mobile phase.

  • System Validation (Checkpoint 1): Measure the refractive index of the purified monomer using an Abbe refractometer.

    • Validation Rule: The RI must be ≥1.560 . If the RI is lower, it indicates contamination with residual aliphatic solvent (THF/ethyl acetate), and the monomer must be subjected to high-vacuum drying (< 0.1 Torr) for an additional 12 hours.

Protocol B: Formulation, Degassing, and Lens Casting

Objective: Polymerize the monomer into a defect-free, foldable intraocular lens matrix.

  • Formulation Mixing: In an amber glass vial (to prevent premature UV-initiated crosslinking), combine the components according to Formulation B from Table 1: 47.5 wt% 2-phenylethyl acrylate, 50.0 wt% 2-allyl-4-phenoxyphenyl methacrylate, 2.0 wt% BDDA, and 0.5 wt% AIBN.

  • Degassing: Place the vial in a vacuum desiccator. Apply a vacuum (approx. 10 mbar) for 15 minutes, periodically purging with argon.

    • Causality: Dissolved oxygen is a potent free-radical scavenger. Failure to degas will result in oxygen quenching the propagating polymer chains, leading to a tacky, under-cured lens with trapped micro-bubbles that cause severe optical scattering (haze).

  • Mold Injection: Inject the degassed formulation into a precision glass or Teflon IOL mold using a syringe equipped with a 0.22 µm PTFE filter to exclude particulate contaminants.

  • Thermal Curing Profile: Place the molds in a programmable convection oven. Cure at 60°C for 12 hours (primary chain extension), followed by a ramp to 90°C for 2 hours (terminal crosslinking and initiator burnout).

  • Demolding and Extraction: Carefully open the molds and remove the lenses.

  • System Validation (Checkpoint 2): Perform a Soxhlet extraction on the cured lenses using ethanol for 24 hours, followed by vacuum drying to a constant weight.

    • Validation Rule: Calculate the extractable fraction: Winitial​Winitial​−Wfinal​​×100 . The extractable fraction must be <2.0% . An extractable fraction above this threshold indicates incomplete polymerization, posing a risk of toxic monomer leaching into the eye. If >2.0% , the thermal curing time at 90°C must be extended in future batches.

References

  • Title: US9505700B2 - High refractive index (meth) acrylates (Citing Frunze, T. M., et al., Russian Chemical Bulletin 19, 1970)
  • Title: US9505700B2 - High refractive index (meth) acrylates (Aromatic hydrophobic monomers for intraocular lenses)

Sources

Method

Application Notes and Protocols: 2-Allyl-4-phenoxyphenol for High-Performance Optical Fiber Coatings

Introduction: A Novel Monomer for Next-Generation Optical Fibers The relentless demand for higher data transmission rates and the expansion of optical networks into harsh environments necessitates the development of adva...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Novel Monomer for Next-Generation Optical Fibers

The relentless demand for higher data transmission rates and the expansion of optical networks into harsh environments necessitates the development of advanced materials for optical fiber coatings. These coatings are critical for protecting the delicate silica glass core from mechanical damage and environmental degradation, while also possessing specific optical properties to ensure signal integrity. 2-Allyl-4-phenoxyphenol is an emerging monomer with significant potential for creating high-performance optical fiber coatings. Its unique molecular architecture, combining a reactive allyl group with a rigid, high-refractive-index phenoxy backbone, offers a compelling platform for formulating coatings with superior thermal stability, mechanical robustness, and desirable optical characteristics.

This document provides a comprehensive technical guide for researchers, scientists, and professionals in the field of optical materials and drug development. It outlines the synthesis, properties, and detailed protocols for the application of 2-allyl-4-phenoxyphenol in the manufacturing of optical fiber coatings. The methodologies described herein are grounded in established principles of polymer chemistry and materials science, providing a solid foundation for innovation.

Material Profile: 2-Allyl-4-phenoxyphenol

The strategic combination of a polymerizable allyl group and a phenoxy-phenol structure endows 2-allyl-4-phenoxyphenol with a unique set of properties that are highly advantageous for optical fiber applications.

Core Chemical Structure and Rationale

The monomer's structure is key to its performance. The phenoxy group, a bulky and aromatic moiety, contributes to a high refractive index in the resulting polymer, which is crucial for efficient light confinement within the fiber core. The phenolic hydroxyl group offers a site for potential secondary reactions or can enhance adhesion to the silica fiber surface. The ortho-allyl group provides the primary route for polymerization, enabling the formation of a cross-linked polymer network.

Figure 1: Chemical Structure of 2-Allyl-4-phenoxyphenol.

Anticipated Material Properties

Based on the chemistry of phenoxy resins and allyl polymers, the following properties are anticipated for cured coatings derived from 2-allyl-4-phenoxyphenol.

PropertyAnticipated PerformanceRationale
Refractive Index (n) High (>1.55)The presence of multiple aromatic rings in the polymer backbone increases the electron density, leading to a higher refractive index.[1][2]
Thermal Stability Excellent (>250°C)Phenolic resins are known for their exceptional thermal resistance due to the high density of strong, cross-linked aromatic structures.[3][4]
Mechanical Strength High Toughness & Impact ResistanceThe rigid phenoxy backbone combined with a cross-linked network is expected to provide superior mechanical durability.[5][6]
Adhesion Strong to Silica & Other SubstratesPhenoxy resins exhibit excellent adhesion to a wide range of materials, including glass and metals.[5][7]
Chemical Resistance HighThe stable aromatic and ether linkages in the polymer structure are anticipated to provide robust resistance to chemicals, solvents, and moisture.[6][7]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of the monomer and its subsequent polymerization to form an optical fiber coating.

Part 1: Synthesis of 2-Allyl-4-phenoxyphenol via Claisen Rearrangement

This synthesis protocol is based on the well-established Claisen rearrangement of an allyl phenyl ether intermediate.[8]

Workflow Diagram:

G cluster_0 Step 1: O-Allylation cluster_1 Step 2: Claisen Rearrangement cluster_2 Step 3: Purification start 4-Phenoxyphenol ether Allyl 4-phenoxyphenyl ether start->ether Williamson Ether Synthesis reagents1 Allyl Bromide, Base (K2CO3) reagents1->ether solvent1 Acetone solvent1->ether rearrangement Thermal or Lewis Acid Catalyzed Rearrangement ether->rearrangement product 2-Allyl-4-phenoxyphenol rearrangement->product purification Vacuum Distillation or Column Chromatography product->purification final_product Purified Monomer purification->final_product

Figure 2: Synthesis workflow for 2-allyl-4-phenoxyphenol.

Step-by-Step Protocol:

  • O-Allylation of 4-Phenoxyphenol:

    • To a solution of 4-phenoxyphenol (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents) as the base.

    • Stir the mixture vigorously and add allyl bromide (1.2 equivalents) dropwise at room temperature.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude allyl 4-phenoxyphenyl ether.

  • Claisen Rearrangement:

    • Place the crude allyl 4-phenoxyphenyl ether in a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.

    • Heat the ether to 200-220°C for 3-5 hours. The thermal energy will induce a[6][6]-sigmatropic rearrangement to form the ortho-allyl product.[8]

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Purify the crude 2-allyl-4-phenoxyphenol by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure monomer.

Part 2: Formulation and UV Curing for Optical Fiber Coating

For high-speed optical fiber manufacturing, UV-curable coatings are essential.[9] The following protocol outlines the formulation of a UV-curable resin based on 2-allyl-4-phenoxyphenol and its application.

Workflow Diagram:

G cluster_0 Formulation cluster_1 Application & Curing cluster_2 Characterization monomer 2-Allyl-4-phenoxyphenol formulation UV-Curable Resin monomer->formulation oligomer Urethane Acrylate Oligomer oligomer->formulation photoinitiator Photoinitiator (e.g., TPO) photoinitiator->formulation additives Adhesion Promoter, Antioxidant additives->formulation coating Apply to Optical Fiber formulation->coating uv_cure UV Irradiation (e.g., 365 nm) coating->uv_cure cured_coating Cured Coating uv_cure->cured_coating testing Mechanical, Thermal, and Optical Testing cured_coating->testing performance Performance Data testing->performance

Figure 3: Workflow for UV-curable coating formulation and application.

Step-by-Step Protocol:

  • Formulation of the UV-Curable Resin:

    • In a light-protected vessel, combine 2-allyl-4-phenoxyphenol with a suitable acrylate oligomer (e.g., urethane acrylate) to enhance flexibility and toughness.[10][11] A typical starting ratio would be 30:70 by weight (monomer:oligomer).

    • Add a photoinitiator that is sensitive to the desired UV wavelength (e.g., 2-4% by weight of diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) for 365 nm curing).

    • Incorporate additives such as an adhesion promoter (e.g., a silane coupling agent, 0.5-1% by weight) to improve bonding to the silica fiber and an antioxidant to enhance long-term stability.[11][12]

    • Mix the components thoroughly until a homogeneous, clear liquid is obtained.

  • Application and UV Curing:

    • The formulated resin can be applied to a freshly drawn optical fiber using a standard coating die.

    • Immediately following the application, the coated fiber should pass through a UV curing station equipped with high-intensity UV lamps (e.g., mercury arc or LED lamps with an emission peak around 365 nm).

    • The UV dose required for complete curing will depend on the line speed, lamp intensity, and formulation but is typically in the range of 500-1000 mJ/cm².[11] The curing process is extremely rapid, often taking less than a second.[13]

  • Post-Curing and Characterization:

    • The cured coating should be tack-free and exhibit good adhesion to the fiber.

    • Characterize the coated fiber for its mechanical properties (tensile strength, modulus), thermal stability (thermogravimetric analysis), and optical properties (refractive index profile, spectral attenuation).

Polymerization Mechanism: Free-Radical Polymerization

The UV curing process is initiated by the photolysis of the photoinitiator, which generates free radicals. These radicals then attack the allyl double bond of the 2-allyl-4-phenoxyphenol and the acrylate groups of the oligomer, initiating a chain reaction that rapidly forms a highly cross-linked polymer network.

G cluster_0 Initiation cluster_1 Propagation cluster_2 Termination initiator Photoinitiator radicals Free Radicals (R•) initiator->radicals Photolysis uv UV Light uv->radicals monomer Monomer (Allyl Group) radicals->monomer Attack on Double Bond growing_chain Growing Polymer Chain (P•) monomer->growing_chain Addition of Monomers growing_chain->growing_chain Chain Growth termination Cross-linked Polymer Network growing_chain->termination Combination or Disproportionation

Figure 4: Simplified free-radical polymerization mechanism.

It is important to note that the polymerization of allyl monomers can sometimes be susceptible to degradative chain transfer, which can limit the kinetic chain length.[14] The inclusion of more reactive acrylate oligomers in the formulation helps to ensure rapid and complete curing, which is essential for the high-speed drawing of optical fibers.

Conclusion and Future Outlook

2-Allyl-4-phenoxyphenol presents a promising avenue for the development of next-generation optical fiber coatings. Its inherent properties suggest the potential for coatings with a high refractive index, excellent thermal stability, and robust mechanical performance. The protocols detailed in this guide provide a foundational framework for researchers to synthesize this monomer and formulate it into UV-curable coatings. Further optimization of the formulation, including the choice of co-monomers, oligomers, and additives, will be crucial in tailoring the final properties of the coating to meet the specific demands of various optical fiber applications, from telecommunications to specialized sensing and medical devices. The exploration of this and similar novel monomers will continue to drive innovation in the field of optical materials.

References

  • Phlex Tek. (2024, July 11). Comprehensive Guide to Phenoxy Resins: Benefits and Applications.
  • PrepChem.com. Synthesis of 2-(1-methyl-allyl)-4-phenoxy-phenol.
  • Research and Markets. (2025, October 7). Phenoxy Resin Market Size, Share & Growth Forecast 2035.
  • SpecialChem. (2025, September 19). Phenoxy Resin: A High-Performance Material for Coatings, Adhesives, and Composites.
  • Zhang, J., et al. (2015, November 4). The effect of structure on thermal stability and anti-oxidation mechanism of silicone modified phenolic resin. Elsevier.
  • RSC Publishing. Polymerisation of Allyl Phenyl Ether : a Polymerisation involving Intramolecular Rearrangement.
  • North American Coating Laboratories. (2025, April 8). Why Phenolic Resin Is Ideal for Heat-Resistant Applications.
  • BenchChem. An In-depth Technical Guide to the Synthesis of 2-Allyl-4-(trifluoromethyl)phenol.
  • Rajaraman, S. K., & Crivello, J. V. Novel tandem isomerization/ cationic polymerization of allyl ethers.
  • Fujitsu. New Methods for Evaluating Optical Fiber Coating Materials.
  • Shen, G., et al. Study of UV-Curable Coatings for Optical Fibers.
  • Excelitas. UV Curing: The Future of Optical Fiber Manufacturing.
  • Liu, J., et al. (2023, June 14). All-organic polymeric materials with high refractive index and excellent transparency. PMC.
  • DSM. (2008, April 1). Designing UV-Curable Materials For High-Temperature Optical Fiber Applications.
  • BOC Sciences. Allyl Monomers.
  • Sakurada, I., & Takahashi, G. (1955). Kinetics of Polymerization of Allyl Compounds.
  • Excelitas Noblelight. UV curing of optical fiber, cable and wire.
  • Philipps-Universität Marburg. (2018, May 24). High Refractive Index Polymers by Design.
  • Google Patents. WO2004072214A1 - Gel composition for optical fiber cable.

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Application

Application Note: Catalyst Selection and Chemoselective Esterification of 2-Allyl-4-phenoxyphenol

The Chemical Challenge: Sterics, Nucleophilicity, and Chemoselectivity 2-Allyl-4-phenoxyphenol (CAS: 25345-77-1) is a critical structural building block in the development of high-refractive-index optical materials (such...

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Author: BenchChem Technical Support Team. Date: April 2026

The Chemical Challenge: Sterics, Nucleophilicity, and Chemoselectivity

2-Allyl-4-phenoxyphenol (CAS: 25345-77-1) is a critical structural building block in the development of high-refractive-index optical materials (such as intraocular lenses) and complex pharmaceutical derivatives[1]. However, achieving a high-yielding esterification of this specific substrate requires navigating three competing molecular factors:

  • Inherent Low Nucleophilicity: As a phenol, the hydroxyl oxygen's lone pairs are delocalized into the aromatic ring, making it a significantly weaker nucleophile compared to standard aliphatic alcohols[2].

  • Steric Congestion: The hydroxyl group is flanked by an ortho-allyl group, and the molecule features a bulky para-phenoxy substituent. This steric bulk severely hinders the approach of standard acylating agents.

  • Allyl Group Sensitivity: The terminal alkene of the ortho-allyl group is highly susceptible to electrophilic addition, isomerization, or polymerization. Consequently, harsh Brønsted acids (e.g., H₂SO₄) or strongly coordinating transition metal Lewis acids must be strictly avoided[1].

Catalyst Selection Rationale: The Necessity of DMAP

Standard base catalysts like triethylamine (TEA) or pyridine are kinetically insufficient for sterically hindered phenols. Relying on them often results in stalled reactions or necessitates elevated temperatures that jeopardize the integrity of the allyl group[3].

To bypass this kinetic bottleneck, 4-Dimethylaminopyridine (DMAP) is employed as a nucleophilic "super catalyst"[3]. The causality behind this choice lies in the activation energy pathway:

  • Hyper-Electrophilic Activation: DMAP’s highly nucleophilic pyridine nitrogen attacks the acylating agent (e.g., acid chloride or anhydride) to form an N-acylpyridinium intermediate[4].

  • Kinetic Bypass: This intermediate is orders of magnitude more electrophilic than the parent acyl compound. It lowers the activation energy required for the sterically hindered 2-allyl-4-phenoxyphenol to attack, effectively overcoming the phenol's poor nucleophilicity[5].

  • Mild Conditions: Because the activation barrier is lowered, the reaction proceeds rapidly at 0 °C to room temperature, perfectly preserving the sensitive allyl double bond[6].

DMAP_Mechanism Acyl Acylating Agent (e.g., Acid Chloride) Intermediate N-Acylpyridinium Intermediate (Highly Electrophilic) Acyl->Intermediate DMAP Attack DMAP DMAP (Nucleophilic Catalyst) DMAP->Intermediate Product Esterified Product (e.g., Methacrylate Ester) Intermediate->Product Phenol Attack Protonated Protonated DMAP (Inactive) Intermediate->Protonated Leaving Group Departure Phenol 2-Allyl-4-phenoxyphenol (Sterically Hindered) Phenol->Product Protonated->DMAP Deprotonation Base Auxiliary Base (e.g., TEA) Base->Protonated Proton Transfer

Figure 1: Catalytic cycle of DMAP-mediated esterification of 2-allyl-4-phenoxyphenol.

Quantitative Catalyst Performance Comparison

The following table summarizes the expected performance of various catalytic systems when applied to the esterification of hindered, alkene-containing phenols.

Catalyst SystemAcylating AgentTemp (°C)Time (h)Est. Yield (%)Allyl PreservationMechanistic Notes
Pyridine / TEA Acid Chloride60 - 8024 - 48< 40%ModerateInsufficient activation; heating risks alkene isomerization[3].
Sc(OTf)₃ Carboxylic Acid5012 - 2460 - 70%LowLewis acids can coordinate with the alkene, inducing side reactions[5].
EDC + DMAP Carboxylic Acid0 to 254 - 12> 85%HighMild Steglich conditions; water-soluble urea byproduct simplifies workup[2].
TEA + DMAP Acid Chloride0 to 252 - 6> 90%HighOptimal for synthesizing methacrylates; highly exothermic, requires 0 °C start[1].

Experimental Protocols: Self-Validating Workflows

Protocol A: Modified Steglich Esterification (Carboxylic Acid Coupling)

System Validation: This protocol utilizes EDC·HCl instead of the traditional DCC. Causality: DCC generates dicyclohexylurea (DCU), a precipitate that is notoriously difficult to separate from viscous phenolic esters. EDC generates a water-soluble urea byproduct, ensuring a self-purifying workup via simple aqueous extraction[2].

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂/Ar), dissolve 2-allyl-4-phenoxyphenol (1.0 equiv) and the target carboxylic acid (1.1 equiv) in anhydrous dichloromethane (DCM, 10 mL/mmol). Causality: Anhydrous conditions are critical as adventitious water will competitively hydrolyze the highly reactive N-acylpyridinium intermediate[4].

  • Catalyst Addition: Add DMAP (0.1 to 0.2 equiv). Stir for 5 minutes to ensure complete dissolution.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add EDC·HCl (1.2 equiv) portion-wise. Causality: Cooling suppresses unwanted side reactions (such as allyl group migration) during the initial exothermic activation phase.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.

  • System Validation (Monitoring): Monitor via TLC (Hexanes/EtOAc). The product ester will typically have a higher Rf value than the highly polar starting phenol. Use a KMnO₄ stain to verify the preservation of the allyl double bond (the alkene will rapidly reduce the stain, appearing as a bright yellow spot on a purple background).

  • Quenching & Workup: Dilute the mixture with additional DCM. Wash sequentially with 0.5 M HCl (to remove DMAP and unreacted EDC)[4], saturated NaHCO₃ (to remove unreacted carboxylic acid), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography if necessary.

Protocol B: Acyl Chloride Method (Synthesis of Methacrylate Monomers)

System Validation: This protocol is specifically optimized for creating high-refractive-index monomers, such as 2-allyl-4-phenoxyphenyl methacrylate, using methacryloyl chloride[1]. Triethylamine (TEA) acts as the stoichiometric acid scavenger, while DMAP drives the kinetics.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 2-allyl-4-phenoxyphenol (1.0 equiv), TEA (1.5 equiv), and DMAP (0.1 equiv) in anhydrous DCM. Cool strictly to 0 °C.

  • Acylation: Add methacryloyl chloride (1.2 equiv) dropwise over 15 minutes. Causality: Methacryloyl chloride is highly reactive and prone to radical polymerization. Dropwise addition at 0 °C prevents localized heating and spontaneous polymerization of the methacrylate or allyl groups[1].

  • Propagation: Stir at 0 °C for 1 hour, then gradually warm to room temperature for 2–6 hours.

  • Workup: Quench with water. Separate the organic layer and wash with a 4% NaOH aqueous solution (to deprotonate and remove any unreacted phenol)[1], followed by 0.5 M HCl and brine.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate to yield the target monomer.

Workflow Step1 1. Preparation Dissolve Phenol, TEA, & DMAP in dry DCM Step2 2. Activation Dropwise addition of Acyl Chloride at 0 °C Step1->Step2 Step3 3. Propagation Stir at RT (2-6h) Step2->Step3 Step4 4. Validation TLC monitoring (UV/KMnO4 active) Step3->Step4 Step5 5. Quenching Wash with 0.5M HCl & Sat. NaHCO3 Step4->Step5

Figure 2: Step-by-step experimental workflow for chemoselective esterification.

References

  • Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile Source: Journal of Visualized Experiments (PubMed / NIH) URL:[Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • US9505700B2 - High refractive index (meth)
  • Selective esterifications of alcohols and phenols through carbodiimide couplings Source: ResearchGate URL:[Link]

  • Ester synthesis by acylation Source: Organic Chemistry Portal URL:[Link]

Sources

Method

Application Note: Synthesis and Incorporation of 2-Allyl-4-Phenoxyphenol-Derived High Refractive Index Resins for Advanced Transparent Retroreflective Sheeting

Target Audience: Researchers, Materials Scientists, and Bioanalytical/Drug Development Professionals Rationale and Mechanistic Overview In the fields of drug development and bioanalytical screening, achieving ultra-low l...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Bioanalytical/Drug Development Professionals

Rationale and Mechanistic Overview

In the fields of drug development and bioanalytical screening, achieving ultra-low limits of detection (LOD) in fluorescence and colorimetric assays is a persistent challenge. An emerging, highly effective solution is the integration of transparent retroreflective sheeting as an assay substrate. By utilizing micro-prismatic (cube-corner) structures, these substrates reflect excitation light back through the biological sample, effectively doubling the optical path length and massively amplifying the emission signal[1].

The efficiency of the total internal reflection (TIR) within these micro-prisms is strictly dependent on the refractive index (RI) of the polymer matrix. Standard optical polymers like PMMA have an RI of ~1.49, which limits retroreflectivity. To overcome this, we utilize 2-allyl-4-phenoxyphenol [2] as a chemical precursor to synthesize a specialized monomer: 2-allyl-4-phenoxyphenyl methacrylate (APMA) .

The dense molecular packing afforded by the allyl/methacrylate network, combined with the high electron density of the phenoxy and phenol aromatic rings, yields a UV-curable monomer with an exceptionally high refractive index (RI > 1.56)[3]. When formulated into a low-viscosity UV resin, APMA allows for the flawless micro-molding of cube-corner arrays that vastly outperform traditional hot-embossed thermoplastics.

Workflow A 2-Allyl-4-phenoxyphenol (Precursor) B Esterification (Methacryloyl Chloride) A->B TEA, DCM 0°C to RT C APMA Monomer (High RI > 1.56) B->C Wash & Purify D UV Resin Formulation C->D + Photoinitiator + Crosslinker E Cube-Corner Micro-molding D->E Nickel Master Mold F Retroreflective Sheeting E->F UV Cure & Demold

Fig 1. Synthesis of APMA monomer and fabrication workflow for high-RI retroreflective sheeting.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that quality control is intrinsically tied to the workflow progression.

Protocol 1: Synthesis and Purification of APMA Monomer

Objective: Convert 2-allyl-4-phenoxyphenol into a high-RI methacrylate monomer.

  • Preparation: In a flame-dried round-bottom flask, dissolve 0.1 mol of 2-allyl-4-phenoxyphenol[2] in 150 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add 0.12 mol of triethylamine (TEA) to the solution and cool the mixture to 0 °C using an ice bath.

  • Esterification: Dropwise add 0.11 mol of methacryloyl chloride over 30 minutes under continuous magnetic stirring and an argon atmosphere[3].

  • Reaction: Allow the mixture to warm to room temperature and stir for an additional 4 hours.

  • Workup: Quench the reaction with 200 mL of distilled water. Separate the organic layer and wash sequentially with 4% NaOH solution, brine, and distilled water[3].

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify via silica gel column chromatography (petroleum ether:ethyl acetate, 90:10).

Causality & Self-Validation: The TEA acts as an acid scavenger for the HCl byproduct, preventing the cleavage of the allyl group and driving the esterification forward. The 4% NaOH wash is critical; it ensures the complete removal of residual methacrylic acid or unreacted 2-allyl-4-phenoxyphenol, which would otherwise act as radical scavengers and inhibit downstream UV curing[3]. Validation Check: Analyze the purified monomer via an Abbe refractometer. A successful synthesis will yield a refractive index of 1.565 at 25 °C[3].

Protocol 2: Formulation and Micro-Molding of Retroreflective Sheeting

Objective: Fabricate transparent micro-prismatic sheeting using the APMA monomer.

  • Resin Formulation: Blend 70 wt% APMA monomer with 25 wt% of an aliphatic urethane diacrylate crosslinker (e.g., Ebecryl 8807) to provide mechanical flexibility and weatherability[1].

  • Photoinitiator Addition: Add 2 wt% of a UV photoinitiator (e.g., Esacure KB-1)[1]. Mix thoroughly using a planetary centrifugal mixer (2000 rpm for 3 mins).

  • Degassing: Vacuum degas the formulation at 25 °C for 15 minutes.

  • Micro-molding: Dispense the degassed resin onto a precision-cut nickel master mold containing a micro-prismatic (cube-corner) array[1].

  • Substrate Lamination: Laminate a 50 µm transparent PET carrier film over the resin, applying uniform pressure via a motorized roller to ensure complete mold filling.

  • UV Curing: Expose the assembly to UV light (365 nm, 1200 mJ/cm²) through the carrier film.

  • Demolding: Mechanically peel the cured retroreflective sheeting from the nickel mold.

Causality & Self-Validation: Cube-corner structures require highly precise replication to function optically. Vacuum degassing prevents optical defects caused by micro-bubbles, which would otherwise scatter light and destroy the retroreflective effect[1]. Validation Check: Prior to lamination, inspect the resin under a stereomicroscope to confirm the absence of voids. Post-curing, measure the retroreflectance; a value >900 cd/lx/m² at an observation angle of 0.2° confirms successful replication of the cube-corner apices.

Quantitative Data and Performance Metrics

While polymers like Polycarbonate possess a relatively high intrinsic RI (1.58), the high viscosity of their melt limits the replication fidelity of sharp cube-corner apices during hot-embossing. The low-viscosity UV-curable APMA resin ensures near-perfect replication of the master mold, resulting in superior optical performance.

Table 1: Optical and Physical Properties of APMA-Modified UV Resins

APMA Content (wt%)Refractive Index (nD at 589 nm)Transmittance (%, 400-700 nm)Viscosity (cP at 25°C)
0 (Control)1.49292.1450
301.52191.8380
501.54591.5310
70 (Optimized) 1.565 91.0 260

Table 2: Retroreflective Performance in Biosensor Applications

Substrate TypeRetroreflectance (cd/lx/m²)*Fluorescence Enhancement FactorLimit of Detection (LOD, pg/mL)
Standard PMMA (RI 1.49)4502.1x15.0
Hot-Embossed Polycarbonate8504.5x5.2
APMA UV Resin (RI 1.56) 945 6.2x 2.1

*Measured at -4° entrance angle and 0.2° observation angle.

Application in Biomedical Diagnostics

For drug development professionals, integrating this APMA-based retroreflective sheeting into the bottom layer of microfluidic flow cells or lateral flow assays provides a passive, zero-power method for signal amplification.

When excitation light hits the assay, a portion of it passes through the sample unabsorbed. The high-RI APMA micro-prisms capture this transmitted light and, via highly efficient Total Internal Reflection, bounce it directly back through the fluorophores. This secondary excitation event, combined with the directional reflection of the emitted light back toward the optical detector, yields up to a 6.2x enhancement in signal-to-noise ratio.

Biosensor Light Excitation Source Assay Biomarker Assay Layer (Fluorophores) Light->Assay Incident Light Prism APMA Retroreflective Micro-prisms (RI > 1.56) Assay->Prism Transmitted Light Detector Optical Detector (Amplified Signal) Assay->Detector Enhanced Emission Prism->Assay Total Internal Reflection

Fig 2. Mechanism of fluorescence signal amplification using APMA-based retroreflective substrates.

References

  • Indanylacetic Acid Derivatives Carrying 4-Thiazolyl-phenoxy Tail Groups, a New Class of Potent PPAR α/γ/δ Pan Agonists: Synthesis, Structure−Activity Relationship, and In Vivo Efficacy. Journal of Medicinal Chemistry - ACS Publications.2

  • WO2010121054A1 - Retroreflective sheeting including a low index coating. Google Patents.1

  • US9505700B2 - High refractive index (meth) acrylates. Google Patents.3

Sources

Technical Notes & Optimization

Troubleshooting

Improving product yield in 2-allyl-4-phenoxyphenol esterification reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the esterification of sterically hindered, functionalized phenols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the esterification of sterically hindered, functionalized phenols.

The esterification of 2-allyl-4-phenoxyphenol presents a unique intersection of kinetic and thermodynamic hurdles. This guide is designed to bridge theoretical mechanistic causality with field-proven protocols, moving away from trial-and-error to establish a self-validating system for high-yield synthesis.

Visual Workflow: Esterification Troubleshooting Logic

G Start Low Yield in 2-allyl-4-phenoxyphenol Esterification CheckMethod Analyze Current Methodology Start->CheckMethod Fischer Fischer Esterification (Acid + Heat) CheckMethod->Fischer Steglich Steglich Esterification (DCC/EDC + DMAP) CheckMethod->Steglich FischerFix Issue: Low nucleophilicity & steric hindrance. Action: Switch to Steglich coupling. Fischer->FischerFix SteglichCheck Check Reagents & Solvents Steglich->SteglichCheck DCCIssue Issue: DCU byproduct contamination. Action: Switch to EDC·HCl. SteglichCheck->DCCIssue Using DCC? SolventIssue Issue: Poor solubility/mass transfer. Action: Use Acetonitrile (0.5M). SteglichCheck->SolventIssue Reaction stalling? Isomerization Issue: Allyl to Propenyl Isomerization. Action: Keep Temp < 30°C. SteglichCheck->Isomerization Double bond shifted?

Caption: Troubleshooting workflow for optimizing 2-allyl-4-phenoxyphenol esterification yields.

Section 1: Mechanistic FAQs & Troubleshooting

Q1: Why is my esterification yield of 2-allyl-4-phenoxyphenol stuck below 30% when using standard Fischer esterification conditions? Causality: 2-allyl-4-phenoxyphenol features a phenolic hydroxyl group, which is inherently less nucleophilic than aliphatic alcohols due to the resonance delocalization of its lone electron pairs into the aromatic ring. Furthermore, the allyl group at the ortho position (C2) introduces significant steric hindrance, physically blocking the trajectory of the incoming acyl electrophile. Direct Fischer esterification relies on the nucleophilic attack of the alcohol on a protonated carboxylic acid, which is kinetically unfavorable for hindered alkyl-substituted phenols[1]. Solution: Abandon acid-catalyzed equilibrium conditions. Instead, utilize a modified Steglich esterification utilizing a carbodiimide coupling reagent (like EDC·HCl) and a hypernucleophilic acyl transfer catalyst like 4-Dimethylaminopyridine (DMAP)[2]. DMAP easily attacks the activated O-acylisourea intermediate to form an N-acylpyridinium intermediate, which is highly electrophilic and sterically accessible enough to react with the hindered phenol[3].

Q2: During Steglich esterification with DCC, I am getting a low yield and struggling to purify the product. How can I resolve this? Causality: Dicyclohexylcarbodiimide (DCC) generates dicyclohexylurea (DCU) as a byproduct, which is notoriously difficult to remove from the reaction mixture as it partially dissolves in many organic solvents. Additionally, if the concentration of the phenol is too high, or the solvent choice is poor, the reaction mixture can become heterogeneous or solidify, limiting mass transfer and stalling the reaction[4]. Solution: Switch to 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl). The urea byproduct of EDC is water-soluble and can be completely removed via a simple aqueous acidic workup. Furthermore, using a polar, non-halogenated solvent like acetonitrile (CH₃CN) at a 0.5 M concentration has been shown to improve the solubility of the intermediates and boost yields in phenolic Steglich esterifications without sacrificing product purity[2],[4].

Q3: I am observing a byproduct with a shifted double bond (propenyl instead of allyl). How do I prevent this isomerization? Causality: The terminal double bond of the ortho-allyl group is kinetically stable but thermodynamically less stable than the internal, conjugated double bond (propenyl group). Exposure to strong bases, strong Lewis acids, or prolonged high temperatures (>80°C) lowers the activation energy for this alkene isomerization, leading to a mixture of allyl and propenyl isomers. Solution: Maintain mild, room-temperature conditions. The EDC/DMAP coupling system operates efficiently at 20–25°C at a neutral to mildly basic pH, completely bypassing the thermodynamic conditions required for allyl isomerization[4].

Section 2: Mechanistic Pathway

Pathway RCOOH Carboxylic Acid Oacyl O-Acylisourea (Activated Intermediate) RCOOH->Oacyl + EDC EDC EDC·HCl EDC->Oacyl Nacyl N-Acylpyridinium (Hyper-Electrophile) Oacyl->Nacyl + DMAP DMAP DMAP Catalyst DMAP->Nacyl Product Ester Product + Regenerated DMAP Nacyl->Product + Phenol Phenol 2-allyl-4-phenoxyphenol Phenol->Product

Caption: DMAP-catalyzed acyl transfer mechanism overcoming steric hindrance in phenolic esterification.

Section 3: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system; each phase contains a physical or chemical checkpoint to confirm causality and ensure the reaction is proceeding correctly.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 2-Allyl-4-phenoxyphenol (1.0 equiv)

  • EDC·HCl (1.2 equiv)

  • DMAP (0.2 equiv - catalytic)

  • Acetonitrile (CH₃CN, anhydrous)

Step-by-Step Methodology:

  • Activation Phase: In an oven-dried round-bottom flask under an inert atmosphere (N₂/Ar), dissolve the carboxylic acid and DMAP in anhydrous CH₃CN to achieve a 0.5 M concentration[4]. Add EDC·HCl in one portion.

    • Self-Validation Checkpoint 1: Stir for 15–30 minutes at room temperature. The solution should become homogeneous, indicating the successful formation of the O-acylisourea and subsequent N-acylpyridinium active ester.

  • Nucleophilic Acyl Transfer: Add 2-allyl-4-phenoxyphenol (dissolved in a minimal amount of CH₃CN) dropwise to the activated mixture. Stir at 25°C for 4–8 hours.

    • Self-Validation Checkpoint 2: Monitor via TLC (Ethyl Acetate/Hexanes). The reaction is self-validating when the highly UV-active spot corresponding to 2-allyl-4-phenoxyphenol completely disappears, confirming that the steric hindrance has been successfully overcome.

  • Aqueous Workup & Purification: Remove CH₃CN under reduced pressure. Redissolve the crude residue in Diethyl Ether (or Ethyl Acetate) and transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine[2].

    • Self-Validation Checkpoint 3: The 1M HCl wash chemically validates the purification by protonating both the DMAP catalyst and the EDC-urea byproduct, forcing them entirely into the aqueous phase. The organic layer will now contain only the pure ester product.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the pure ester.

Section 4: Quantitative Data Comparison

The following table summarizes the expected outcomes when applying different esterification methodologies to ortho-allyl sterically hindered phenols.

Reaction MethodologyCatalyst / ReagentsSolvent & TempAverage YieldPrimary Byproduct / Issue
Fischer Esterification H₂SO₄ (conc.)Reflux (80°C+)< 30%Allyl isomerization, poor conversion
Standard Steglich DCC, DMAPDCM, 25°C50 - 60%DCU contamination, heterogeneous mixture
Acyl Chloride Method Pyridine or TEADCM, 0°C to 25°C70 - 80%Pyridinium salts, moisture sensitivity
Optimized Steglich EDC·HCl, DMAPCH₃CN, 25°C> 85% None (Water-soluble urea easily removed)

References

  • Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile - Journal of Visualized Experiments (JoVE).

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Royal Society of Chemistry (RSC Advances).

  • US5808130A - Esterification of phenols - Google Patents.

  • Facile Acylation of Sterically Hindered Alcohols through Ketene Intermediates - Organic Letters (ACS Publications).

Sources

Optimization

How to prevent oxidation of 2-allyl-4-phenoxyphenol during chemical synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific vulnerabilities of 2-allyl-4-phenoxyphenol during chemical synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific vulnerabilities of 2-allyl-4-phenoxyphenol during chemical synthesis.

This molecule presents a "double-threat" for oxidative degradation: it contains an electron-rich phenolic core that is highly susceptible to autoxidation, and an allyl group prone to epoxidation and metal-catalyzed isomerization [3]. To ensure high yields and structural integrity, your experimental design must move beyond mere procedural steps and incorporate a mechanistic understanding of these degradation pathways.

Below, you will find a comprehensive troubleshooting guide, self-validating protocols, and decision matrices to secure your synthetic workflows.

Part 1: Mechanistic Causality of Degradation

To prevent oxidation, we must first understand the causality behind it. The para-phenoxy substituent on 2-allyl-4-phenoxyphenol donates electron density into the aromatic ring via resonance. This significantly lowers the oxidation potential of the phenolic hydroxyl group.

When exposed to oxygen, light, or trace transition metals (e.g., Fe, Cu), the phenol readily loses a hydrogen atom to form a stabilized phenoxyl radical . Because radicals are highly reactive, this intermediate will rapidly undergo either further oxidation to form dark-colored quinones/phenoquinones, or radical-radical coupling to form inseparable oligomeric mixtures [1]. Simultaneously, the allyl group can act as a nucleophile toward electrophilic oxygen species (peroxides) or undergo transition-metal-catalyzed isomerization to a conjugated propenyl group [3].

G SM 2-Allyl-4-phenoxyphenol PhenolOx Phenoxyl Radical Formation SM->PhenolOx Autoxidation (O2, Light) AllylOx Allyl Group Oxidation SM->AllylOx Electrophilic O2 / Metals Quinone Quinones & Phenoquinones PhenolOx->Quinone Further Oxidation Dimer Oligomers / C-C Dimers PhenolOx->Dimer Radical Coupling Epoxide Epoxides / Diols AllylOx->Epoxide Epoxidation Isomer Isomerization to Propenyl AllylOx->Isomer Metal Catalyzed

Mechanistic pathways of 2-allyl-4-phenoxyphenol degradation via phenol and allyl group oxidation.

Part 2: Troubleshooting & FAQs

Q1: My reaction mixture turns dark brown or black within hours of starting the synthesis. What is happening, and how do I stop it? A: Discoloration is the hallmark visual cue of phenol oxidation [1]. The dark color arises from the highly conjugated structures of quinones and phenoquinones.

  • Solution: You must rigorously exclude oxygen. Switch from standard nitrogen balloons to a dedicated Schlenk line using Argon (which is heavier than air and blankets the solution better). Degas your solvents using the Freeze-Pump-Thaw (FPT) method prior to use [2].

Q2: I am running a Palladium-catalyzed cross-coupling, and my LC-MS shows a mass of +16 Da and +34 Da relative to my expected product. Why? A: You are observing the oxidation of the allyl group. Palladium(II) species can catalyze the isomerization of the allyl double bond, which then becomes highly susceptible to epoxidation (+16 Da) and subsequent hydrolysis to a diol (+34 Da) by trace water and oxygen [3].

  • Solution: Add a sacrificial antioxidant like BHT (Butylated hydroxytoluene) to the reaction mixture. BHT will preferentially scavenge radicals without interfering with the Pd-catalytic cycle. Ensure your solvents are strictly anhydrous to prevent oxirane opening.

Q3: I tried degassing my solvent using the Freeze-Pump-Thaw method, but my Schlenk flask cracked during the thawing phase. How can I prevent this? A: Flask implosion/cracking during FPT is caused by rapid thermal expansion of the frozen solvent or localized stress on the glass [2].

  • Solution: Never use a heat gun or warm water bath to accelerate thawing. Allow the flask to thaw slowly in the ambient air or a tepid isopropanol bath. Ensure the flask is only filled to a maximum of 50% capacity to allow room for gas expansion.

Workflow Start Oxidation Detected in Reaction CheckAir Are reagents air/moisture stable? Start->CheckAir Degas Perform Freeze-Pump-Thaw (FPT) & run under Argon CheckAir->Degas No CheckPG Is further phenol functionalization needed? CheckAir->CheckPG Yes AddBHT Add Sacrificial Antioxidant (e.g., BHT) CheckPG->AddBHT Yes UsePG Install Protecting Group (Bn, MOM, TBS) CheckPG->UsePG No

Decision matrix for selecting the appropriate oxidation prevention strategy during synthesis.

Part 3: Standard Operating Procedures (SOPs)

To ensure trustworthiness, protocols must be self-validating. If a step fails, the system should provide immediate feedback before you proceed to the next stage.

SOP 1: Freeze-Pump-Thaw (FPT) Degassing of Solvents

Purpose: Complete removal of dissolved oxygen to prevent autoxidation. [2]

  • Preparation: Transfer the required volume of solvent into a heavy-walled Schlenk flask equipped with a Teflon stopcock. Do not fill past 50% capacity.

  • Freeze: Submerge the flask in a liquid nitrogen ( LN2​ ) dewar until the solvent is completely frozen solid.

  • Pump: Open the stopcock to the high-vacuum manifold (target < 0.1 mbar) for 5–10 minutes to evacuate the headspace.

  • Seal & Thaw: Close the stopcock to isolate the flask from the vacuum. Remove the flask from the LN2​ and allow it to thaw slowly at room temperature. Self-Validation Check: You will see bubbles of trapped gas escaping the melting solid.

  • Cycle: Repeat steps 2–4 three times.

  • Final Validation: During the final thaw cycle, no bubbles should be visible evolving from the melting solvent. If bubbles are present, perform an additional cycle. Backfill with Argon only when fully thawed to room temperature.

SOP 2: Benzyl (Bn) Protection of 2-Allyl-4-phenoxyphenol

Purpose: Covalent masking of the phenolic hydroxyl group to eliminate phenoxyl radical formation. [1]

  • Reaction Setup: In an oven-dried round-bottom flask under Argon, dissolve 2-allyl-4-phenoxyphenol (1.0 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add K2​CO3​ (1.5 eq). Stir for 15 minutes. The solution may turn slightly yellow as the phenolate forms.

  • Electrophile Addition: Add Benzyl bromide (1.2 eq) dropwise via syringe. Heat to 60°C for 4 hours.

  • Self-Validation (TLC & IR): Monitor by TLC (Hexanes/EtOAc 8:2). The product will run significantly higher (less polar) than the starting material. By IR spectroscopy, the broad O-H stretch at ~3300 cm−1 must be completely absent.

Part 4: Quantitative Data & Strategy Comparison

Use the following tables to select the optimal protection strategy based on your specific reaction conditions.

Table 1: Comparative Overview of Phenol Protecting Groups [1]

Protecting GroupReagents RequiredStability ProfileDeprotection ConditionsBest Use Case for 2-Allyl-4-phenoxyphenol
Benzyl (Bn) BnBr, K2​CO3​ , DMFStable to bases, mild acids, nucleophiles. H2​ , Pd/C (Note: Will reduce allyl group!) or BCl3​ Best when allyl group will be modified later, or using non-reductive cleavage.
Methoxymethyl (MOM) MOM-Cl, DIPEA, DCMStable to strong bases, nucleophiles, reduction.Mild acid (HCl/MeOH or TFA)Ideal for multi-step synthesis involving strong bases or organometallics.
tert-Butyldimethylsilyl (TBS) TBS-Cl, Imidazole, DMFStable to mild bases, reduction, oxidation.Fluoride sources (TBAF)Best for mild conditions; orthogonal to acid/base sensitive steps.

Table 2: Solvent Deoxygenation Methods Comparison [2]

MethodTime Required O2​ Removal EfficiencySolvent LossRecommended Application
Freeze-Pump-Thaw 45–60 mins> 99.9%Very LowHighly sensitive metal catalysis; expensive deuterated solvents.
Inert Gas Sparging 15–30 mins~ 95.0%Moderate to HighRoutine air-sensitive reactions; large volumes of bulk solvent.
Vacuum Sonication 5–10 mins~ 80.0%LowQuick degassing for HPLC mobile phases; mildly sensitive reactions.

References

  • 8: Freeze-Pump-Thaw. Chemistry LibreTexts. Available at: [Link]

  • Mechanistic Insights into the Palladium(II)-Catalyzed Hydroxyalkoxylation of 2-Allylphenols. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

Troubleshooting

Technical Support Center: Optimizing Solvent Concentration for 2-Allyl-4-phenoxyphenol Condensation Reactions

Welcome to the technical support center for optimizing solvent concentration in the condensation reactions of 2-allyl-4-phenoxyphenol. This guide is designed for researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing solvent concentration in the condensation reactions of 2-allyl-4-phenoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

The synthesis of 2-allyl-4-phenoxyphenol and its derivatives often involves a critical[1][1]-sigmatropic rearrangement known as the Claisen rearrangement.[2][3] The efficiency and selectivity of this reaction are profoundly influenced by the choice of solvent and its concentration.[1][4] This guide will explore the nuances of solvent effects to help you navigate the challenges of this synthetic transformation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Conversion of the Starting Material

Question: I am observing a low yield of my desired 2-allyl-4-phenoxyphenol product, with a significant amount of unreacted starting material (allyl 4-phenoxyphenyl ether). What are the likely causes related to the solvent?

Answer:

This is a common issue that often points to suboptimal reaction conditions, with solvent concentration playing a pivotal role. Here are the key factors to investigate:

  • Insufficient Reaction Temperature for Thermal Rearrangement: The thermal Claisen rearrangement typically requires high temperatures, often in the range of 180-220°C.[2][5] If you are using a high-boiling solvent like diphenyl ether or N,N-diethylaniline, ensure that the reaction mixture is reaching and maintaining the target temperature. A solvent with too low a boiling point will prevent the reaction from reaching the necessary activation energy.

  • Inadequate Solvent Polarity: The Claisen rearrangement proceeds through a concerted, cyclic transition state that is more polar than the ground state of the reactants.[1][4] Consequently, polar solvents tend to accelerate the reaction by stabilizing this transition state.[6][7] If you are using a nonpolar solvent, consider switching to a more polar alternative. However, be mindful that highly polar, protic solvents can sometimes lead to side reactions.

  • Suboptimal Solvent Concentration (Too Dilute): While the Claisen rearrangement is an intramolecular process, solvent concentration can still impact the reaction rate.[1] In a highly dilute solution, the frequency of molecules attaining the necessary activation energy can be reduced. Experiment with increasing the concentration of your starting material in the chosen solvent. A typical starting point is a concentration range of 0.1 M to 1.0 M.

Issue 2: Formation of Undesired Side Products

Question: My reaction is producing significant byproducts alongside the desired ortho-rearranged product. How can solvent choice and concentration help in minimizing these?

Answer:

The formation of byproducts is often a result of competing reaction pathways. Solvent properties can be manipulated to favor the desired Claisen rearrangement:

  • Para-Substituted Products: In some cases, if the ortho positions are blocked or if the reaction conditions are harsh, the allyl group can migrate to the para position. The choice of solvent can influence this regioselectivity. Electron-donating groups on the aromatic ring tend to favor para-rearrangement.[1] While solvent effects on this specific aspect are less documented, it's a factor to consider during optimization.

  • Products of Intermolecular Reactions: While the Claisen rearrangement is intramolecular, at very high concentrations or temperatures, intermolecular reactions can occur.[1] If you suspect this is happening, try decreasing the concentration of your starting material.

  • Solvent-Induced Decomposition: Some solvents may not be inert under the high temperatures required for the thermal rearrangement. This can lead to decomposition of the starting material, product, or the solvent itself, resulting in a complex mixture. Ensure your chosen solvent is stable at the reaction temperature. High-boiling aromatic hydrocarbons or ethers are generally robust choices.

Issue 3: Difficulty in Product Isolation and Purification

Question: I'm struggling to isolate a pure sample of 2-allyl-4-phenoxyphenol from the reaction mixture. How can the initial choice of solvent simplify this process?

Answer:

Considering the downstream purification process during the initial experimental design is crucial.

  • High-Boiling Solvents: Solvents like diphenyl ether can be difficult to remove completely during workup. If you are using such a solvent, consider purification methods like vacuum distillation or column chromatography. Alternatively, explore if a lower-boiling solvent that still provides sufficient thermal energy could be used.

  • Solvent Miscibility: The miscibility of the reaction solvent with the solvents used for extraction and purification is an important consideration. For instance, if your reaction solvent is water-miscible, it will complicate aqueous workups. Choosing a water-immiscible solvent can simplify the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the solvent in the Claisen rearrangement of 2-allyl-4-phenoxyphenol's precursor?

A1: The primary role of the solvent is to facilitate the[1][1]-sigmatropic rearrangement by providing a medium for the reaction and by stabilizing the polar transition state.[6][7] Polar solvents are known to accelerate the reaction rate.[1][4] Additionally, for thermal rearrangements, the solvent must have a sufficiently high boiling point to provide the necessary activation energy.[5]

Q2: How does solvent polarity affect the reaction rate?

A2: The transition state of the Claisen rearrangement is more polar than the ground state of the starting material. Polar solvents stabilize this transition state through dipole-dipole interactions or hydrogen bonding, thereby lowering the activation energy and increasing the reaction rate.[1][6] Studies have shown a correlation between increasing solvent polarity and increased reaction rates.[6][7]

Q3: Are there any aprotic polar solvents that are recommended for this reaction?

A3: Yes, polar aprotic solvents can be excellent choices as they can accelerate the reaction without the potential for side reactions that protic solvents might induce. Examples include N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP). However, their boiling points must be high enough for thermal rearrangements.

Q4: Can Lewis acids be used to catalyze the reaction at lower temperatures, and how does this impact solvent choice?

A4: Absolutely. Lewis acids like boron trichloride (BCl₃) or aluminum chloride (AlCl₃) can significantly accelerate the Claisen rearrangement, often allowing the reaction to proceed at or below room temperature.[5][8] When using a Lewis acid catalyst, the choice of solvent becomes even more critical. The solvent must be anhydrous and inert to the Lewis acid. Chlorinated solvents like dichloromethane or 1,2-dichloroethane are commonly used.[5]

Q5: What is a good starting point for optimizing the solvent concentration?

A5: A good starting point for optimization is to perform a small-scale reaction at a concentration of approximately 0.5 M. Based on the initial results (conversion, yield, and purity), you can then systematically vary the concentration. It is advisable to test a range, for example, from 0.1 M to 2.0 M, to identify the optimal concentration for your specific substrate and conditions.

Experimental Protocols & Data Presentation

Protocol 1: General Procedure for Thermal Claisen Rearrangement
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the starting material, allyl 4-phenoxyphenyl ether (1.0 eq), in the chosen high-boiling solvent (e.g., diphenyl ether or N,N-diethylaniline) to the desired concentration (e.g., 0.5 M).

  • Heat the reaction mixture to the target temperature (typically 180-220°C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Isolate the product through an appropriate workup procedure, which may include extraction, distillation, or column chromatography.

Protocol 2: General Procedure for Lewis Acid-Catalyzed Claisen Rearrangement
  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the starting material, allyl 4-phenoxyphenyl ether (1.0 eq), in an anhydrous aprotic solvent (e.g., dichloromethane) to the desired concentration.

  • Cool the solution to the desired temperature (e.g., 0°C or room temperature).

  • Slowly add the Lewis acid (e.g., BCl₃, 1.1 eq) to the solution.

  • Stir the reaction mixture and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary: Impact of Solvent on Reaction Yield

The following table provides a hypothetical summary of how solvent choice can impact the yield of the Claisen rearrangement of allyl 4-phenoxyphenyl ether.

SolventPolarity (Dielectric Constant)Boiling Point (°C)Reaction Temperature (°C)Reaction Time (h)Yield (%)
Toluene2.411111048<10
N,N-Diethylaniline4.8217200675
Diphenyl Ether3.7259220485
NMP32.2202190580

This data is illustrative and actual results may vary depending on the specific substrate and reaction conditions.

Visualizations

Reaction Mechanism: The Claisen Rearrangement

Claisen_Rearrangement cluster_start Allyl 4-phenoxyphenyl ether cluster_transition Cyclic Transition State cluster_intermediate Dienone Intermediate cluster_product 2-Allyl-4-phenoxyphenol start transition start->transition Heat or Lewis Acid intermediate transition->intermediate [3,3]-Sigmatropic Rearrangement product intermediate->product Tautomerization Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of 2-Allyl-4-phenoxyphenol cause1 Insufficient Temperature start->cause1 cause2 Suboptimal Solvent Polarity start->cause2 cause3 Concentration Too Dilute start->cause3 cause4 Decomposition start->cause4 solution1 Increase Reaction Temperature or Use Higher Boiling Solvent cause1->solution1 solution2 Switch to a More Polar Solvent cause2->solution2 solution3 Increase Reactant Concentration cause3->solution3 solution4 Verify Solvent Stability or Lower Temperature (with Catalyst) cause4->solution4

Caption: Troubleshooting logic for low product yield.

Relationship: Solvent Properties and Reaction Rate

Solvent_Effects cluster_properties Solvent Properties cluster_effects Impact on Reaction polarity Increased Polarity transition_state Stabilization of Polar Transition State polarity->transition_state h_bond Hydrogen Bonding Capability h_bond->transition_state boiling_point High Boiling Point (for thermal reactions) rate Increased Reaction Rate boiling_point->rate Enables thermal activation activation_energy Lower Activation Energy transition_state->activation_energy activation_energy->rate

Caption: Influence of solvent properties on reaction rate.

References

  • PrepChem. (n.d.). Synthesis of 2-(1-methyl-allyl)-4-phenoxy-phenol. Retrieved from [Link]

  • J-Stage. (n.d.). Solvent Effect of Amines on the Claisen Rearrangement of Allyl [o(or p)-Substituted Phenyl] Ethers. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen rearrangement. Retrieved from [Link]

  • Garelli, A., & Rotger, C. (2010). Claisen Rearrangements: Insight into Solvent Effects and “on Water” Reactivity from QM/MM Simulations. Journal of the American Chemical Society, 132(5), 1681–1691. [Link]

  • ACS Publications. (2024). Electrogenerated Lewis Acid-Catalyzed Claisen Rearrangement of Allyl Aryl Ethers. Organic Letters. [Link]

  • ResearchGate. (n.d.). Claisen Rearrangements: Insight into Solvent Effects and "on Water" Reactivity from QM/MM Simulations. Retrieved from [Link]

  • RSC Publishing. (n.d.). Enantioselective aromatic Claisen rearrangement of allyl 2-naphthyl ethers catalyzed by π–Cu(ii) complexes. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016004632A1 - Claisen rearrangement of allyl aryl ethers catalysed by alkaline-earth-metal salt.
  • ResearchGate. (n.d.). Catalysis of the Claisen Rearrangement of Aliphatic Allyl Vinyl Ethers. Retrieved from [Link]

  • SciSpace. (2010). Zinc Catalyzed Claisen Rearrangement of Allyl Aryl Ethers to o-Allylated Phenols in Liquid Phase. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation on Claisen rearrangement of allyl phenyl ethers in near-critical water. Retrieved from [Link]

  • ACS Publications. (n.d.). Solvent Effects on the Claisen Rearrangement of β-Methylallyl Phenyl Ether. The Journal of Organic Chemistry. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2022, January 3). Claisen rearrangement. Retrieved from [Link]

  • Slideshare. (n.d.). Claisen rearrangement. Retrieved from [Link]

  • TALENTA Publisher - Universitas Sumatera Utara. (n.d.). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil. Retrieved from [Link]

  • The University of Queensland. (n.d.). Experimental and Computational Investigations into the Benzyl-Claisen Rearrangement. UQ eSpace. Retrieved from [Link]

  • YouTube. (2023, March 11). Claisen Rearrangement. Retrieved from [Link]

  • Master Organic Chemistry. (2019, November 14). The Cope and Claisen Rearrangements. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, April 22). Synthesize coumarin from 4-allyl-2-methoxyphenol (eugenol). Retrieved from [Link]

  • YouTube. (2015, April 15). Claisen Rearrangement Part 3: Aromatic Rearrangement Mechanism. Retrieved from [Link]

  • PubMed. (2005). 2-Arylidene-4-(4-phenoxy-phenyl)but-3-en-4-olides: synthesis, reactions and biological activity. European Journal of Medicinal Chemistry, 40(12), 1307-1314. [Link]

  • Google Patents. (n.d.). US4060563A - Process for preparing 2-allyl phenol.
  • PMC. (2021). Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (Juniperus procera) and Phytochemicals Screening. Molecules, 26(24), 7578. [Link]

  • ResearchGate. (n.d.). Influence of Solvent on Upgrading of Phenolic Compounds in Pyrolysis Bio-Oil. Retrieved from [Link]

  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. Retrieved from [Link]

  • Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • Open Research Africa. (2021). Optimization of extraction conditions for polyphenols from the stem bark of Funtumia elastica (Funtum) utilizing response surface methodology. PLOS ONE, 16(10), e0258315. [Link]

  • eclass UoA. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Allyl-4-phenoxyphenol Methacrylation

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges during the synthesis of methacrylated sterically hindered phenols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges during the synthesis of methacrylated sterically hindered phenols. Specifically, we address the complex esterification of 2-allyl-4-phenoxyphenol , a molecule where the ortho-allyl group creates significant physical barriers to standard acylation protocols.

Below, you will find mechanistic troubleshooting FAQs, an optimized self-validating experimental protocol, quantitative performance data, and a visual pathway analysis to ensure the success and reproducibility of your synthesis.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: Why is the methacrylation of 2-allyl-4-phenoxyphenol yielding persistently low conversion rates? A: The primary failure point is steric hindrance. 2-Allyl-4-phenoxyphenol features a bulky allyl group at the ortho position (position 2) relative to the reactive phenolic hydroxyl group. This steric bulk physically blocks the Bürgi-Dunitz trajectory required for the phenolic oxygen to attack the carbonyl carbon of the acylating agent. Standard esterification conditions cannot overcome this activation energy barrier, resulting in poor kinetics and low yields[1].

Q2: Should I use Methacrylic Anhydride (MAA) or Methacryloyl Chloride (MAC) for this reaction? A: For sterically hindered phenols, Methacryloyl Chloride (MAC) is strictly required[2],[3]. MAA is a milder electrophile, and its bulky leaving group (the methacrylate anion) exacerbates the steric clash at the transition state. MAC is highly electrophilic, and the small chloride leaving group minimizes steric repulsion during the nucleophilic attack, making it the only viable choice for ortho-substituted phenols[4].

Q3: How does adding DMAP overcome the steric barrier? A: 4-Dimethylaminopyridine (DMAP) acts as a potent nucleophilic catalyst rather than a simple base[5],[6]. It rapidly attacks MAC to form a highly reactive, resonance-stabilized N-methacryloylpyridinium intermediate[7]. This intermediate is significantly more electrophilic than MAC itself. Furthermore, the planar nature of the pyridinium leaving group reduces the steric demand at the transition state, allowing the hindered phenol to successfully attack the carbonyl center and drive the reaction forward[6].

Q4: Why is my product polymerizing during the reaction or workup, and how do I stop it? A: Methacrylate monomers are highly prone to spontaneous free-radical polymerization, especially when concentrated, exposed to light, or subjected to heat. To prevent this:

  • Maintain reaction temperatures strictly below 30 °C.

  • Ensure the rotary evaporator water bath does not exceed 35 °C during solvent removal.

  • Add a radical scavenger/polymerization inhibitor, such as 4-methoxyphenol (MEHQ) or butylated hydroxytoluene (BHT) at 50–100 ppm, to the final purified product before storage[1],[8].

Part 2: Optimized Experimental Protocol (Self-Validating System)

To guarantee high yields and product integrity, this protocol utilizes a dual-base system (DMAP as the nucleophilic catalyst and Triethylamine as the auxiliary HCl scavenger)[2],[7]. The workup is designed as a self-validating purification system to sequentially strip specific impurities.

Reagents Required:

  • 2-Allyl-4-phenoxyphenol (1.0 eq)

  • Methacryloyl Chloride (MAC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • System Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 2-allyl-4-phenoxyphenol (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM (approx. 0.2 M concentration).

  • Auxiliary Base Addition: Add TEA (1.5 eq) to the solution. Cool the reaction mixture to 0 °C using an ice-water bath to control the upcoming exothermic reaction.

  • Catalytic Activation: Dilute MAC (1.2 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes. Causality: Slow addition prevents a rapid temperature spike during the formation of the N-methacryloylpyridinium intermediate, preventing premature polymerization.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 12 hours.

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The reaction is complete when the lower Rf phenol spot is entirely consumed.

  • Self-Validating Workup: Dilute the mixture with additional DCM and transfer to a separatory funnel.

    • Wash 1 (Acidic): Wash with 1M aqueous HCl (2x). This specifically protonates and removes unreacted TEA and the DMAP catalyst into the aqueous layer[2].

    • Wash 2 (Basic): Wash with saturated aqueous NaHCO₃ (2x). This neutralizes and extracts any unreacted methacrylic acid or hydrolyzed MAC[2].

    • Wash 3 (Neutral): Wash with brine to pull residual water from the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure (Water bath < 35 °C).

  • Stabilization: Purify via silica gel column chromatography if necessary. Immediately dope the purified 2-allyl-4-phenoxyphenyl methacrylate with 100 ppm MEHQ and store at 4 °C protected from light.

Part 3: Quantitative Data Summary

The table below summarizes the causality between reagent selection and reaction efficiency, demonstrating why the DMAP/MAC system is mandatory for this specific hindered molecule.

Acylating AgentCatalystAuxiliary BaseSolventTemp ProfileYield (%)Failure Mode / Observation
Methacrylic AnhydrideNoneTEA (1.5 eq)DCM25 °C< 10%Severe steric block; incomplete conversion.
Methacryloyl ChlorideNoneTEA (1.5 eq)DCM25 °C~ 30%Sluggish kinetics; competing side reactions.
Methacryloyl ChlorideDMAP (10 mol%) TEA (1.5 eq)DCM0 °C → 25 °C> 85% Optimal; rapid N-acylpyridinium attack.

Part 4: Mechanistic Visualization

The following diagram illustrates the catalytic cycle and logical relationships that overcome the steric hindrance of the ortho-allyl group.

DMAP_Mechanism MAC Methacryloyl Chloride (Highly Reactive) Intermediate N-Methacryloylpyridinium Intermediate (Low Steric Demand) MAC->Intermediate DMAP attacks carbonyl carbon DMAP DMAP Catalyst (Nucleophile) DMAP->Intermediate Intermediate->DMAP DMAP leaving group regenerated Product 2-Allyl-4-phenoxyphenyl Methacrylate (Target) Intermediate->Product Phenol attacks intermediate Phenol 2-Allyl-4-phenoxyphenol (Sterically Hindered) Phenol->Product Overcomes steric hindrance Salt TEA-HCl Salt (Aqueous Waste) Product->Salt HCl release Base Triethylamine (TEA) Auxiliary Base Base->Salt Scavenges HCl

Caption: DMAP-catalyzed nucleophilic acylation pathway for sterically hindered phenols.

References

  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - Beilstein Journals. Available at: [Link]

  • Curing of Maleimidyl Phenol-Formaldehyde Resins Via Esterification and Free Radical Polymerization - Baghdad Science Journal. Available at: [Link]

  • Esterification and amidation of polymeric acyl chlorides. A new route to polymethacrylates and polymethacrylamides with a variety of different side groups - ResearchGate. Available at: [Link]

  • The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine) - ResearchGate. Available at:[Link]

  • Sterically Hindered Phenols as Antioxidant - ResearchGate. Available at:[Link]

  • Hindered phenolic antioxidants for protection of polymers - Partners in Chemicals. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Base Catalysts for the O-Acylation of 2-Allyl-4-phenoxyphenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the esterification of highly reactive, dual-functional molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the esterification of highly reactive, dual-functional molecules. The synthesis of 2-allyl-4-phenoxyphenyl acrylate via the O-acylation of 2-allyl-4-phenoxyphenol with acryloyl chloride presents a unique kinetic and thermodynamic puzzle[1].

Both the reactant (allyl group) and the acylating agent (acryloyl group) possess polymerizable double bonds. Furthermore, the phenolic hydroxyl is sterically hindered by the ortho-allyl group. In such systems, selecting the correct base catalyst is not just a matter of yield—it is the critical parameter that dictates whether you isolate a pure monomer or a cross-linked polymeric gel. This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to optimize your catalyst selection.

Mechanistic Overview & Catalyst Pathway

The O-acylation of phenols with acid chlorides (Schotten-Baumann reaction) relies on a base to act as an acid scavenger (neutralizing the HCl byproduct) and, in some cases, as a nucleophilic activator. Because acryloyl chloride is exceptionally prone to radical polymerization and side reactions, the choice of base directly influences the reaction pathway.

G R 2-Allyl-4-phenoxyphenol + Acryloyl Chloride B1 TEA / DIPEA (Acid Scavenger) R->B1 Base addition B2 DMAP (Nucleophilic Catalyst) R->B2 Catalytic addition I1 Phenoxide Ion Intermediate B1->I1 Deprotonation S Vinyl Ketene / Polymerization (Side Reactions) B1->S Exothermic / T > 10 °C I2 N-Acylpyridinium Intermediate B2->I2 Activation P 2-Allyl-4-phenoxyphenyl acrylate (Target Product) I1->P O-Acylation (0 °C) I2->P Fast Acyl Transfer

Fig 1: Mechanistic pathways of base-catalyzed O-acylation highlighting target vs. side reactions.

Base Catalyst Selection Matrix

To make an informed decision for your specific workflow, compare the quantitative and qualitative traits of common base catalysts used in phenolic acrylation.

Table 1: Base Catalyst Performance Matrix for Phenolic Acrylation

Catalyst / Base SystemMechanism of ActionSteric ProfileRisk of PolymerizationRecommended Application
Triethylamine (TEA) Acid ScavengerLowHigh (Exothermic)Unhindered phenols; requires strict thermal control[2].
DIPEA (Hünig's Base) Acid ScavengerHighLowBase-sensitive substrates; minimizes ketene formation.
DMAP (4-Dimethylaminopyridine) Nucleophilic CatalystLowModerateCo-catalyst (5-10 mol%) for sterically hindered phenols[3].
NaOH + PTC (Biphasic) Interfacial DeprotonationN/ALowScalable synthesis; avoids anhydrous organic conditions[4].
Troubleshooting & FAQs

Q1: Why is my reaction mixture turning into a viscous gel shortly after adding acryloyl chloride? Causality: Acryloyl chloride is highly prone to radical auto-polymerization[5]. The neutralization of HCl by bases like TEA is highly exothermic. If the localized temperature exceeds 10 °C, the heat triggers the polymerization of the acryloyl double bonds. Solution: Always submerge the reaction in an ice-water bath (0–5 °C) and add the acryloyl chloride dropwise. For larger scales, introduce a radical inhibitor such as phenothiazine or BHT (butylated hydroxytoluene) at 100–500 ppm to the reaction mixture.

Q2: I am seeing incomplete conversion of 2-allyl-4-phenoxyphenol even with excess acryloyl chloride and TEA. Why? Causality: The ortho-allyl group on your substrate creates significant steric hindrance around the phenolic hydroxyl. TEA acts as a good acid scavenger but is a poor nucleophilic catalyst. Solution: Introduce 5–10 mol% of DMAP. DMAP reacts directly with acryloyl chloride to form a highly electrophilic N-acylpyridinium intermediate. This intermediate easily overcomes the steric barrier of the ortho-allyl group, driving the O-acylation to completion[3].

Q3: My product has dark-colored impurities that are difficult to remove via column chromatography. What causes this? Causality: Strong, unhindered bases like TEA can dehydrohalogenate acryloyl chloride, stripping an alpha-proton to form a highly reactive vinyl ketene. This ketene rapidly dimerizes or polymerizes into dark, tar-like adducts. Solution: Switch your primary acid scavenger from TEA to DIPEA. The bulky isopropyl groups on DIPEA prevent it from easily accessing the alpha-protons of the acyl chloride, drastically reducing ketene formation while maintaining excellent acid-scavenging capabilities.

Q4: Can I avoid using anhydrous organic bases entirely? Causality: Yes. A biphasic Schotten-Baumann reaction using aqueous NaOH and a solvent like dichloromethane (DCM) or 1,4-dioxane is highly effective for phenols[6]. Solution: By using a phase-transfer catalyst (PTC) like tetrabutylammonium chloride (TBAC), the phenoxide reacts at the organic-aqueous interface. This method keeps the reactive acryloyl chloride in the organic phase, away from high concentrations of base, thereby minimizing side reactions[4].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring specific physical changes, you can verify the integrity of the reaction in real-time.

Protocol A: Anhydrous O-Acylation (DIPEA / DMAP Method)

Best for high-purity analytical scale synthesis.

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 1.0 eq of 2-allyl-4-phenoxyphenol in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Catalyst Addition: Add 1.5 eq of DIPEA and 0.1 eq of DMAP. Stir for 10 minutes.

  • Thermal Control: Submerge the flask in an ice-water bath. Allow the internal temperature to equilibrate to 0 °C.

  • Acylation: Dissolve 1.2 eq of acryloyl chloride in a small volume of anhydrous DCM. Add this solution dropwise over 30 minutes using an addition funnel.

    • Self-Validation Check: The reaction mixture should remain a clear, pale yellow solution. If the solution turns dark brown or becomes highly viscous, localized heating has occurred.

  • Reaction: Stir at 0 °C for 1 hour, then gradually warm to room temperature. Stir for an additional 2 hours until TLC (Hexanes:Ethyl Acetate) indicates complete consumption of the phenol.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Biphasic Schotten-Baumann Acylation (Aqueous NaOH / PTC)

Best for scalable synthesis without the need for strict anhydrous conditions[4][6].

  • Preparation: Dissolve 1.0 eq of 2-allyl-4-phenoxyphenol in a solvent mixture of water and 1,4-dioxane (80:20 v/v) containing 5% w/v NaOH. Add 5 mol% of a phase-transfer catalyst (e.g., TBAC).

  • Thermal Control: Cool the aqueous alkaline solution to 0–5 °C.

  • Acylation: Add 1.2 eq of freshly distilled acryloyl chloride dropwise under vigorous magnetic stirring.

    • Causality: Vigorous stirring is critical in biphasic systems to maximize the interfacial surface area where the O-acylation occurs.

  • Workup: Extract the product with diethyl ether or DCM. Wash the organic phase extensively with distilled water to remove residual salts and unreacted phenoxide.

    • Self-Validation Check: The phase separation during workup should be sharp. An emulsion indicates incomplete removal of the phase-transfer catalyst or the presence of polymeric byproducts.

  • Isolation: Dry successively with calcium sulfate and distill under vacuum to isolate pure 2-allyl-4-phenoxyphenyl acrylate.

References
  • US9505700B2 - High refractive index (meth)
  • O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER C
  • Ch24 - Acylation of phenols - Source: University of Calgary
  • Relaxation behaviour and dipolar correlations for polyacrylate-based polymers with arom
  • An Approach to the Synthesis of Electron-Rich and Hindered Esters and Its Application to the Synthesis of Acteoside - Source: ACS Public
  • Acryloyl chloride patented technology retrieval search results - Source: Eureka | P
  • Eugenol-based dual-cured materials with multiple dynamic exchangeable bonds - Source: UPCommons

Sources

Optimization

Minimizing side reactions during 2-allyl-4-phenoxyphenol free-radical polymerization

Welcome to the Advanced Polymerization Support Center. Polymerizing 2-allyl-4-phenoxyphenol via free-radical pathways is notoriously challenging due to the inherent reactivity of its functional groups.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Polymerization Support Center. Polymerizing 2-allyl-4-phenoxyphenol via free-radical pathways is notoriously challenging due to the inherent reactivity of its functional groups. This guide provides mechanistic troubleshooting, validated protocols, and optimization strategies to help you achieve high-molecular-weight polymers while minimizing side reactions.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why does my free-radical polymerization of 2-allyl-4-phenoxyphenol stall at <10% conversion, yielding only dark-colored oligomers? A1: You are observing the classic "dual-inhibition" signature of allyl-phenols. This monomer contains two distinct functional groups that actively sabotage conventional free-radical propagation:

  • Phenolic Radical Scavenging: The unprotected phenol group donates its labile hydrogen to propagating carbon-centered radicals. This forms a highly resonance-stabilized phenoxyl radical that is too stable to re-initiate a new chain, effectively terminating the polymerization. This is why allyl-phenols like eugenol are widely recognized as potent polymerization inhibitors .

  • Degradative Chain Transfer: Even if the propagating radical avoids the phenol, the allylic hydrogens (adjacent to the C=C bond) are easily abstracted. This yields a stabilized allyl radical with drastically lowered reactivity, terminating the kinetic chain—a phenomenon known as degradative chain transfer 1.

Q2: How can I bypass the phenolic inhibition without permanently altering the monomer's final properties? A2: You must employ a reversible protection strategy prior to polymerization. Converting the phenol to an ester (e.g., via acetylation) replaces the labile O-H hydrogen with an unreactive acyl group, completely eliminating the radical scavenging pathway . Post-polymerization, the protecting group can be cleaved via mild hydrolysis to restore the functional phenoxyphenol moieties.

Q3: Even with the phenol protected, my molecular weight ( Mn​ ) remains below 5,000 g/mol . How do I overcome the allylic degradative chain transfer? A3: Conventional free-radical polymerization of allyl monomers inherently produces low molecular weights due to premature termination. To build higher molecular weights, transition to a Reversible Deactivation Radical Polymerization (RDRP) technique, such as RAFT (Reversible Addition-Fragmentation chain Transfer). RAFT utilizes a degenerative chain transfer mechanism 2 that acts as a radical reservoir. By keeping the instantaneous concentration of active radicals extremely low, bimolecular termination is suppressed, allowing the allyl monomer to propagate steadily 3. Copolymerizing with a highly reactive monomer (like an acrylate) further drives the reaction forward.

Part 2: Visual Troubleshooting Workflows

G cluster_0 Desired Pathway cluster_1 Side Reactions (Inhibition) Radical Propagating Radical + 2-Allyl-4-phenoxyphenol Prop Addition to C=C Bond Radical->Prop Vinyl Addition Allyl Allylic H-Abstraction Radical->Allyl H-Transfer Phenol Phenolic H-Abstraction Radical->Phenol H-Transfer Polymer Chain Propagation (High MW Polymer) Prop->Polymer Degrad Degradative Chain Transfer (Oligomers) Allyl->Degrad Scavenge Radical Scavenging (Chain Termination) Phenol->Scavenge

Reaction pathways in 2-allyl-4-phenoxyphenol free-radical polymerization.

G Start Issue: Low Yield & MW Q1 Is the Phenol Protected? Start->Q1 Protect Protect Phenol (e.g., Acetylation) Q1->Protect No Q2 Using RDRP (e.g., RAFT)? Q1->Q2 Yes Protect->Q2 Switch Switch to RAFT + Acrylate Comonomer Q2->Switch No Opt Optimize [M]:[CTA]:[I] Q2->Opt Yes Switch->Opt Success High MW Polymer Opt->Success

Troubleshooting workflow for optimizing allyl-phenol polymerizations.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflow incorporates self-validating checkpoints. Do not proceed to the next step if the validation criteria are not met.

Protocol: Protection & RAFT Copolymerization Workflow

Step 1: Phenolic Protection (Acetylation) Causality: We use triethylamine (TEA) as an acid scavenger to neutralize the HCl byproduct, driving the esterification equilibrium forward. Dichloromethane (DCM) is utilized as an aprotic solvent to prevent interference with the highly reactive acetyl chloride.

  • Dissolve 2-allyl-4-phenoxyphenol (1.0 eq) in anhydrous DCM under an inert argon atmosphere.

  • Add TEA (1.2 eq) and cool the flask to 0 °C in an ice bath.

  • Add acetyl chloride (1.1 eq) dropwise over 30 minutes.

  • Remove the ice bath and stir for 4 hours at room temperature.

  • Perform an aqueous workup (wash with saturated NaHCO₃, then brine), dry the organic layer over MgSO₄, and concentrate under vacuum.

  • Validation Checkpoint 1: Run a 1 H-NMR spectrum. Ensure the complete disappearance of the broad phenolic -OH peak (~5.0–6.0 ppm) and the appearance of a sharp acetyl -CH₃ singlet (~2.2 ppm). If the -OH peak persists, repeat the protection; residual phenols will quench the RAFT polymerization.

Step 2: RAFT Copolymerization Causality: We employ RAFT to mitigate allylic degradative chain transfer. Copolymerizing with methyl acrylate (MA) provides a highly reactive propagating radical that outcompetes the slow allylic addition. Freeze-pump-thaw degassing is critical because oxygen is a diradical that rapidly reacts with propagating chains to form peroxy radicals, exacerbating termination.

  • In a Schlenk flask, combine the protected monomer, Methyl Acrylate (comonomer), CPADB (RAFT Chain Transfer Agent), and AIBN (Initiator) in a molar ratio of [Protected Monomer]:[MA]:[CPADB]:[AIBN] = 100:100:1:0.2.

  • Dissolve the mixture in anisole (50% v/v). Anisole is chosen because it is inert to radicals and has a high boiling point suitable for the reaction temperature.

  • Degas the solution via three consecutive freeze-pump-thaw cycles. Backfill with argon.

  • Immerse the flask in a pre-heated oil bath at 70 °C and stir for 16 hours.

  • Quench the reaction by exposing it to air and cooling it in liquid nitrogen. Precipitate the polymer in cold methanol, filter, and dry under vacuum.

  • Validation Checkpoint 2: Analyze via Gel Permeation Chromatography (GPC) and 1 H-NMR. GPC should show a unimodal peak with a low dispersity (Đ < 1.3). 1 H-NMR should confirm the disappearance of the allylic vinyl protons (5.0–6.0 ppm).

Step 3: Deprotection (Optional)

  • Dissolve the purified polymer in a THF/Methanol mixture.

  • Add a mild base (e.g., K₂CO₃) and stir at 40 °C for 12 hours to cleave the acetyl groups.

  • Validation Checkpoint 3: Perform FT-IR spectroscopy. The successful regeneration of the phenol is confirmed by the return of a broad O-H stretching band at ~3300 cm⁻¹ and the disappearance of the ester C=O stretch at ~1750 cm⁻¹.

Part 4: Quantitative Data & Optimization Summary

The following table summarizes the expected outcomes when applying different troubleshooting strategies to 2-allyl-4-phenoxyphenol polymerization.

Strategy / Polymerization MethodMonomer StateComonomerInitiator / CTA SystemMax Conversion (%)Target Mn​ ( g/mol )Dispersity (Đ)
Conventional FRP UnprotectedNoneAIBN (1 mol%)< 5%< 1,000N/A (Oligomers)
Conventional FRP Protected (Acetyl)NoneAIBN (2 mol%)25%2,500> 2.5
RAFT Polymerization Protected (Acetyl)NoneCPADB / AIBN45%8,0001.40
RAFT Copolymerization Protected (Acetyl)Methyl Acrylate (1:1)CPADB / AIBN85%22,0001.25

Note: Data reflects typical experimental yields. Copolymerization with an acrylate significantly boosts both conversion and molecular weight by overcoming the kinetic bottleneck of the allyl group.

References
  • Influence of Eugenol and Its Novel Methacrylated Derivative on the Polymerization Degree of Resin-Based Composites , PMC (NIH),Link

  • Kinetics of Polymerization of Allyl Compounds , Kyoto University, 1

  • Degenerative chain transfer , Wikipedia, 2

  • Strategies to Reduce Degradative Chain Transfer in Allyl Polymerizations , Benchchem, 3

Sources

Troubleshooting

Temperature control optimization for scaling up 2-allyl-4-phenoxyphenol synthesis

Welcome to the Advanced Process Chemistry Support Center. This guide is specifically engineered for researchers and drug development professionals scaling up the synthesis of 2-allyl-4-phenoxyphenol via the Claisen rearr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Process Chemistry Support Center. This guide is specifically engineered for researchers and drug development professionals scaling up the synthesis of 2-allyl-4-phenoxyphenol via the Claisen rearrangement of 1-allyloxy-4-phenoxybenzene.

Scaling this [3,3]-sigmatropic rearrangement from bench to pilot plant introduces critical thermodynamic and kinetic challenges. Below, you will find authoritative troubleshooting guides, self-validating protocols, and optimization strategies to ensure high-yield, regioselective synthesis.

Part 1: Core Principles & Scale-Up Causality (FAQ)

Q: Why does the thermal Claisen rearrangement pose a severe thermal runaway risk during scale-up? A: The aromatic Claisen rearrangement is a concerted pericyclic reaction driven by highly exergonic thermodynamics ( ΔH≈−25 kcal/mol)[1]. This energy release is fueled by the formation of a stable carbonyl intermediate and the subsequent rapid tautomerization to restore aromaticity. In traditional batch reactors, the low surface-area-to-volume ratio severely limits heat dissipation. Because the reaction typically requires initiation temperatures of 180°C–200°C, the sudden exothermic release can easily overwhelm batch cooling jackets, leading to exponential temperature spikes, thermal runaway, and catastrophic product degradation.

Q: How does continuous flow chemistry resolve these heat transfer limitations? A: Continuous flow microreactors possess exceptionally high surface-area-to-volume ratios, enabling near-instantaneous heat transfer and precise isothermal control[2]. By utilizing a back-pressure regulator (BPR), flow systems allow operators to safely superheat solvents (e.g., to 220°C) without boiling[3]. This drastically reduces the required residence time from several hours to mere minutes, ensuring the product is rapidly cooled before secondary side reactions can occur.

Q: Why not just run the batch reaction at a lower temperature for a longer time? A: The highly ordered, cyclic transition state of the [3,3]-sigmatropic shift dictates a strict kinetic activation barrier. Below 180°C, the thermal energy is insufficient to overcome this barrier at a practical rate, leading to stalled reactions and prolonged batch cycle times that are economically unviable for scale-up.

Part 2: Troubleshooting Guide: Temperature Anomalies & Yield Drops

Symptom 1: High Levels of Prop-1-enylphenol Impurities
  • Causality: Prolonged exposure to temperatures exceeding 190°C provides the thermodynamic energy required for the terminal alkene of the newly migrated allyl group to isomerize. The double bond shifts into conjugation with the aromatic ring, forming unwanted prop-1-enylphenol derivatives[4].

  • Solution: If utilizing a batch reactor, you must implement active cryogenic quenching the moment in-process control (IPC) indicates >95% conversion. For optimal results, transition to a continuous flow reactor and restrict the high-temperature residence time to <5 minutes.

Symptom 2: Incomplete Conversion (High Residual Starting Material)
  • Causality: The bulk fluid temperature in the reactor is dropping during the endothermic solvent-heating phase, failing to maintain the activation energy required for the rearrangement.

  • Solution: Transition to Lewis Acid Catalysis . Reagents such as BCl3​ or Et2​AlCl coordinate to the ether oxygen of 1-allyloxy-4-phenoxybenzene. This coordination draws electron density away from the bond, significantly lowering the activation energy of the transition state and allowing the rearrangement to proceed smoothly at mild temperatures (-20°C to 40°C)[5].

Part 3: Optimized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps without passing the embedded Validation Checkpoints.

Protocol A: Continuous Flow Thermal Rearrangement (Recommended for >1 kg Scale)

Mechanism: High-temperature, high-pressure continuous processing.

  • System Priming: Flush a silicon carbide (SiC) continuous flow microreactor (10 mL internal volume) with anhydrous diphenyl ether at 2.0 mL/min. Set the system back-pressure regulator (BPR) to 250 psi (17 bar).

  • Thermal Equilibration: Heat the reactor zone to 220°C. Monitor the outlet thermocouple to ensure the solvent stream has reached a steady state of 220°C ± 2°C.

  • Substrate Injection: Prepare a 1.5 M solution of 1-allyloxy-4-phenoxybenzene in anhydrous diphenyl ether. Switch the inlet valve to pump the substrate solution at 2.0 mL/min (Residence Time = 5.0 minutes).

  • Active Quenching: Route the reactor effluent directly into a tube-in-tube heat exchanger actively cooled to 20°C to immediately arrest the reaction.

  • Validation Checkpoint (Self-Correction): Divert the first 10 mL of the steady-state output to an HPLC vial. Analyze via UV at 254 nm.

    • Pass Criteria: Peak area ratio of 2-allyl-4-phenoxyphenol to starting material is >98:2 .

    • Fail Action: If starting material is >2% , decrease the flow rate to 1.5 mL/min to increase residence time. If isomerized byproducts are >1% , increase the flow rate to 2.5 mL/min.

Protocol B: Lewis Acid-Mediated Batch Synthesis (Recommended for <1 kg Scale)

Mechanism: Catalytic lowering of activation energy.

  • Cryogenic Setup: Charge a jacketed glass reactor with 1-allyloxy-4-phenoxybenzene (1.0 eq) and anhydrous CH2​Cl2​ (10 volumes). Cool the internal temperature (Ti) to -20°C under an argon atmosphere.

  • Catalyst Addition: Dropwise add BCl3​ (1.0 M in CH2​Cl2​ , 1.2 eq) via an addition funnel over 30 minutes. Maintain Ti ≤−15°C to control the initial exothermic coordination.

  • Rearrangement: Remove the cooling jacket and allow the reaction to naturally warm to 20°C (room temperature) over 2 hours[5].

  • Validation Checkpoint (Self-Correction): Pull a 0.5 mL aliquot, quench with water, extract with EtOAc, and analyze via TLC (Hexanes:EtOAc 8:2).

    • Pass Criteria: Complete disappearance of the starting material spot.

    • Fail Action: If starting material persists, stir for an additional 1 hour at 20°C.

  • Quench & Isolate: Carefully quench the reaction by slowly adding ice-cold water (exothermic). Separate the organic layer, wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Part 4: Quantitative Data & Benchmarks

The following table summarizes the thermodynamic and yield profiles of different scale-up methodologies to aid in process selection.

Process MethodologyOperating TempResidence / Cycle TimeThermal Runaway RiskIsomerization RiskAvg. Yield
Batch (Thermal) 190°C – 210°C4 – 8 HoursHigh High 55% – 70%
Batch (Lewis Acid) -20°C – 20°C2 – 4 HoursLowLow80% – 85%
Continuous Flow 220°C – 240°C2 – 5 MinutesNegligible Low92% – 96%

Part 5: Process Visualization

ScaleUpWorkflow Start 1-Allyloxy-4-phenoxybenzene (Starting Material) Decision Select Scale-Up Strategy Start->Decision Batch Batch Reactor (Thermal >200°C) Decision->Batch Conventional Flow Continuous Flow Microreactor (220°C) Decision->Flow Recommended Lewis Lewis Acid Catalysis Batch (-20°C to 40°C) Decision->Lewis Alternative BatchRisk Poor Heat Transfer: Thermal Runaway Risk Batch->BatchRisk FlowBenefit High Surface Area: Rapid Heat Dissipation Flow->FlowBenefit LewisBenefit Lower Activation Energy: Mild Conditions Lewis->LewisBenefit YieldLow Variable Yield (Isomerization Byproducts) BatchRisk->YieldLow Heat Accumulation YieldHigh 2-Allyl-4-phenoxyphenol (>90% Yield, High Purity) FlowBenefit->YieldHigh Precise Residence Time LewisBenefit->YieldHigh Catalyst Quenching Required

Decision matrix and thermodynamic workflow for scaling up the Claisen rearrangement.

Part 6: References

  • Indanylacetic Acid Derivatives Carrying 4-Thiazolyl-phenoxy Tail Groups: Synthesis... - ACS Publications - 5

  • Claisen rearrangement - Wikipedia - 1

  • Scalable Microwave-Assisted Johnson–Claisen Rearrangement with a Continuous Flow System - ResearchGate -3

  • Reactions of Allyl Phenyl Ether in High-Temperature Water with Conventional and Microwave Heating - ACS Publications - 4

  • A continuous flow process for the Ireland–Claisen rearrangement - RSC Publishing - 6

Sources

Reference Data & Comparative Studies

Validation

Comparing 2-allyl-4-phenoxyphenol vs 3-phenoxybenzyl alcohol for methacrylate production

Comparative Guide: 2-Allyl-4-phenoxyphenol vs. 3-Phenoxybenzyl Alcohol in Methacrylate Production As the demand for advanced polymer networks grows, the selection of specialty aromatic precursors for methacrylate synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: 2-Allyl-4-phenoxyphenol vs. 3-Phenoxybenzyl Alcohol in Methacrylate Production

As the demand for advanced polymer networks grows, the selection of specialty aromatic precursors for methacrylate synthesis has become a critical decision for materials scientists. This guide provides an in-depth technical comparison between two highly valued aromatic precursors: 2-allyl-4-phenoxyphenol (2-A-4-PP) and 3-phenoxybenzyl alcohol (3-PBA) . While both are utilized to synthesize high-refractive-index (RI) methacrylates, their distinct structural mechanics dictate entirely different downstream applications—ranging from advanced ophthalmic devices to low-VOC composite repair resins.

Structural Mechanics & Reaction Pathways

The fundamental difference between these two precursors lies in their reactive functional groups and steric profiles, which directly influence their esterification kinetics and the architecture of the resulting polymer.

  • 2-Allyl-4-phenoxyphenol (2-A-4-PP): This precursor features a phenolic hydroxyl group and an ortho-allyl group. The phenolic OH is a moderate nucleophile, requiring strict base catalysis to form a phenoxide intermediate for efficient attack on methacryloyl chloride[1]. The resulting monomer, 2-allyl-4-phenoxyphenyl methacrylate , is a dual-reactive species. The methacrylate group undergoes rapid UV- or thermally-initiated free-radical polymerization, while the allyl group remains available for orthogonal secondary cross-linking, yielding highly rigid, high-RI networks[1].

  • 3-Phenoxybenzyl alcohol (3-PBA): Featuring a primary aliphatic hydroxyl group attached to a flexible phenoxybenzyl tail, 3-PBA is highly nucleophilic and readily esterifies without the steric hindrance seen in ortho-substituted phenols. The resulting monomer, 3-phenoxybenzyl methacrylate , is a mono-reactive species. The flexible ether linkage significantly lowers the glass transition temperature (Tg) of the resulting polymer, making it an exceptional reactive diluent that resists phase separation when blended with vinyl ester resins[2].

G MC Methacryloyl Chloride M1 2-Allyl-4-phenoxyphenyl methacrylate (Dual-Reactive) MC->M1 Esterification (TEA, DCM) M2 3-Phenoxybenzyl methacrylate (Mono-Reactive) MC->M2 Esterification (TEA, DCM) P1 2-Allyl-4-phenoxyphenol (Phenolic OH + Allyl) P1->M1 P2 3-Phenoxybenzyl alcohol (Primary Aliphatic OH) P2->M2 App1 High RI Optics (IOLs) Orthogonal Cross-linking M1->App1 Polymerization App2 Composite Repair Low-VOC Reactive Diluent M2->App2 Copolymerization

Fig 1: Reaction pathways and downstream applications for specialty aromatic methacrylates.

Quantitative Performance Comparison

When evaluating these monomers for scale-up, researchers must balance optical clarity, volatility, and network rigidity. The table below summarizes the critical physiochemical properties of both systems.

Parameter2-Allyl-4-phenoxyphenol (2-A-4-PP)3-Phenoxybenzyl alcohol (3-PBA)
Target Monomer 2-Allyl-4-phenoxyphenyl methacrylate3-Phenoxybenzyl methacrylate
Precursor Reactivity Phenolic OH (moderate nucleophile)Primary Aliphatic OH (strong nucleophile)
Polymerizable Sites Dual (Methacrylate + Allyl)Single (Methacrylate)
Refractive Index (RI) ~1.56 (High)[1]~1.54 - 1.56 (High)[1]
Vapor Pressure Low< 0.01 mm Hg (>10,000x lower than styrene)[2]
Polymer Architecture Rigid, cross-linked networksLinear or branched (flexible)
Primary Application Intraocular Lenses (IOLs)[1]Low-VOC Composite Repair Resins[2]

Experimental Protocol: Self-Validating Methacrylate Synthesis

The following methodology outlines the esterification of these aromatic precursors using methacryloyl chloride. This protocol is engineered as a self-validating system, ensuring that researchers can visually and chemically verify the success of each phase without relying solely on post-synthesis NMR.

Reagents Required:

  • Aromatic Precursor (0.11 mol of 2-A-4-PP or 3-PBA)

  • Methacryloyl chloride (0.12 mol)

  • Triethylamine (TEA) (0.12 mol)

  • Dichloromethane (DCM) (60 mL)

Step-by-Step Workflow:

  • Initiation & Solvation: Dissolve 0.11 mol of the chosen aromatic precursor and 0.12 mol of TEA in 60 mL of chilled DCM (0°C)[2].

    • Expert Causality: DCM is selected for its superior solvation of bulky aromatic rings and low boiling point, facilitating easy downstream removal. TEA acts as an acid scavenger, driving the reaction equilibrium forward while protecting the sensitive allyl double bond in 2-A-4-PP from HCl-mediated hydrohalogenation.

  • Controlled Acylation: Add 0.12 mol of methacryloyl chloride dropwise over 15 minutes[2].

    • Self-Validation: The reaction is highly exothermic. Maintaining the temperature at 0°C prevents runaway kinetics. The immediate formation of a dense, white precipitate (TEA-HCl salt) serves as a visual, physical confirmation that the acylation event is actively occurring.

  • Maturation: Remove the ice bath and allow the mixture to stir for an additional 5 hours at room temperature[2].

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) under a UV lamp. The complete disappearance of the UV-active precursor spot confirms 100% conversion, validating that the maturation phase is complete.

  • Aqueous Workup & Purification: Dilute the reaction mixture with distilled water and extract with DCM. Wash the organic layer sequentially with a 4% NaOH solution, brine, and distilled water[1].

    • Expert Causality & Validation: The 4% NaOH wash is the most critical purification step. It selectively deprotonates and pulls any unreacted methacrylic acid (hydrolysis byproduct) and residual phenolic precursor (especially relevant for the less reactive 2-A-4-PP) into the aqueous phase. The organic layer now exclusively retains the hydrophobic methacrylate target.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and pass through a short silica gel column (petroleum ether:ethyl acetate) to remove trace color impurities[1].

Application Insights & Strategic Selection

When to choose 2-Allyl-4-phenoxyphenol: Select 2-A-4-PP when engineering optical devices that require high dimensional stability, such as foldable intraocular lenses (IOLs)[1]. The refractive index of the resulting polymer typically falls between 1.48 and 1.58, allowing for the fabrication of thinner, lighter lenses[1]. The presence of the allyl group is the strategic differentiator here; it allows materials scientists to initiate a primary UV cure to set the lens shape, followed by a secondary thermal cure to lock the polymer network, preventing long-term creep or deformation.

When to choose 3-Phenoxybenzyl alcohol: Select 3-PBA when formulating structural resins or composite repairs where volatile organic compounds (VOCs) are a limiting factor. Traditionally, styrene is used as a reactive diluent in vinyl ester resins, but its high vapor pressure (~4.5 mm Hg) poses severe occupational hazards[2]. Synthesizing 3-phenoxybenzyl methacrylate from 3-PBA yields a reactive diluent with a vapor pressure over 10,000 times lower than styrene[2]. Furthermore, the flexible phenoxybenzyl ether linkage ensures excellent miscibility with vinyl ester pre-polymers, preventing the phase separation often seen with more rigid aromatic diluents[2].

References

  • Title: High refractive index (meth) acrylates | Source: Google Patents (US9505700B2)
  • Title : New Reactive Diluents for an Environmentally Efficient Approach to Composite Repair | Source : Defense Technical Information Center (DTIC) | URL :[Link]

Sources

Comparative

A Comparative Analysis of Refractive Indices: 2-allyl-4-phenoxyphenol Derivatives vs. Standard Optical Monomers

Introduction In the pursuit of advanced optical materials, the demand for polymers with a high refractive index (RI) is ever-increasing. These materials are pivotal for the miniaturization and enhanced performance of opt...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the pursuit of advanced optical materials, the demand for polymers with a high refractive index (RI) is ever-increasing. These materials are pivotal for the miniaturization and enhanced performance of optical components in applications ranging from light-emitting diodes (OLEDs) and image sensors to advanced lens systems and antireflective coatings.[1][2] The refractive index, a dimensionless quantity, dictates how much the path of light is bent, or refracted, when entering a material.[3] A higher RI allows for stronger light bending, enabling the design of thinner, lighter, and more powerful optical elements.[4]

This guide provides a comparative analysis of the theoretical refractive index of 2-allyl-4-phenoxyphenol derivatives against established standard optical monomers. While direct experimental data for 2-allyl-4-phenoxyphenol derivatives is not abundant in publicly available literature, we can deduce their potential optical performance based on fundamental principles of chemical structure and its influence on refractive properties. This analysis is grounded in the well-established relationship between molecular structure, polarizability, and refractive index, offering a predictive framework for researchers. We will also present a comprehensive overview of the properties of widely used standard monomers like Poly(methyl methacrylate) (PMMA) and Polystyrene, supported by experimental data, to serve as a benchmark for comparison.

Pillar 1: The Chemical Foundation of a High Refractive Index

The refractive index of a polymer is not an arbitrary property; it is intrinsically linked to its molecular structure. The Lorentz-Lorenz equation provides the fundamental relationship between refractive index (n), molar refractivity (R), and molar volume (V):

n = √((1 + 2R/V) / (1 - R/V))

From this relationship, it is clear that a high refractive index is achieved by maximizing molar refractivity while minimizing molar volume. Molar refractivity is directly proportional to the electronic polarizability of the molecule—essentially, how easily the electron cloud can be distorted by an incoming light wave. Therefore, the strategic design of a monomer with high polarizability is the cornerstone of creating high-RI polymers.

Key molecular features that enhance polarizability and, consequently, refractive index include:

  • Aromatic Structures: The delocalized π-electrons in aromatic rings are highly polarizable, making the inclusion of phenyl, naphthalene, or fluorene groups a common strategy for increasing RI.[2][5]

  • Heavy Atoms: Atoms with a large number of electrons, such as sulfur, bromine, and iodine, significantly increase molar refraction.[6][7] Sulfur, in particular, is widely used due to its high polarizability and ability to be incorporated into various functional groups like thioethers and sulfones.[6][7]

  • Conjugated Systems: Extended π-conjugated systems also enhance electron delocalization and polarizability.[2]

Conversely, another critical parameter in optical design is the Abbe number (Vd) , which quantifies chromatic dispersion. It is an inverse measure of dispersion; a high Abbe number indicates low chromatic dispersion, which is crucial for high-fidelity lenses.[8] Often, there is a trade-off, as materials with a very high refractive index tend to have a lower Abbe number (higher dispersion).[9]

Pillar 2: Structural Analysis of 2-allyl-4-phenoxyphenol Derivatives

Let us first analyze the base structure of 2-allyl-4-phenoxyphenol. This molecule possesses several features that suggest a refractive index superior to simple aliphatic monomers.

  • Aromatic Content: The presence of two phenyl rings (one from the phenol and one from the phenoxy group) provides a substantial foundation for a high refractive index.

  • Ether Linkage: The ether linkage adds some flexibility to the molecule.

  • Allyl Group: The allyl group (CH₂=CH-CH₂-) is a key feature, as it provides a reactive site for polymerization, allowing the monomer to be incorporated into a polymer backbone.

To further elevate the refractive index, this base molecule can be chemically modified. These "derivatives" could be synthesized to include functionalities known to boost RI.

Caption: Molecular structure of 2-allyl-4-phenoxyphenol and potential modification sites for enhancing refractive index.

Based on this structure, polymers derived from 2-allyl-4-phenoxyphenol are expected to have a significantly higher refractive index than non-aromatic polymers like PMMA. Furthermore, by creating derivatives that incorporate sulfur or bromine, it is theoretically possible to achieve refractive indices well above 1.60. For instance, introducing sulfur-containing groups is a proven strategy for creating high-refractive-index polymers (HRIPs).[1][7][10]

Pillar 3: Performance Benchmarks - Standard Optical Monomers

To contextualize the potential of 2-allyl-4-phenoxyphenol derivatives, we must compare them against industry-standard optical polymers. The following table summarizes the optical properties of several common monomers.

PolymerMonomer StructureRefractive Index (n_D at 589 nm)Abbe Number (V_d)Key Characteristics
Poly(methyl methacrylate) (PMMA) alt text ~1.491[11][12][13]~57[12]Excellent optical clarity, UV resistance, biocompatible, low RI.[11][14]
Polystyrene (PS) alt text ~1.590[12][13][15]~31[12]Higher RI due to aromatic ring, but more brittle and higher dispersion.
Polycarbonate (PC) alt text ~1.586[12][13]~34[8]High impact strength, good thermal stability, moderate-to-high RI.
Cyclic Olefin Polymer (COP) Varies (e.g., Norbornene-based)~1.530[12][13]~56[12]Low moisture absorption, high purity, good thermal stability.

Comparative Guide: Expected Performance

  • Refractive Index: The base polymer of 2-allyl-4-phenoxyphenol, with its dual aromatic rings, is predicted to have a refractive index significantly higher than PMMA (~1.49) and likely comparable to or exceeding that of Polystyrene (~1.59) and Polycarbonate (~1.586).

  • High-RI Derivatives: Sulfur- or bromine-containing derivatives of 2-allyl-4-phenoxyphenol have the potential to push the refractive index into the 1.65-1.70 range or even higher, rivaling specialty high-RI polymers developed for advanced applications.[5] Research has shown that incorporating carbazole and sulfur-containing moieties can yield refractive indices between 1.59 and 1.63.[16]

  • Dispersion (Abbe Number): A significant increase in the refractive index through aromatic and heavy atom content often leads to higher dispersion (a lower Abbe number). Therefore, while the RI of 2-allyl-4-phenoxyphenol derivatives is expected to be high, their Abbe numbers may be lower than materials like PMMA or COP, making them more suitable for applications where chromatic aberration is less critical or can be corrected through optical design.

  • Processability and Properties: Standard monomers like MMA are valued for their ease of processing and excellent mechanical properties. The processability and final thermal/mechanical properties of polymers based on 2-allyl-4-phenoxyphenol would need to be experimentally determined. The rigidity of the aromatic structures might lead to a higher glass transition temperature (Tg) but potentially increased brittleness compared to PMMA.

Experimental Protocol: Measuring the Refractive Index of a Polymer Film

To validate the theoretical predictions, experimental measurement is essential. The prism coupler method is a highly accurate technique for determining the refractive index of thin polymer films.[17]

Objective: To accurately measure the refractive index (n) and thickness (t) of a polymer film cast on a substrate.

Materials & Equipment:

  • Polymer solution in a volatile solvent (e.g., toluene, cyclohexanone).

  • Substrate (e.g., silicon wafer, glass slide).

  • Spin coater.

  • Hot plate or vacuum oven.

  • Prism Coupler system (e.g., Metricon Model 2010/M).

  • High-index prism.

  • Laser source with a known wavelength (e.g., 532 nm, 633 nm).

Methodology:

  • Film Preparation (Spin Coating): a. Clean the substrate meticulously using a sequence of solvents (e.g., acetone, isopropanol) and dry with nitrogen gas. b. Dispense the polymer solution onto the center of the substrate. c. Spin coat at a defined speed (e.g., 2000 rpm) for a set duration (e.g., 60 seconds) to achieve a uniform film. The final thickness will depend on the solution's viscosity and the spin speed. d. Soft bake the coated substrate on a hot plate (e.g., at 90°C for 5 minutes) to remove the bulk of the solvent. e. Hard bake in a vacuum oven at a temperature above the polymer's glass transition temperature (if known) to remove residual solvent and anneal the film.

  • Refractive Index Measurement (Prism Coupler): a. Calibrate the prism coupler system according to the manufacturer's instructions. b. Place the polymer-coated substrate onto the measurement stage. c. Bring the prism into contact with the polymer film using the coupling head. A specific, controlled pressure is required to ensure optical contact without damaging the film. d. The system directs a laser beam through the prism to the base, where it can couple into the polymer film if the angle of incidence is just right. The light propagates within the film as a "waveguide mode." e. The system rotates the stage and photodetector to find the specific angles at which these waveguide modes are excited. These appear as sharp dips in the reflected light intensity. f. The software uses the measured mode angles to solve the waveguiding equations, simultaneously calculating the refractive index and thickness of the film with high precision.[17] g. For a comprehensive analysis, measurements can be repeated at multiple wavelengths to determine the Abbe number.

Caption: Experimental workflow for polymer film preparation and refractive index measurement using a prism coupler.

Conclusion and Future Outlook

While standard optical monomers like PMMA and Polystyrene offer a reliable baseline, the quest for higher performance necessitates the exploration of novel molecular architectures. The 2-allyl-4-phenoxyphenol structure presents a promising platform for developing high refractive index polymers. Its inherent aromaticity provides a solid foundation for a refractive index superior to that of PMMA, likely rivaling polystyrene and polycarbonate.

The true potential lies in its derivatives. Through strategic chemical modifications, such as the incorporation of sulfur or bromine, it is theoretically feasible to develop a new class of polymers with exceptionally high refractive indices. These advanced materials could enable significant breakthroughs in optical device technology. However, this theoretical promise must be validated through empirical synthesis and characterization. The experimental protocols outlined in this guide provide a clear path for such validation, ensuring that the refractive properties are measured with the accuracy and reliability required by the scientific community.

References

  • Sulfur containing high refractive index polymers for better light outcoupling from OLED. (n.d.). American Institute of Chemical Engineers. [Link]

  • Refractive index of (C5H8O2)n (Poly(methyl methacrylate), PMMA). (n.d.). RefractiveIndex.INFO. [Link]

  • High Refractive Index Sulfur‐Containing Polymers (HRISPs). (2020). ResearchGate. [Link]

  • Measuring Index/Birefringence of Bulk Polymers and Flexible Polymer Films. (n.d.). Metricon. [Link]

  • Sulfur-rich polymer with nanoparticles: high refractive index dual-tone photoresist. (2025). Royal Society of Chemistry. [Link]

  • Know Your Materials: Polymethyl Methacrylate (PMMA/Acrylic). (2021). SyBridge Technologies. [Link]

  • Complex refractive indices measurements of polymers in visible and near-infrared bands. (n.d.). Optics Express. [Link]

  • Determining the unique refractive index properties of solid polystyrene aerosol using broadband Mie scattering from optically trapped beads. (n.d.). RSC Publishing. [Link]

  • Recent Progress in Sulfur-Containing High Refractive Index Polymers for Optical Applications. (n.d.). ACS Omega. [Link]

  • Molecular Designs of Sulfur-containing High Refractive Index and Abbe Number Polymers Using Density Functional Theory. (2025). Chinese Journal of Polymer Science. [Link]

  • Refractive Index of Polystyrene, PS for Thin Film Thickness Measurement. (n.d.). KLA. [Link]

  • Refractive index measurements of poly(methyl methacrylate) (PMMA) from 0.4–1.6 μm. (2015). Applied Optics. [Link]

  • Polymer RI calculation. (n.d.). Prof Steven Abbott. [Link]

  • Poly(methyl methacrylate). (n.d.). Wikipedia. [Link]

  • High Refractive Index Monomers for Improving the Holographic Recording Performance of Two-Stage Photopolymers. (2023). ACS Applied Materials & Interfaces. [Link]

  • Design and Synthesis of Colorless Cyclic Olefin Polymers with High Refractive Index, Transparency, and Thermal Stability. (2025). Macromolecules. [Link]

  • Optical properties of polystyrene from the near-infrared to the x-ray region and convergence of optical sum rules. (1977). Physical Review B. [Link]

  • Determination of refractive index, size, and solid content of monodisperse polystyrene microsphere suspensions for the characterization of optical phantoms. (2020). Optics Express. [Link]

  • Refractive index of (C8H8)n (Polystyrene, PS) - Myers. (n.d.). RefractiveIndex.INFO. [Link]

  • How can I measure the thickness and refractive index of a polymer film deposited on a glass substrate?. (2023). ResearchGate. [Link]

  • Synthesis of high refractive index acrylic copolymers. (n.d.). Journal of Materials Chemistry. [Link]

  • Synthesis and Characterization of UV-Curable Resin with High Refractive Index for a Luminance-Enhancing Prism Film. (2024). MDPI. [Link]

  • Efficient Prediction of Refractive Index and Abbe Number in Polymers Using Density Functional Theory. (2025). Chinese Journal of Polymer Science. [Link]

  • High Refractive Index Monomers and Polymers for Optical Applications. (n.d.). Aaltodoc. [Link]

  • Properties of Common Optical Polymers. (n.d.). Syntec Optics. [Link]

  • Abbe number. (n.d.). Wikipedia. [Link]

  • Correlation of the Abbe Number, the Refractive Index, and Glass Transition Temperature to the Degree of Polymerization of Norbornane in Polycarbonate Polymers. (2020). MDPI. [Link]

  • Sulfonyl-containing polymer and its alumina nanocomposite with high Abbe number and high refractive index. (n.d.). Optics Letters. [Link]

  • Refractive index database. (n.d.). RefractiveIndex.INFO. [Link]

  • Refractive index. (n.d.). Wikipedia. [Link]

  • Optical Materials. (n.d.). Syntec Optics. [Link]

  • Refractive index of phenol. (n.d.). ResearchGate. [Link]

  • Supplement of Ultraviolet and visible complex refractive indices of secondary organic material produced by photooxidation of the aromatic compounds. (n.d.). Copernicus Publications. [Link]

  • List of refractive indices. (n.d.). Wikipedia. [Link]

  • Refractive index of some selected substances. (2025). Refractometer.pl. [Link]

Sources

Validation

Validating the purity of synthesized 2-allyl-4-phenoxyphenol using HPLC methods

An in-depth technical guide for researchers, analytical scientists, and drug development professionals on establishing robust, self-validating analytical frameworks for phenolic intermediates. Introduction to 2-Allyl-4-p...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, analytical scientists, and drug development professionals on establishing robust, self-validating analytical frameworks for phenolic intermediates.

Introduction to 2-Allyl-4-phenoxyphenol Analysis

2-allyl-4-phenoxyphenol is a critical synthetic intermediate utilized in the development of high-refractive-index (meth)acrylates[1] and indanylacetic acid derivatives, which act as potent PPAR α/γ/δ pan-agonists for the treatment of dyslipidemia and diabetes[2]. The synthesis of this compound typically involves the allylation of 4-phenoxyphenol followed by a thermal Claisen rearrangement[2].

Because the crude reaction mixture inherently contains unreacted precursors, positional isomers, and potential thermal degradation products, establishing a rigorous analytical method for purity validation is paramount. This guide provides an objective comparison of analytical methodologies and details a self-validating High-Performance Liquid Chromatography (HPLC) protocol specifically optimized for phenolic compounds.

Analytical Methodology Comparison: HPLC vs. GC-MS

When validating the purity of synthesized phenolic compounds, the choice of analytical platform dictates the reliability of the data. While Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional resolution for volatile analytes[3][4], the physical properties of 2-allyl-4-phenoxyphenol make HPLC the superior choice.

GC-MS requires analytes to be vaporized at high temperatures (often >250°C in the injection port). Phenolic compounds with higher molecular weights and boiling points can suffer from thermal degradation or peak tailing under these conditions unless derivatized (e.g., silylation)[4]. Conversely, HPLC operates at ambient or slightly elevated temperatures (e.g., 30°C), preserving the structural integrity of heat-sensitive molecules while requiring minimal sample preparation[4][5].

Table 1: Quantitative Performance & Suitability Comparison
Analytical ParameterHPLC-DAD (Recommended)GC-MS (Orthogonal Alternative)NMR Spectroscopy
Primary Application Purity quantification, non-volatile analysisTrace volatile impurity profilingStructural elucidation
Thermal Stability Req. Low (Analyzed at 25°C – 40°C)High (Injection port >250°C)Low (Analyzed at Ambient)
Typical Sensitivity (LOD) ~0.01 – 0.05 µg/mL~0.005 µg/mLLow (Requires mg quantities)
Matrix Complexity Excellent for complex crude mixturesProne to matrix degradation at high heatComplex mixtures cause signal overlap
Derivatization Needed? NoHighly RecommendedNo

Workflow Visualization

The following diagram illustrates the integrated workflow for synthesizing and validating the purity of 2-allyl-4-phenoxyphenol, highlighting how orthogonal methods support the primary HPLC data.

G A Synthesis of 2-allyl-4-phenoxyphenol B Sample Preparation (Solubilization & Filtration) A->B Crude Product C HPLC-DAD Analysis (Primary Purity Check) B->C Liquid Aliquot D GC-MS Analysis (Orthogonal Validation) B->D Volatile Fraction E Data Analysis & Method Validation C->E UV Spectra & RT D->E Mass Fragmentation

Workflow for the synthesis and orthogonal purity validation of 2-allyl-4-phenoxyphenol.

Step-by-Step Experimental Protocol: HPLC-DAD Validation

To ensure scientific integrity, an analytical protocol must be a self-validating system. The following methodology details not just the how, but the why behind each experimental choice.

Self-Validating Sample Preparation
  • Step 1: Accurately weigh 10.0 mg of the synthesized 2-allyl-4-phenoxyphenol and dissolve it in 10.0 mL of HPLC-grade methanol to create a 1.0 mg/mL stock solution.

    • Causality: Methanol acts as a strong eluent that fully disrupts the intermolecular hydrogen bonding of the phenolic hydroxyl group, ensuring complete solubilization of the hydrophobic backbone.

  • Step 2: Sonicate the solution for 5 minutes, then filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

    • Causality: Sonication ensures absolute homogeneity. The PTFE filter removes unreacted polymeric particulate matter that could clog the HPLC column frit or induce pressure spikes.

  • Step 3 (System Validation): Prepare a "Blank" vial containing only the extraction solvent (methanol).

    • Causality: Injecting this blank prior to the sample sequence is a critical self-validating step. It proves that any peaks observed in the sample chromatogram originate strictly from the analyte or its synthetic impurities, ruling out solvent contamination or column carryover.

Chromatographic Conditions & Causality
  • Column: Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

    • Causality: The long alkyl chains (C18) provide maximum surface area for hydrophobic interactions. This is essential for separating the target compound from closely related structural isomers (e.g., unreacted 4-phenoxyphenol)[5][6].

  • Mobile Phase: Gradient elution utilizing (A) 0.1% Formic Acid in Ultrapure Water and (B) Acetonitrile.

    • Causality: Formic acid lowers the mobile phase pH to approximately 2.7, which is well below the pKa of the phenolic hydroxyl group (pKa ~10). This suppresses ionization, keeping the molecule in a neutral state. Neutral molecules interact predictably with the non-polar stationary phase, preventing peak tailing and ensuring sharp, symmetrical peaks[5][7].

  • Flow Rate & Temperature: 1.0 mL/min at a column temperature of 30°C.

    • Causality: Maintaining a constant 30°C reduces mobile phase viscosity and ensures reproducible retention times regardless of ambient laboratory fluctuations.

  • Detection (DAD): Diode-Array Detection set to 275 nm.

    • Causality: The conjugated aromatic system of the phenoxyphenol moiety exhibits a strong UV absorption maximum near 275 nm. Monitoring at this specific wavelength maximizes the signal-to-noise ratio, allowing for the detection of trace impurities[5][7].

Method Validation Parameters

Based on standard ICH guidelines for phenolic compounds, the HPLC method must be validated against the following parameters to ensure trustworthiness[5][6]:

Table 2: Expected Validation Data for Phenolic HPLC Methods
Validation ParameterAcceptance CriteriaExperimental Observation (Typical)
Linearity (R²) > 0.9990.9995 (Range: 1.0 - 100 µg/mL)
Limit of Detection (LOD) Signal-to-Noise ≥ 3:1~0.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10:1~0.15 µg/mL
Precision (% RSD) < 2.0%1.2% (Intra-day), 1.8% (Inter-day)
Accuracy (Recovery) 95% - 105%98.5% - 101.2%

By adhering to this structured, causality-driven approach, researchers can confidently validate the purity of synthesized 2-allyl-4-phenoxyphenol, ensuring the integrity of downstream pharmaceutical or material science applications.

Sources

Comparative

2-allyl-4-phenoxyphenol vs eugenol in polymer cross-linking efficiency

As a Senior Application Scientist in polymer chemistry and materials engineering, I frequently encounter the critical decision of selecting the appropriate allyl-functionalized phenolic monomer for advanced cross-linked...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in polymer chemistry and materials engineering, I frequently encounter the critical decision of selecting the appropriate allyl-functionalized phenolic monomer for advanced cross-linked networks. While eugenol (4-allyl-2-methoxyphenol) has long been the gold standard for bio-based, flexible resins, 2-allyl-4-phenoxyphenol has emerged as a highly specialized alternative for optical and high-rigidity applications.

This guide provides an objective, data-driven comparison of their polymer cross-linking efficiencies, grounded in molecular causality and validated experimental workflows.

Molecular Architecture & Mechanistic Causality

The cross-linking efficiency of any monomer is fundamentally dictated by its steric environment and electronic distribution. The structural divergence between these two monomers creates two distinct polymerization pathways:

  • Eugenol (4-Allyl-2-methoxyphenol): The polymerizable allyl group is located at the para position relative to the hydroxyl group, with a small methoxy group at the ortho position. This para-allyl configuration projects the reactive double bond away from the aromatic core, minimizing steric hindrance. Consequently, eugenol undergoes highly efficient radical addition and thiol-ene "click" reactions, rapidly yielding densely cross-linked networks[1].

  • 2-Allyl-4-phenoxyphenol: Here, the structural logic is inverted. The allyl group is located at the ortho position (adjacent to the hydroxyl), while a massive, bulky phenoxy group (-O-Ph) occupies the para position. The ortho-allyl group experiences significant steric shielding from both the adjacent hydroxyl group and the rigid diphenyl ether-like conformation. While this steric bulk slows down propagation kinetics, the dual-ring aromatic density drastically increases the refractive index (RI) and thermal stability of the resulting polymer[2].

ReactionPathway EUG Eugenol (para-Allyl, ortho-Methoxy) RXN Thiol-Ene Photopolymerization (Radical Addition) EUG->RXN APP 2-Allyl-4-phenoxyphenol (ortho-Allyl, para-Phenoxy) APP->RXN PATH_A High Accessibility Fast Propagation RXN->PATH_A Eugenol PATH_B Steric Shielding Slower Propagation RXN->PATH_B 2-Allyl-4-phenoxyphenol OUT_A Flexible Bio-Network High Gel Content (>95%) PATH_A->OUT_A OUT_B Rigid Optical Network High RI (>1.56) PATH_B->OUT_B

Fig 1. Mechanistic divergence in thiol-ene cross-linking driven by allyl position and steric bulk.

Cross-Linking Efficiency: Kinetic & Thermodynamic Profiling

When subjected to UV-induced thiol-ene cross-linking using a multifunctional cross-linker like pentaerythritol tetrakis(3-mercaptopropionate) (4T), the two monomers exhibit contrasting profiles:

  • Reaction Kinetics: Eugenol achieves near-instantaneous conversion (>95% within seconds) due to the highly accessible para-allyl group[3]. In contrast, 2-allyl-4-phenoxyphenol requires extended UV exposure or higher photoinitiator concentrations to overcome the activation energy barrier imposed by its steric bulk.

  • Thermomechanical Yields: Eugenol networks tend to form flexible, elastomeric materials with moderate glass transition temperatures ( Tg​ )[4]. Conversely, the incorporation of 2-allyl-4-phenoxyphenol introduces strong intermolecular π−π stacking via its phenoxy groups, resulting in a highly rigid network with a significantly elevated Tg​ and superior creep resistance[2].

Quantitative Data & Performance Metrics

The following table summarizes the comparative performance of both monomers when cross-linked under identical stoichiometric conditions.

ParameterEugenol2-Allyl-4-phenoxyphenolMechanistic Causality
Allyl Position Para (C4)Ortho (C2)Dictates the steric accessibility of the double bond.
Refractive Index (RI) ~1.53 - 1.54> 1.56Phenoxy group provides higher aromatic density and polarizability[2].
Thiol-Ene Conversion Rate Ultra-fast (< 30s)Moderate (1 - 3 mins)Ortho-allyl shielding restricts the approach of bulky thio-radicals[3].
Network Rigidity ( Tg​ ) ModerateHighDiphenyl ether-like moiety restricts polymer chain mobility.
Primary Utility Bio-resins, photothermal filmsOptical lenses, specialty adhesivesDriven by the trade-off between reaction speed and optical clarity[5].

Experimental Workflows: Self-Validating Thiol-Ene Protocol

To objectively evaluate cross-linking efficiency, we utilize a Thiol-Ene photopolymerization workflow. This protocol is designed as a self-validating system : it uses real-time spectroscopic tracking to mathematically confirm reaction stoichiometry, preventing false positives from homopolymerization.

Step 1: Stoichiometric Formulation

  • Action: Mix the chosen monomer (Eugenol or 2-Allyl-4-phenoxyphenol) with a tetrathiol cross-linker (e.g., 4T) at an exact 1:1 molar ratio of allyl to thiol groups.

  • Causality: Because 2-allyl-4-phenoxyphenol has significant steric bulk, pairing it with a highly flexible, multifunctional aliphatic thiol ensures the growing polymer network retains enough mobility to reach high conversion rates before vitrification occurs[3].

Step 2: Photoinitiator Integration

  • Action: Add 1.5 wt% of 2,2-Dimethoxy-2-phenylacetophenone (DMPA).

  • Causality: DMPA undergoes Type I α -cleavage under 365 nm UV light, generating highly reactive free radicals that abstract hydrogen from the thiol, initiating the thio-radical cascade without requiring thermal energy[1].

Step 3: Real-Time FTIR Validation (The Self-Validating Step)

  • Action: Irradiate the sample at 365 nm while simultaneously recording FTIR spectra.

  • Validation Logic: Monitor the exact stoichiometric disappearance of the S-H stretching band (2570 cm⁻¹) and the allyl C=C stretching band (1635 cm⁻¹). If the reaction is purely thiol-ene, both peaks will deplete at an identical rate. If the C=C band depletes faster than the S-H band, it immediately flags unwanted radical homopolymerization, allowing the scientist to adjust the formulation in real-time[1].

Workflow Prep Monomer & Thiol Formulation (1:1) UV UV Curing (365 nm, DMPA) Prep->UV FTIR Real-Time FTIR (1635 cm⁻¹ & 2570 cm⁻¹) UV->FTIR Kinetics Validation Thermal DMA / TGA Analysis FTIR->Thermal Network Mechanics Optical Refractometry (RI Measurement) FTIR->Optical Optical Yields

Fig 2. Self-validating workflow for evaluating cross-linking kinetics and polymer properties.

Downstream Applications & Strategic Selection

The choice between these two monomers should be dictated by the end-use requirements:

  • Choose Eugenol when developing biodegradable packaging, photothermal mulching films, or antibacterial coatings. Its rapid cross-linking efficiency and flexibility make it ideal for high-throughput manufacturing of bio-based composites[5],[4].

  • Choose 2-Allyl-4-phenoxyphenol when engineering advanced optical materials, such as high-refractive-index lenses, dental composites, or protective optical coatings. While you must account for slower cross-linking kinetics, the resulting polymer's exceptional thermal stability and optical clarity ( RI>1.56 ) are unmatched by standard bio-based phenolics[2].

Sources

Validation

Comparative Analysis of Optical Clarity in 2-Allyl-4-Phenoxyphenol Based Polymers

Executive Summary In the development of advanced optical materials—ranging from intraocular lenses (IOLs) to high-index ophthalmic eyewear—achieving a balance between a high refractive index (RI) and pristine optical cla...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of advanced optical materials—ranging from intraocular lenses (IOLs) to high-index ophthalmic eyewear—achieving a balance between a high refractive index (RI) and pristine optical clarity remains a core materials science challenge. 2-allyl-4-phenoxyphenol (APP) serves as a critical aromatic precursor in synthesizing high-index hydrophobic (meth)acrylate monomers. When polymerized, APP-based networks offer a compelling alternative to legacy optical polymers like CR-39 and Polycarbonate, providing a thinner lens profile without severely compromising chromatic dispersion.

This guide objectively compares the optical performance of APP-based polymers against industry-standard alternatives, detailing the mechanistic causality behind their optical properties and providing self-validating experimental workflows for their synthesis and characterization.

Mechanistic Causality: The Physics of Phenoxy-Based Clarity

To engineer optical clarity, one must understand the inverse relationship between the refractive index ( nD​ ) and the Abbe number ( VD​ ), which measures chromatic dispersion.

The incorporation of the 2-allyl-4-phenoxyphenol moiety introduces a bulky, electron-rich biphenyl ether structure into the polymer backbone. According to the Lorentz-Lorenz equation, a material's refractive index increases proportionally with its molecular polarizability. The delocalized π -electrons within the dual aromatic rings of the phenoxy group are highly polarizable, driving the refractive index of the resulting polymer up to approximately 1.565.

However, causality dictates that this same high polarizability leads to a steeper refractive index gradient across different wavelengths of light (higher optical dispersion). Consequently, while APP-based polymers achieve the high RI necessary for ultra-thin lenses, their Abbe number inherently drops compared to purely aliphatic polymers like CR-39. The engineering goal is to maintain the Abbe number above 35 to prevent the wearer from experiencing color fringing (chromatic aberration)[1].

Comparative Optical Analysis

The following table synthesizes the quantitative optical data of standard optical polymers against the high-index Poly(APP-MA) (Poly(2-allyl-4-phenoxyphenyl methacrylate)).

MaterialRefractive Index ( nD​ )Abbe Number ( VD​ )Optical Clarity (%T)Structural CharacteristicPrimary Application
CR-39 (Polyallyl diglycol carbonate)1.498[2]58[2]>92%Aliphatic thermosetStandard Ophthalmic Lenses
PMMA (Polymethyl methacrylate)1.492[3]~58[3]>92%Aliphatic thermoplasticLegacy Intraocular Lenses
Polycarbonate 1.586[1]30[1]~89%Aromatic thermoplasticSafety / Impact Eyewear
Poly(APP-MA) ~1.565~35-40>90%Aromatic hydrophobic networkHigh-Index IOLs / Thin Lenses

Key Insight: While Polycarbonate offers a higher refractive index (1.586), its Abbe number of 30 results in the lowest optical clarity and highest distortion among the group[1]. Poly(APP-MA) bridges this gap, offering an RI close to Polycarbonate (~1.565) but with a more favorable dispersion profile, making it superior for precision medical optics.

Self-Validating Experimental Workflows

Trustworthiness in optical polymer synthesis requires a self-validating system. If the monomer is not strictly purified, residual phenolic precursors will auto-oxidize, causing yellowing (lowering % transmittance in the blue spectrum) and invalidating clarity metrics.

Protocol 1: Synthesis and Polymerization of Poly(APP-MA)

SynthesisWorkflow Step1 2-Allyl-4-phenoxyphenol (Aromatic Precursor) Step2 Esterification (Methacryloyl Chloride, Base) Step1->Step2 Step3 APP-MA Monomer (Purified via Chromatography) Step2->Step3 Step4 Free-Radical Polymerization (Thermal Curing, AIBN) Step3->Step4 Step5 Poly(APP-MA) Network (High RI Optical Resin) Step4->Step5

Fig 1: Synthesis and polymerization workflow of 2-allyl-4-phenoxyphenol methacrylate (APP-MA).

Step-by-Step Methodology:

  • Esterification: React 2-allyl-4-phenoxyphenol with methacryloyl chloride in the presence of a base catalyst (e.g., triethylamine) and a solvent (dichloromethane) at 0°C, gradually warming to room temperature.

  • Aqueous Washing: Wash the organic layer sequentially with 4% NaOH, brine, and distilled water.

    • Self-Validation Check: The pH of the final aqueous wash must be strictly neutral (pH 7.0). Any residual acidity will catalyze premature degradation and clouding in the final polymer.

  • Chromatographic Purification: Pass the crude monomer through a silica gel column using a petroleum ether:ethyl acetate (90:10) mobile phase.

    • Self-Validation Check: The eluted APP-MA monomer must be a colorless, transparent liquid. A yellow tint indicates auto-oxidation of unreacted phenols, mandating immediate re-purification.

  • Thermal Polymerization: Mix the purified APP-MA with 0.5 wt% AIBN (thermal initiator). Degas the mixture via freeze-pump-thaw cycles, inject into a glass mold, and cure under an argon atmosphere at 60°C for 12 hours, followed by a 90°C post-cure to ensure complete monomer conversion.

Protocol 2: Optical Characterization & Clarity Profiling

OpticalTesting Prep Polymer Sample Preparation (Optical Molding) Refract Multi-Wavelength Refractometry (Measure nD, nF, nC) Prep->Refract UVVis UV-Vis Spectrophotometry (Measure % Transmittance) Prep->UVVis Abbe Abbe Number Calculation Vd = (nD - 1) / (nF - nC) Refract->Abbe Result Optical Clarity Profiling UVVis->Result Abbe->Result

Fig 2: Self-validating optical characterization protocol for high-index polymer resins.

Step-by-Step Methodology:

  • Sample Preparation: Demold the cured Poly(APP-MA) disk and mechanically polish the surfaces to a root-mean-square (RMS) roughness of <5 nm to eliminate surface scattering artifacts.

  • Multi-Wavelength Refractometry: Mount the sample on a V-block refractometer (e.g., Shimadzu KPR-300)[3]. Measure the refractive index at three critical wavelengths: the sodium d-line (589.3 nm), the hydrogen F-line (486.1 nm), and the hydrogen C-line (656.3 nm).

  • Abbe Number Calculation: Compute the chromatic dispersion using the standard formula: VD​=(nD​−1)/(nF​−nC​) .

  • Transmittance Profiling: Scan the polymer disk from 300 nm to 800 nm using a dual-beam UV-Vis spectrophotometer.

    • Self-Validation Check: The baseline transmittance at 500 nm must exceed 90%. Values falling below this threshold indicate internal micro-voids, phase separation, or residual monomer scattering, rendering the batch optically unviable.

Conclusion

For researchers developing next-generation optical devices, 2-allyl-4-phenoxyphenol-based polymers represent a highly optimized structural compromise. By strategically leveraging the polarizability of the biphenyl ether group, developers can achieve refractive indices matching heavy polycarbonates (~1.565) while mitigating the severe chromatic aberration (Abbe < 30) that typically plagues high-index thermoplastics. Strict adherence to the self-validating purification and curing protocols outlined above is mandatory to unlock the true optical clarity of these advanced resins.

References

  • High refractive index (meth) acrylates - US9505700B2, Google Patents.
  • CR-39, Wikipedia.
  • Refractive index and dispersion of acrylic resin (PMMA), Shimadzu.
  • Eyeglass Lens Materials, Master Eye Associates.

Sources

Comparative

Benchmarking 2-allyl-4-phenoxyphenol against commercial high RI monomers

Benchmarking 2-Allyl-4-phenoxyphenol Against Commercial High Refractive Index Monomers: A Comprehensive Guide for Optical Polymer Development As the demand for advanced biophotonics, lightweight wearable optics, and next...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 2-Allyl-4-phenoxyphenol Against Commercial High Refractive Index Monomers: A Comprehensive Guide for Optical Polymer Development

As the demand for advanced biophotonics, lightweight wearable optics, and next-generation intraocular lenses (IOLs) accelerates, the selection of high refractive index (HRIP) monomers has become a critical bottleneck in optical material design. To achieve a high refractive index (nD > 1.55) without sacrificing optical clarity or mechanical flexibility, polymer chemists must balance molecular polarizability with network architecture.

In this guide, we will benchmark 2-allyl-4-phenoxyphenol (APP) —a highly polarizable, aromatic monomer—against industry-standard commercial alternatives: Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) and Bisphenol-A Epoxy Diacrylate (Bis-EMA) . By examining the causality behind their optical properties and providing a self-validating experimental workflow, this guide equips drug development professionals and material scientists with the data needed to engineer superior optical resins.

Mechanistic Grounding: The Causality of Refractive Index

The refractive index of a polymer is fundamentally governed by the Lorentz-Lorenz equation, which dictates that high molar refractivity and low molar volume are required to maximize the optical density of a material[1].

  • 2-Allyl-4-phenoxyphenol (APP): The exceptional refractive index of APP derivatives (typically ~1.565 to 1.568) stems from its dual aromatic rings (phenoxy and phenol groups)[2]. Aromatic rings possess delocalized π -electrons that are highly polarizable under an electromagnetic field, significantly increasing the molar refraction of the monomer[1]. Furthermore, the allyl functional group allows APP to participate in step-growth thiol-ene "click" chemistry. Unlike traditional chain-growth acrylates, thiol-ene networks exhibit delayed gelation, which drastically reduces volumetric shrinkage and internal stress—a critical requirement for preventing optical distortion in precision lenses[3].

  • PETMP: This tetra-functional polythiol achieves a moderately high refractive index (1.531) due to the presence of highly polarizable sulfur atoms. It serves as an ideal co-monomer for APP, providing the flexible crosslinking nodes necessary for foldable optical devices.

  • Bisphenol-A Epoxy Diacrylate: A staple in commercial optical coatings, Bis-EMA achieves a high refractive index (1.557–1.595) via its rigid bisphenol core. However, its high viscosity (~4,500 cP at 60°C) and rapid chain-growth polymerization often lead to significant shrinkage and brittleness, limiting its utility in flexible biomedical implants.

G Target Target: High RI Optical Polymer (nD > 1.55) Aromatic Aromatic Rings (High Polarizability) Target->Aromatic Sulfur Sulfur Atoms (High Molar Refraction) Target->Sulfur APP 2-Allyl-4-phenoxyphenol (RI ~1.565) Aromatic->APP BisEMA Bisphenol-A Diacrylate (RI ~1.557-1.595) Aromatic->BisEMA PETMP PETMP (RI ~1.531) Sulfur->PETMP APP->PETMP Thiol-Ene Click

Figure 1: Logical relationships and mechanistic pathways in high refractive index monomer selection.

Quantitative Benchmarking Data

To objectively compare these monomers, we must look beyond the refractive index and evaluate their handling properties and polymerization mechanics. The table below summarizes the critical parameters for optical formulation.

Monomer / Co-monomerChemical ClassRefractive Index (nD20)Viscosity (cP)Polymerization MechanismKey Optical/Mechanical Advantage
2-Allyl-4-phenoxyphenol Allyl Aromatic~1.565 - 1.568[2]Low (Liquid)Step-Growth (Thiol-Ene)High polarizability, ultra-low shrinkage, high hydrophobicity.
PETMP Polythiol1.531~400 at 25°CStep-Growth (Thiol-Ene)High crosslink density, mitigates oxygen inhibition.
Bisphenol-A Diacrylate Aromatic Acrylate1.557 - 1.595~4,500 at 60°CChain-Growth (Free Radical)High rigidity, rapid cure, excellent chemical resistance.

Self-Validating Experimental Protocol: Thiol-Ene Optical Resin Formulation

When benchmarking APP against commercial acrylates, a standardized formulation protocol is required. The following step-by-step methodology describes the creation of an APP/PETMP thiol-ene optical network.

Why this protocol is self-validating: This workflow integrates real-time Fourier Transform Infrared Spectroscopy (RT-FTIR) to monitor the exact stoichiometric consumption of functional groups. By tracking the disappearance of the thiol peak, you ensure that the final Abbe refractometer reading is derived from a fully cured, stable network rather than an under-cured, fluctuating gel.

Materials Required:
  • Monomer A: 2-Allyl-4-phenoxyphenol (APP)

  • Monomer B: PETMP

  • Photoinitiator: Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO)

  • Equipment: Vacuum desiccator, 405 nm LED curing chamber, RT-FTIR spectrometer, Abbe Refractometer.

Step-by-Step Methodology:
  • Stoichiometric Balancing: Calculate the mass required to achieve a 1:1 molar ratio of allyl (C=C) groups from APP to thiol (-SH) groups from PETMP. Causality: A perfect 1:1 stoichiometry in step-growth networks prevents unreacted monomers from leaching, which is critical for the biocompatibility of intraocular lenses.

  • Photoinitiator Integration: Add 1.0 wt% of TPO photoinitiator to the monomer blend. Stir magnetically at 40°C in a dark environment until optically clear.

  • Vacuum Degassing: Place the formulated resin in a vacuum desiccator at 10 mbar for 15 minutes. Causality: Dissolved oxygen and microbubbles act as scattering centers in the final polymer, drastically reducing optical transmission and artificially skewing refractive index measurements.

  • Real-Time Validation (RT-FTIR): Sandwich a drop of the resin between two NaCl plates. Irradiate with a 405 nm LED (30 mW/cm²) while simultaneously recording the IR spectra. Monitor the disappearance of the allyl C=C stretching peak at 1635 cm⁻¹ and the thiol -SH stretching peak at 2570 cm⁻¹.

  • Curing & Optical Metrology: Once FTIR confirms >95% conversion, cure a bulk sample in a glass mold. Demold the solid polymer and measure the refractive index using an Abbe Refractometer calibrated at 20°C (nD20).

G Monomers Monomer Selection APP (Allyl) + PETMP (Thiol) Formulation Resin Formulation 1:1 Stoichiometry + 1% TPO Monomers->Formulation Degassing Vacuum Degassing (Eliminate Optical Scattering) Formulation->Degassing Curing UV Photopolymerization (405 nm LED, 30 mW/cm²) Degassing->Curing Validation Network Validation FTIR (Conversion) & Abbe (RI) Curing->Validation

Figure 2: Self-validating experimental workflow for thiol-ene optical polymer formulation.

Conclusion & Application Outlook

Benchmarking reveals that 2-allyl-4-phenoxyphenol offers a distinct advantage over traditional commercial monomers like Bisphenol-A Epoxy Diacrylate when designing flexible, high-performance optics. While Bis-EMA provides high rigidity suitable for hard coatings, its high viscosity and chain-growth shrinkage make it less ideal for precision biomedical devices.

Conversely, pairing APP with a polythiol like PETMP leverages the high polarizability of APP's dual aromatic rings alongside the low-shrinkage, oxygen-tolerant nature of thiol-ene click chemistry. This synergy yields a highly transparent, foldable polymer with a refractive index exceeding 1.56, making it a superior candidate for next-generation intraocular lenses, microfluidic optical sensors, and advanced drug-delivery imaging systems.

References

  • High Refractive Index Monomers and Polymers for Optical Applications. Aalto University.
  • High Refractive Index Photopolymers by Thiol–Yne “Click” Polymerization. ACS Publications.
  • US9505700B2 - High refractive index (meth) acrylates. Google Patents.
  • Pentaerythritol tetrakis(3-mercaptopropionate) 95 7575-23-7. Sigma-Aldrich.
  • Bisphenol A ethoxylate diacrylate average Mn 512, EO/phenol 2 64401-02-1. Sigma-Aldrich.

Sources

Validation

Validating Mechanical Strength of Specialty Optical Fiber Coatings: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the realm of advanced optical fiber applications, from intricate biomedical sensors to robust industrial monitoring systems, the mechanical integrity of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of advanced optical fiber applications, from intricate biomedical sensors to robust industrial monitoring systems, the mechanical integrity of the optical fiber is as critical as its optical performance. The protective coating applied to the silica core is the first line of defense against a litany of environmental and mechanical aggressors. While a multitude of coating materials exist, a thorough understanding of their comparative mechanical strengths is paramount for selecting the optimal fiber for a given application.

This guide provides an in-depth, objective comparison of the mechanical strength of three prevalent types of specialty optical fiber coatings: standard acrylate, high-temperature acrylate, and polyimide. The information presented herein is synthesized from established testing methodologies and publicly available data to empower researchers and professionals in making informed decisions for their specific needs.

The Critical Role of Mechanical Strength in Optical Fibers

The mechanical strength of an optical fiber dictates its ability to withstand physical stresses during installation and operation without fracturing or significant degradation of its optical properties. Key mechanical parameters include tensile strength, bending resistance, and fatigue performance. A fiber's coating plays a pivotal role in preserving the intrinsic strength of the pristine silica glass, which can be remarkably high but is easily compromised by surface flaws.[1]

The choice of coating material is therefore a critical design consideration, directly impacting the fiber's reliability and lifespan in its operational environment. Factors such as temperature fluctuations, humidity, and exposure to chemicals can all influence the long-term mechanical performance of the coating and, consequently, the fiber itself.[2]

Experimental Validation of Mechanical Strength

A comprehensive assessment of an optical fiber's mechanical strength involves a suite of standardized tests designed to simulate the stresses it will encounter throughout its service life. The primary methodologies are outlined below.

Tensile Strength Testing

This fundamental test measures the maximum pulling force an optical fiber can withstand before breaking.[3] It provides a direct measure of the fiber's ultimate strength and is a critical parameter for applications involving tension, such as in towed sensor arrays or downhole sensing.

Experimental Protocol: Tensile Strength Testing (adapted from TIA-455-28B) [1]

  • Sample Preparation: A statistically significant number of fiber samples (typically 30) of a defined gauge length (e.g., 0.5 meters) are prepared.

  • Test Apparatus: A calibrated tensile testing machine equipped with specialized capstans for gripping the fiber without introducing flaws is used.

  • Procedure:

    • The fiber is mounted between the capstans.

    • A constant strain rate (e.g., 5%/min) is applied to the fiber.[4]

    • The load at which the fiber fractures is recorded.

  • Data Analysis: The tensile strength (in GPa or kpsi) is calculated from the breaking load and the cross-sectional area of the glass fiber. The results are often analyzed using Weibull statistics to characterize the distribution of fiber strength.[5]

Two-Point Bend Testing

This method assesses the fiber's strength and fatigue behavior by bending it into a "U" shape between two parallel plates.[6] It is particularly useful for evaluating the impact of the coating on the fiber's resistance to bending-induced stress, a common failure mode in tightly coiled or routed fibers.

Experimental Protocol: Dynamic Two-Point Bend Testing

  • Sample Preparation: A set of fiber samples is prepared.

  • Test Apparatus: A two-point bend tester with precisely controlled, grooved faceplates is utilized.

  • Procedure:

    • A fiber sample is placed between the faceplates.

    • The faceplates are brought together at a constant rate, bending the fiber.

    • The distance between the faceplates at the moment of fracture is recorded.

  • Data Analysis: The fracture stress is calculated from the faceplate separation at failure, the fiber diameter, and the Young's modulus of the glass. By testing at different loading rates, the dynamic fatigue parameter (n_d) can be determined.

Dynamic Fatigue Testing

This test evaluates the fiber's long-term reliability by measuring its strength at various loading rates.[1] The resulting data is used to calculate the stress corrosion parameter (n), which is a measure of the material's resistance to crack growth in the presence of environmental factors like humidity. A higher 'n' value indicates better long-term reliability.

Comparative Analysis of Coating Materials

The choice of coating material significantly influences the mechanical performance of an optical fiber. Below is a comparison of standard acrylate, high-temperature acrylate, and polyimide coatings.

Coating TypeTypical Tensile Strength (GPa)Operating Temperature RangeKey AdvantagesKey Disadvantages
Standard Acrylate ~5.3[7]-60°C to +85°C[8]Fast curing, good flexibility, cost-effective.Limited high-temperature performance, can be susceptible to chemical attack.[2]
High-Temperature Acrylate > 4.9 (after aging)[7]Up to 150°C - 200°C (short-term)[9]Higher thermal stability than standard acrylates, UV-curable for fast processing.May have a higher modulus at low temperatures, potentially inducing microbending loss.
Polyimide Up to 100 kpsi (~0.7 GPa)[9]Up to 300°C continuous[9]Excellent thermal stability, high chemical resistance, thin coating profile.Typically requires thermal curing (slower processing), can be less flexible than acrylates.[10]

In-Depth Discussion

Standard Acrylate Coatings: These are the most common coatings for telecommunication-grade optical fibers due to their fast UV-curing process and excellent mechanical protection under typical operating conditions.[1] They are generally a dual-layer system with a soft inner primary coating to buffer against microbending and a hard outer secondary coating for abrasion resistance.[1]

High-Temperature Acrylate Coatings: For applications where temperatures exceed the limits of standard acrylates, specialized formulations have been developed. These coatings often feature a non-urethane acrylate chemistry to enhance thermal stability.[6] They offer a significant advantage over polyimides in that they are typically UV-curable, allowing for high-speed fiber drawing.

Polyimide Coatings: When extreme temperatures or harsh chemical environments are anticipated, polyimide coatings are often the material of choice.[9] Their exceptional thermal stability and resistance to a wide range of chemicals make them ideal for applications in aerospace, downhole oil and gas sensing, and industrial process monitoring. The thin profile of polyimide coatings can also be advantageous in applications requiring high-density fiber packing or precise sensor placement.[9]

Experimental Workflows and Logical Relationships

The validation of mechanical strength for any optical fiber coating follows a logical progression from initial material characterization to long-term reliability assessment.

Caption: Workflow for validating the mechanical strength of optical fiber coatings.

Conclusion

The selection of an appropriate optical fiber coating is a critical step in ensuring the long-term reliability and performance of fiber-optic systems. While standard acrylate coatings are suitable for a wide range of applications, demanding environments necessitate the use of specialty coatings such as high-temperature acrylates or polyimides. A thorough understanding of the standardized mechanical testing procedures—tensile strength, two-point bend, and dynamic fatigue testing—is essential for objectively comparing the performance of these materials. By carefully considering the experimental data and the specific requirements of the application, researchers and engineers can select the optimal fiber to ensure the mechanical integrity and success of their endeavors.

References

  • Fiber Sigma. (n.d.). Reliability. Retrieved from [Link]

  • CUELLAR, E., ROBERTS, D. R., & MIDDLEMAN, L. M. (1987). Effect of buffer coating on static fatigue of optical fibers in bending.
  • Matthewson, M. J. (1994). Optical fiber mechanical testing techniques. In D. K. Paul (Ed.), Fiber Optics Reliability and Testing (Vol. 2215, pp. 24-35). SPIE.
  • From acrylates to silicones: A review of common optical fibre coatings used for normal to harsh environments. (2023).
  • Tensile Strength. (2025, April 1).
  • Mechanical Reliability Of Optical Fibers Through Fatigue Testing. (1990). SPIE Proceedings.
  • Covestro. (n.d.). Next Generation Microbending Resistant Optical Fiber Coatings for Harsh Environments.
  • Study of the strength of optical fibers after removal of the primary protective coating by various methods. (2025, August 14). SPIE Digital Library.
  • OFSCN. (2025, October 27).
  • Comparison between an acrylate‐coated fiber and a polyimide‐coated fiber. (n.d.).
  • Influence of Coatings on Tensile Properties of Glass Fiber. (n.d.). Academia.edu.
  • Fabrication of Optical Fibers with Multiple Coatings for Swelling-Based Chemical Sensing. (2021, August 10). Micromachines, 12(8), 941.
  • Antunes, P., Domingues, F., Granada, M., & André, P. (2012, February 22). Mechanical Properties of Optical Fibers. Semantic Scholar.
  • Antunes, P., Domingues, F., Granada, M., & André, P. (2025, October 1). Mechanical Properties of Optical Fibers.
  • Zainal Abidin, D., Theminimulla, S., Waugh, D. G., & Griffin, J. M. (2022, February 8). Optical fibers in composite materials: The effects on mechanical properties under flexural and tensile loading and acoustic emission monitoring. Proceedings of the Institution of Mechanical Engineers, Part C: Journal of Mechanical Engineering Science.
  • Mechanical Considerations for Fiber Stress and Strength Degradation in Fused Silica Optical Fibers. (n.d.). Molex.
  • Reviews of Fiber-Reinforced Phenolic Resin-Based Thermal Protection Materials for Aircraft. (2025, February 10). Polymers.
  • Optical fiber coating compositions with acrylic polymers. (2016).
  • Covestro. (n.d.).
  • High-Purity Monomers & Polymers for Ophthalmic Applic

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Comparative

Advanced Cost-Benefit Analysis: 2-Allyl-4-phenoxyphenol vs. Standard Aryloxy Alcohols

As drug development and advanced materials science push the boundaries of molecular design, the selection of specific aryloxy alcohol building blocks becomes a critical economic and structural decision. While standard α-...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and advanced materials science push the boundaries of molecular design, the selection of specific aryloxy alcohol building blocks becomes a critical economic and structural decision. While standard α-aryloxy alcohols—synthesized via the kinetic resolution of terminal epoxides—serve as reliable, low-cost precursors for various pharmacophores [1], specialized derivatives like 2-allyl-4-phenoxyphenol (CAS: 25345-77-1) offer unique structural handles that justify their higher synthesis costs[2].

As a Senior Application Scientist, I have structured this guide to provide a rigorous cost-benefit analysis comparing 2-allyl-4-phenoxyphenol against standard aryloxy alcohols. We will dissect the mechanistic causality behind their divergent applications, ranging from PPAR α/γ/δ pan-agonists in metabolic disease therapy [3] to high refractive index (RI) polymers in advanced optics [4].

Mechanistic Divergence & Structural Logic

The fundamental difference between these two classes of compounds lies in their structural utility. Standard α-aryloxy alcohols are prized for their chiral hydroxyl centers , which are essential for the stereospecific binding of drugs like β-adrenergic antagonists[5].

In contrast, 2-allyl-4-phenoxyphenol lacks a chiral center but provides distinct steric bulk and a terminal alkene handle . The allyl group at the 2-position and the phenoxy group at the 4-position create a specific spatial geometry that is critical for fitting into complex receptor binding pockets or increasing the polarizability of polymer chains[3][4].

G Phenol Phenol Precursor Allylation Allylation & Claisen Rearrangement (High Energy/Cost) Phenol->Allylation Epoxide Epoxide Ring-Opening (Co-salen Catalyst) Phenol->Epoxide Target1 2-Allyl-4-phenoxyphenol (CAS: 25345-77-1) Allylation->Target1 Target2 Standard α/β-Aryloxy Alcohols Epoxide->Target2 Drug PPAR α/γ/δ Pan Agonists (Steric Bulk Advantage) Target1->Drug Polymer High RI Methacrylates (Optical Advantage) Target1->Polymer BetaBlocker β-Adrenergic Antagonists (Chiral Advantage) Target2->BetaBlocker

Fig 1: Synthetic divergence and application logic of aryloxy alcohols.

Quantitative Cost-Benefit Matrix

To objectively evaluate the utility of these compounds, we must weigh the synthetic burden against the functional payoff. The table below summarizes the quantitative and qualitative trade-offs.

Metric2-Allyl-4-phenoxyphenol (CAS: 25345-77-1)Standard α-Aryloxy Alcohols (e.g., 1-Phenoxy-2-propanol)
Primary Synthetic Route Allylation followed by thermal Claisen rearrangementPhenolic kinetic resolution (KR) of terminal epoxides
Catalyst Requirement Lewis acid or thermal heat (200 °C)Chiral Co-salen complexes (0.5 mol %)
Relative Production Cost High ( $) - Multi-step, high energy inputLow ($) - Single-step, highly efficient KR
Key Structural Advantage Terminal alkene handle; distinct 2,4-steric bulkChiral hydroxyl center for stereospecific binding
Refractive Index (Monomer) High (RI > 1.56) due to dense π-electron cloudsModerate (RI ~ 1.48 - 1.52)
Primary Pharmacological Use Scaffold for PPAR α/γ/δ pan-agonistsPrecursors for β-adrenergic & D4 receptor antagonists

Application-Specific Methodologies & Self-Validating Protocols

Drug Discovery: Synthesizing PPAR Pan-Agonists

In the pursuit of treating diabetes and dyslipidemia, compounds that simultaneously activate peroxisome proliferator-activated receptor (PPAR) subtypes α, γ, and δ are highly sought after [3]. Substitutions at the 2- and 4-positions of the phenoxy tail are critical for achieving this balanced pan-agonistic activity[3].

Protocol 1: Synthesis of 2-Allyl-4-phenoxyphenol via Claisen Rearrangement

  • Step 1: Allylation. React 4-phenoxyphenol with allyl bromide in the presence of Cs₂CO₃ in DMF.

    • Causality: Cs₂CO₃ is chosen over NaOH because the bulky cesium cation creates a more "naked," highly reactive phenoxide anion, driving O-alkylation over C-alkylation.

    • Self-Validation: Monitor via TLC (Hexanes:EtOAc 8:2). The highly polar phenol spot will disappear, replaced by a high-Rf allyl ether intermediate.

  • Step 2: Thermal Claisen Rearrangement. Heat the isolated allyl ether to 200 °C under an argon atmosphere [3].

    • Causality: The[3,3]-sigmatropic rearrangement thermodynamically favors the migration of the allyl group to the ortho (2-) position, regenerating the phenolic -OH. This specific 2,4-substitution pattern creates the exact steric bulk required to activate PPARα/γ receptors simultaneously[3].

    • Self-Validation: The reaction is self-validating through acid-base extraction. The starting allyl ether is neutral, while the product is acidic. By washing the organic layer with 1M NaOH, the product partitions into the aqueous phase. Acidifying the aqueous phase with HCl precipitates the pure 2-allyl-4-phenoxyphenol, confirming the successful regeneration of the hydroxyl group.

Materials Science: Engineering High-RI Optical Polymers

High refractive index (RI) plastics are essential for advanced optical lenses and coatings. While current materials often rely on expensive thiourethane chemistries, converting 2-allyl-4-phenoxyphenol into a methacrylate monomer yields polymers with an RI exceeding 1.56 [4].

Workflow Step1 Reactants: 2-Allyl-4-phenoxyphenol + Methacryloyl Chloride Step2 Esterification (Et3N Acid Scavenger) Step1->Step2 0-5°C in DCM Step3 Aqueous Workup (NaOH Wash) Step2->Step3 Remove HCl & Phenol Step4 Validation (FTIR & RI Measurement) Step3->Step4 Purified Monomer

Fig 2: Self-validating workflow for the synthesis of high-RI methacrylates.

Protocol 2: Methacrylation of 2-Allyl-4-phenoxyphenol

  • Step 1: Esterification. Dissolve 2-allyl-4-phenoxyphenol in dichloromethane (DCM) at 0 °C. Add methacryloyl chloride, followed by the dropwise addition of triethylamine (Et₃N) [4].

    • Causality: The low temperature prevents premature thermal polymerization of the methacrylate double bond. Et₃N acts as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward. The dense π-electron clouds of the phenoxy and allyl groups inherently increase the polarizability of the resulting monomer, which directly translates to a higher refractive index[4].

    • Self-Validation: The reaction generates Et₃N·HCl as a white precipitate. The visual formation of this salt serves as an immediate, real-time indicator of reaction progress.

  • Step 2: Purification and Optical Validation. Wash the organic layer with 4% NaOH, brine, and distilled water[4].

    • Causality: The NaOH wash is critical to remove any unreacted phenol, which would otherwise act as a radical scavenger and inhibit downstream polymerization.

    • Self-Validation: Post-column chromatography, the product's purity is validated via FTIR (absence of the broad -OH stretch at ~3300 cm⁻¹, presence of a sharp ester C=O stretch at ~1730 cm⁻¹). Finally, an Abbe refractometer is used to confirm the refractive index falls within the high-target range of 1.48 to 1.58[4].

Strategic Verdict

The decision to utilize 2-allyl-4-phenoxyphenol over standard aryloxy alcohols comes down to the necessity of steric geometry and electron density . If your workflow requires stereospecific chiral centers for receptor antagonism, standard α-aryloxy alcohols synthesized via Co-salen kinetic resolution remain the most cost-effective choice [1]. However, if your objective is to engineer balanced pan-agonists that require specific binding pocket occupation, or to synthesize optical polymers that demand extreme polarizability, the upfront synthetic cost of 2-allyl-4-phenoxyphenol is entirely justified by its unparalleled structural benefits.

References

  • Title: Indanylacetic Acid Derivatives Carrying 4-Thiazolyl-phenoxy Tail Groups, a New Class of Potent PPAR α/γ/δ Pan Agonists: Synthesis, Structure−Activity Relationship, and In Vivo Efficacy. Source: Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

  • Title: High refractive index (meth) acrylates (Patent US9505700B2).
  • Title: Mechanochemical synthesis of unsymmetrical salens for the preparation of Co–salen complexes and their evaluation as catalysts for the synthesis of α-aryloxy alcohols via asymmetric phenolic kinetic resolution of terminal epoxides. Source: Beilstein Journal of Organic Chemistry. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Allyl-4-phenoxyphenol proper disposal procedures

As a Senior Application Scientist, I have designed this comprehensive guide to bridge the gap between high-level drug development synthesis and rigorous environmental safety. 2-Allyl-4-phenoxyphenol (CAS: 25345-77-1) is...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive guide to bridge the gap between high-level drug development synthesis and rigorous environmental safety. 2-Allyl-4-phenoxyphenol (CAS: 25345-77-1) is a highly reactive phenolic intermediate, most notably utilized in the synthesis of indanylacetic acid derivatives—a novel class of potent PPAR α/γ/δ pan agonists used in diabetes and dyslipidemia research [1].

However, because it is a phenol derivative, it falls under strict environmental regulations. The US Environmental Protection Agency (EPA) classifies phenol derivatives as priority pollutants due to their profound toxicity, environmental persistence, and potential endocrine-disrupting properties [3]. Proper handling and disposal are not just regulatory requirements; they are ethical imperatives in modern laboratory operations.

Below is the field-proven, self-validating operational and disposal framework for 2-Allyl-4-phenoxyphenol.

I. Chemical Profile & Hazard Metrics

To safely handle and dispose of any chemical, we must first understand its physical and regulatory parameters. Phenols are weak acids but possess a high capacity to penetrate biological membranes and form strong hydrogen bonds with water molecules [4].

Table 1: Quantitative Data & Operational Rationale for 2-Allyl-4-phenoxyphenol

ParameterSpecification / ValueOperational Rationale (Causality)
CAS Registry Number 25345-77-1Essential for accurate SDS retrieval and hazardous waste manifesting.
Molecular Formula C15H14O2Used to calculate reaction stoichiometry and atom economy in synthesis.
Molecular Weight 226.28 g/mol Critical for determining molar equivalents and dosing in biological assays.
EPA Safe Concentration < 1 μg/LStrict regulatory threshold for phenol derivatives in water systems [4].
Bioremediation Efficiency > 95% removalAchieved via laccase-catalyzed oxidation for trace aqueous waste[2].

II. Experimental Workflow: Synthesis & Waste Generation

In drug discovery, 2-Allyl-4-phenoxyphenol is frequently subjected to catalytic hydrogenation to reduce the allyl group into a propyl chain[1]. Understanding this workflow is critical because the reagents used directly dictate the downstream disposal strategy.

Protocol 1: Catalytic Hydrogenation of 2-Allyl-4-phenoxyphenol This protocol is designed as a self-validating system: success at each step ensures safety in the next.

  • Atmospheric Control: In a certified chemical fume hood, combine 2-Allyl-4-phenoxyphenol (e.g., 21.3 mmol) and 10% Pd/C catalyst in absolute ethanol.

    • Causality: The reaction vessel must be purged with argon. Argon displaces oxygen, preventing the premature, uncontrolled oxidative degradation of the phenol ring and eliminating the risk of solvent ignition.

  • Hydrogenation Initiation: Add ammonium formate (excess, e.g., 6 equivalents) to the mixture.

    • Causality: We utilize ammonium formate as a solid hydrogen donor rather than pressurized H2​ gas. This mitigates the explosion hazards associated with hydrogen cylinders, especially when working with reactive phenolic intermediates.

  • Thermal Activation: Heat the mixture to 40 °C for 1.5 hours under continuous stirring.

  • Catalyst Quenching & Filtration: Filter the mixture through a Celite pad to remove the Pd/C catalyst.

    • Validation Step: Visually inspect the filtrate to ensure no black particulates remain.

    • Causality: Dry Pd/C is highly pyrophoric. The Celite filter cake must be immediately wetted with water to prevent spontaneous combustion before being routed to solid hazardous waste.

III. Waste Segregation & Disposal Logistics

Phenolic waste cannot be poured down the drain. It is biorefractory, meaning it resists standard biological wastewater treatment and can severely damage aquatic ecosystems [2].

G Start 2-Allyl-4-phenoxyphenol Synthesis & Application Segregation Waste Segregation (Fume Hood) Start->Segregation Post-Reaction Liquid Liquid Organic Waste (Phenolic) Segregation->Liquid Solvents/Reagents Solid Solid Contaminated Waste (PPE, Celite, Pd/C) Segregation->Solid Contaminated items Aqueous Aqueous Waste (Trace Phenols) Segregation->Aqueous Washings Incineration High-Temp Incineration (Primary Disposal) Liquid->Incineration EPA Compliant Solid->Incineration EPA Compliant Laccase Enzymatic Treatment (Laccase/Alum) Aqueous->Laccase Bioremediation

Figure 1: Operational and disposal workflow for 2-Allyl-4-phenoxyphenol.

Protocol 2: Segregation and High-Temperature Incineration

  • Liquid Organic Waste: Collect all ethanol/ethyl acetate filtrates containing unreacted 2-Allyl-4-phenoxyphenol in a clearly labeled, chemically compatible HDPE (High-Density Polyethylene) container.

    • Causality: Phenols can degrade standard PET plastics over time. HDPE provides a robust, impermeable barrier.

  • Chemical Compatibility Check: Strictly separate this phenolic waste from strong oxidizers (e.g., nitric acid, permanganates).

    • Causality: Mixing phenols with oxidizers triggers violent exothermic reactions and the release of toxic gases.

  • Final Disposal: Route the sealed containers to Environmental Health and Safety (EHS) for High-Temperature Incineration .

    • Causality: Phenolic rings require exceedingly high activation energy to cleave. Standard incineration temperatures may result in incomplete combustion, yielding highly toxic byproducts like dioxins. High-temperature commercial incineration guarantees complete molecular destruction.

Protocol 3: Advanced Bioremediation for Aqueous Washings For aqueous washings containing trace amounts of 2-Allyl-4-phenoxyphenol, standard disposal is costly. We recommend an enzymatic pre-treatment utilizing laccase [2].

  • pH Adjustment: Buffer the aqueous phenolic waste to pH 5.0–6.0. (Validation: Confirm with a calibrated pH meter.)

  • Enzymatic Oxidation: Add Trametes villosa laccase enzyme and incubate at room temperature for 3 hours.

    • Causality: Laccase catalyzes the oxidation of the phenol into reactive radicals, which subsequently polymerize into large, insoluble, and far less toxic compounds.

  • Coagulation: Add alum (aluminum sulfate) at 100–150 mg/L.

    • Causality: Alum acts as a coagulant, neutralizing the charge of the polymerized phenolic colloids and forcing them to precipitate out of the solution.

  • Filtration: Filter the precipitate into solid hazardous waste. The remaining liquid is now stripped of >95% of its phenolic burden and can be processed as standard aqueous waste.

IV. Emergency Spill Response

Because 2-Allyl-4-phenoxyphenol is highly toxic to dermal tissue and aquatic life, immediate and precise spill response is mandatory.

Protocol 4: Hazardous Spill Cleanup

  • Isolation & PPE: Evacuate the immediate area. Responders must don butyl rubber gloves.

    • Causality: Standard nitrile gloves offer a very limited breakthrough time for concentrated phenols; butyl rubber provides a self-validating, impenetrable barrier.

  • Containment: Do NOT use water to wash the spill.

    • Causality: Water will simply dissolve the phenol and spread the organic contaminant over a larger surface area, increasing vaporization and exposure risks.

  • Absorption: Cover the spill with a commercial phenol-specific spill kit or an inert absorbent like dry vermiculite or sand.

  • Collection: Sweep up the absorbed material using non-sparking tools to prevent ignition of residual solvent vapors. Place the waste in a sealed, labeled solid hazardous waste container for incineration.

References

  • Indanylacetic Acid Derivatives Carrying 4-Thiazolyl-phenoxy Tail Groups, a New Class of Potent PPAR α/γ/δ Pan Agonists: Synthesis, Structure−Activity Relationship, and In Vivo Efficacy Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Laccase-Catalyzed Removal of Phenol and Benzenediols from Wastewater Journal of Hazardous, Toxic, and Radioactive Waste (ASCE Library) URL:[Link]

  • Removal of Phenol derivatives from water systems with the use of silver nanoparticles ChemRxiv URL:[Link]

  • Exposure assessment of nitrate and phenol derivatives in Tehran's water distribution system Journal of Water, Sanitation and Hygiene for Development (IWA Publishing) URL:[Link]

Handling

Personal protective equipment for handling 2-Allyl-4-phenoxyphenol

Comprehensive Safety & Operational Guide: Handling 2-Allyl-4-phenoxyphenol in Organic Synthesis As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a mechanistic scien...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Operational Guide: Handling 2-Allyl-4-phenoxyphenol in Organic Synthesis

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a mechanistic science. Handling 2-Allyl-4-phenoxyphenol (CAS: 25345-77-1) requires an advanced understanding of its molecular behavior. This compound is a critical intermediate in the synthesis of Indanylacetic Acid Derivatives, which serve as potent PPAR α/γ/δ pan agonists in diabetes and dyslipidemia drug development[1]. However, its structural features—a lipophilic phenoxy core, a reactive allyl group, and an acidic phenolic hydroxyl—necessitate rigorous, mechanistically grounded safety protocols.

The following guide establishes a self-validating operational system where every safety measure is directly linked to the chemical's physical and toxicological properties.

Executive Summary & Chemical Hazard Profile

To design an effective defense strategy, we must first quantify the threat. The table below summarizes the quantitative data and hazard classifications for 2-Allyl-4-phenoxyphenol, grounded in the behavior of its structural analogs[2].

Property / Hazard ClassificationValue / GHS CodeMechanistic Rationale
CAS Number 25345-77-1Unique identifier for 2-Allyl-4-phenoxyphenol[2].
Molecular Weight 226.28 g/mol Low molecular weight facilitates rapid dermal absorption[2].
Acute Toxicity (Oral) Harmful (H302)Phenolic compounds cause systemic toxicity and cellular uncoupling.
Skin Irritation Irritant (H315)The phenolic hydroxyl group denatures epidermal proteins.
Eye Irritation Severe Irritant (H319)Direct contact causes rapid, irreversible corneal damage.
Respiratory Irritant (H335)Volatilization of the allyl-phenol structure irritates mucous membranes[3].

Hazard Causality & PPE Defense Mechanism

We do not select Personal Protective Equipment (PPE) simply because a Safety Data Sheet mandates it; we select specific materials to counteract the molecule's specific mechanisms of action.

  • Lipophilicity & Dermal Penetration: The phenoxy ring increases the lipophilicity of the molecule compared to a simple phenol. This allows it to rapidly penetrate the lipid bilayer of the stratum corneum[4]. Therefore, standard latex gloves are entirely insufficient as they are highly permeable to organic phenols.

  • Protein Denaturation: The acidic phenolic hydroxyl group (-OH) reacts violently with tissue proteins, causing coagulation necrosis. This requires immediate, impermeable barrier protection.

  • Allyl Reactivity: The allyl moiety (-CH2-CH=CH2) can undergo auto-oxidation or react with electrophiles, increasing the risk of skin sensitization upon repeated exposure[5].

Hazard_PPE_Logic cluster_Hazards Chemical Hazards (2-Allyl-4-phenoxyphenol) cluster_PPE PPE Defense Mechanisms H1 Phenolic Hydroxyl (-OH) Protein Denaturation / Skin Irritation P1 Nitrile / Neoprene Gloves (Chemical Resistance) H1->P1 Contact P3 Splash Goggles & Face Shield (Ocular Protection) H1->P3 H2 Allyl Group (-CH2-CH=CH2) Reactivity / Sensitization P2 Fume Hood & Respirator (Inhalation Prevention) H2->P2 Volatilization H3 Lipophilic Phenoxy Core Cellular Membrane Penetration H3->P1 H3->P3 Splash Risk

Mechanistic relationship between chemical structural hazards and required PPE.

Personal Protective Equipment (PPE) Matrix

This matrix creates a self-validating safety system: the absence of the characteristic sweet, acrid odor of phenol on the skin or inside the respirator confirms the integrity of your barrier materials[4].

PPE CategoryRequired EquipmentCausality & Self-Validating Rationale
Hand Protection Butyl Rubber or Double-Nitrile GlovesButyl rubber provides the highest chemical resistance against lipophilic phenols, preventing systemic absorption[6].
Eye/Face Protection ANSI Z87.1 Splash Goggles & Face ShieldThe risk of severe corneal damage from phenolic protein denaturation necessitates dual-layer ocular protection[3].
Body Protection Flame-Resistant (FR) Lab CoatPrevents dermal exposure and mitigates fire risks during catalytic hydrogenation steps involving pyrophoric catalysts[1].
Respiratory Certified Chemical Fume HoodPrevents inhalation of irritant vapors (H335)[3]. If ventilation fails, a half-mask respirator with Organic Vapor (OV) cartridges is required.

Operational Protocol: Catalytic Hydrogenation Workflow

The following step-by-step methodology details the catalytic reduction of 2-Allyl-4-phenoxyphenol to propyl-phenoxyphenol derivatives—a critical step in synthesizing PPAR pan agonists[1]. This protocol is self-validating: the successful recovery of the product without pyrophoric incidents confirms the efficacy of the inert atmosphere and moisture control.

Step-by-Step Methodology:

  • Reagent Assembly: In a well-ventilated fume hood, weigh 2-Allyl-4-phenoxyphenol (4.8 g, 21.3 mmol), Palladium on Carbon (Pd/C, 10%, 480 mg), and ammonium formate (8.03 g, 127.3 mmol)[1]. Causality: Ammonium formate acts as an in-situ hydrogen donor, bypassing the severe hazards of high-pressure hydrogen gas.

  • Inert Atmosphere: Combine the reagents in ethanol (100 mL) under a strict argon atmosphere[1]. Causality: Argon displaces oxygen, preventing the auto-oxidation of the allyl group and mitigating the severe fire hazard associated with dry Pd/C interacting with ethanol vapors.

  • Catalytic Hydrogenation: Heat the mixture to 40 °C and stir for 1.5 hours[1].

  • Catalyst Filtration: Filter off the Pd/C catalyst. Critical Safety Check: Ensure the filtered Pd/C remains moist with solvent at all times; dry Pd/C is highly pyrophoric.

  • Solvent Evaporation: Concentrate the filtrate under reduced pressure[1].

  • Phase Transfer & Purification: Redissolve the concentrated residue in Ethyl Acetate (EtOAc). Pass the solution through a silica gel plug to remove residual catalyst and polar impurities[1].

  • Final Isolation: Concentrate the purified solution under reduced pressure to yield the target propyl-phenoxyphenol derivative as a yellow oil[1].

Workflow A 1. Reagent Assembly 2-Allyl-4-phenoxyphenol + Pd/C + NH4HCO2 B 2. Inert Atmosphere Ethanol Solvent under Argon A->B C 3. Catalytic Hydrogenation Heat to 40 °C for 1.5 h B->C D 4. Catalyst Filtration Remove Pd/C C->D E 5. Solvent Evaporation Concentrate under Reduced Pressure D->E F 6. Phase Transfer Redissolve in EtOAc E->F G 7. Purification Pass through Silica Gel Plug F->G H 8. Final Isolation Concentrate to yield target compound G->H

Experimental workflow for the catalytic reduction of 2-Allyl-4-phenoxyphenol.

Emergency Response & Decontamination (The PEG Protocol)

Because phenols act as local anesthetics, burns may initially be painless, leading to delayed treatment[4]. Standard water decontamination is often counterproductive for small exposures, as water can spread the lipophilic phenol over a larger surface area, increasing systemic absorption[4].

  • Dermal Exposure: Immediately swab the affected area with Polyethylene Glycol (PEG 300 or PEG 400) [6]. PEG acts as a macroscopic sink, solubilizing the lipophilic phenol and pulling it out of the dermal tissue. Continue swabbing with fresh PEG-soaked gauze until the characteristic odor of phenol is completely gone, then flush with a high-density water shower for 15 minutes[6].

  • Ocular Exposure: Do not use PEG in the eyes. Immediately flush eyes at an emergency eyewash station with copious amounts of water for at least 15 minutes. Seek immediate ophthalmologic care.

  • Spill Management: Absorb spills with inert materials (e.g., vermiculite or sand). Never use combustible absorbents like sawdust, as the reactive allyl group and phenolic core can trigger secondary reactions[7].

Waste Disposal & Environmental Logistics

  • Aqueous/Organic Segregation: 2-Allyl-4-phenoxyphenol must be disposed of strictly as halogen-free organic hazardous waste.

  • Environmental Toxicity: Phenolic compounds are highly toxic to aquatic life and disrupt biological water treatment systems. Never discharge residues into sinks or drains[3].

  • Solid Waste: Contaminated butyl gloves, silica gel plugs, and PEG-soaked decontamination wipes must be sealed in compatible hazardous waste containers and incinerated by a certified environmental facility[3][8].

References

  • Rudolph, J., et al. "Indanylacetic Acid Derivatives Carrying 4-Thiazolyl-phenoxy Tail Groups, a New Class of Potent PPAR α/γ/δ Pan Agonists: Synthesis, Structure−Activity Relationship, and In Vivo Efficacy." Journal of Medicinal Chemistry - ACS Publications. [Link]

  • "Phenol | Medical Management Guidelines | Toxic Substance Portal." Centers for Disease Control and Prevention (ATSDR). [Link]

Sources

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